Atamestane
Description
This compound is a synthetic steroidal substance with antineoplastic activity. this compound binds irreversibly to and inhibits the enzyme aromatase, thereby blocking the conversion of cholesterol to pregnenolone and the peripheral aromatization of androgenic precursors into estrogens. (NCI04)
Structure
3D Structure
Properties
CAS No. |
96301-34-7 |
|---|---|
Molecular Formula |
C20H26O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(8R,9S,10S,13S,14S)-1,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C20H26O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h10-11,15-17H,4-9H2,1-3H3/t15-,16-,17-,19-,20-/m0/s1 |
InChI Key |
PEPMWUSGRKINHX-TXTPUJOMSA-N |
SMILES |
CC1=CC(=O)C=C2C1(C3CCC4(C(C3CC2)CCC4=O)C)C |
Isomeric SMILES |
CC1=CC(=O)C=C2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CCC4=O)C)C |
Canonical SMILES |
CC1=CC(=O)C=C2C1(C3CCC4(C(C3CC2)CCC4=O)C)C |
Appearance |
Solid powder |
Other CAS No. |
96301-34-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-methyl-1,4-androstadiene-3,17-dione atamestane SH 489 SH-489 SH489 |
Origin of Product |
United States |
Foundational & Exploratory
Atamestane's Mechanism of Action on Aromatase: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atamestane (1-methylandrosta-1,4-diene-3,17-dione) is a potent, selective, and highly effective third-generation steroidal aromatase inhibitor. Its mechanism of action is characterized by a unique two-step process, beginning with competitive binding to the aromatase active site, followed by enzyme-mediated transformation into a reactive intermediate that forms a permanent, covalent bond with the protein. This process, known as mechanism-based irreversible inhibition or "suicide inhibition," leads to a lasting deactivation of the enzyme, effectively blocking estrogen biosynthesis. This document provides an in-depth exploration of this mechanism, supported by kinetic data from analogous compounds, detailed experimental protocols for assessing inhibition, and visualizations of the key pathways and processes.
Introduction to Aromatase and this compound
Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme responsible for the final step in estrogen biosynthesis—the conversion of C19 androgens like androstenedione (B190577) and testosterone (B1683101) into C18 estrogens, estrone (B1671321) and estradiol (B170435), respectively.[1][2] This function makes it a critical therapeutic target for hormone-dependent diseases, particularly estrogen receptor-positive (ER+) breast cancer in postmenopausal women, where peripheral aromatization in tissues like adipose tissue is the primary source of estrogen.[3][4]
This compound is a synthetic, steroidal aromatase inhibitor designed as an analogue of the natural substrate, androstenedione.[5][6] Its high specificity for aromatase ensures that other critical steroidogenic P450 enzymes are not significantly affected, leading to a favorable safety profile with minimal endocrine side effects.[5][7]
Core Mechanism of Action: Suicide Inhibition
This compound functions as a Type I, mechanism-based irreversible inhibitor.[3][5] This "suicide inhibition" is a multi-step process that distinguishes it from reversible, non-steroidal inhibitors.
-
Competitive Binding : Initially, this compound, being structurally similar to the endogenous substrate androstenedione, competes for and binds reversibly to the active site of the aromatase enzyme.[5][8]
-
Enzymatic Transformation : Once bound, this compound acts as a substrate for the catalytic action of aromatase. The enzyme begins its normal hydroxylation sequence, transforming this compound into a reactive intermediate.[8][9]
-
Irreversible Inactivation : This enzyme-generated intermediate then forms a stable, covalent bond with a residue in the enzyme's active site.[9][10] This permanent bond deactivates the enzyme, preventing it from processing any further substrate molecules.
This mechanism is highly specific because the inhibitor's reactive form is generated only by the target enzyme itself, minimizing off-target effects.[8]
Caption: Workflow of this compound's mechanism-based ("suicide") inhibition of aromatase.
Estrogen Biosynthesis Pathway and Point of Inhibition
This compound acts at the final, critical step of estrogen synthesis. By blocking aromatase, it prevents the aromatization of the A-ring of androgen precursors, thereby halting the production of estrogens that would otherwise fuel the growth of hormone-dependent cancers.
Caption: Steroidogenic pathway showing aromatase-catalyzed estrogen synthesis and its inhibition.
Quantitative Inhibition Data
| Inhibitor | Type | Enzyme Source | IC₅₀ (nM) | Kᵢ (µM) | k_inact (s⁻¹) | Reference |
| Exemestane (B1683764) | Irreversible Steroidal | Human Placental Microsomes | 27 | - | - | [11] |
| Boldione | Irreversible Steroidal | Human Placental Microsomes | - | 0.32 | 0.00091 | [9] |
Note: Data for this compound is not specified in the cited literature; values for analogous compounds are provided for comparative purposes.
Experimental Protocols: Aromatase Inhibition Assay
The most common in vitro method for quantifying aromatase inhibition is the tritiated water release assay using human placental microsomes.[12][13]
Objective
To determine the IC₅₀ value of a test compound (e.g., this compound) by measuring its ability to inhibit the conversion of a radiolabeled androgen substrate to an estrogen product.
Materials
-
Enzyme Source : Human placental microsomes, isolated via differential centrifugation.[12][14]
-
Cofactor : NADPH or an NADPH-generating system (e.g., glucose-6-phosphate, NADP+, glucose-6-phosphate dehydrogenase).
-
Buffer : 0.1 M Sodium Phosphate (B84403) buffer (pH 7.4).[14]
-
Test Compound : this compound, dissolved in a suitable vehicle (e.g., DMSO).
-
Reagents for Termination/Separation : Chloroform (B151607), Dextran-coated charcoal suspension.
-
Scintillation Cocktail and Liquid Scintillation Counter.
Methodology
-
Preparation : Thaw human placental microsomes on ice. Prepare serial dilutions of this compound in the vehicle. Prepare assay buffer containing the NADPH-generating system.
-
Reaction Incubation : In microcentrifuge tubes, combine the phosphate buffer, microsomal preparation, and varying concentrations of this compound (or vehicle for control). Pre-incubate for 5-10 minutes at 37°C.
-
Initiation : Start the enzymatic reaction by adding the [1β-³H]-androstenedione substrate. Vortex gently and incubate for a defined period (e.g., 15-30 minutes) at 37°C.[16]
-
Termination : Stop the reaction by adding ice-cold chloroform to extract the unreacted steroidal substrate. Vortex vigorously.
-
Separation : Centrifuge the tubes to separate the aqueous and organic phases. The product of the reaction, ³H₂O (tritiated water), will be in the upper aqueous phase, while the substrate remains in the lower organic phase.
-
Quantification : Carefully transfer an aliquot of the aqueous phase to a suspension of dextran-coated charcoal to remove any remaining traces of radiolabeled steroid. Centrifuge, and then transfer the supernatant to a scintillation vial.
-
Measurement : Add scintillation cocktail to the vial and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.[17]
-
Data Analysis : Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Caption: Key steps in the experimental workflow for an in vitro aromatase inhibition assay.
Discussion and Contrasting Findings
While this compound is established as a potent irreversible inhibitor in vitro, some studies have revealed complex and sometimes contradictory effects in different biological systems. For instance, one study in a rat tumor model found that this compound did not reduce ovarian aromatase activity, unlike the related inhibitor exemestane.[18] Furthermore, research in JEG-3 choriocarcinoma cells showed that this compound, contrary to exemestane, led to a time-dependent increase in aromatase protein levels, suggesting a stabilizing effect rather than inducing degradation.[2] These findings highlight the importance of the experimental context and suggest that this compound's interactions may involve complex regulatory feedback loops or differential effects on protein turnover in various cell types, warranting further investigation.
Conclusion
This compound's mechanism of action on aromatase is a classic example of mechanism-based irreversible inhibition. By acting as a substrate analogue that is converted by the enzyme into a self-inactivating agent, it achieves a highly potent and specific blockade of estrogen synthesis. This dual-step process of initial competitive binding followed by permanent covalent inactivation provides a durable therapeutic effect. While its precise kinetic parameters require further elucidation, its mechanism is well-supported by studies on analogous steroidal inhibitors. The detailed experimental protocols provided herein offer a robust framework for the continued study and characterization of this compound and the development of novel aromatase inhibitors.
References
- 1. Molecular basis for the aromatization reaction and exemestane-mediated irreversible inhibition of human aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. A novel method for measuring aromatase activity in tissue samples by determining estradiol concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a new aromatase inhibitor for the management of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Docking of Aromatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aromatase inhibition: basic concepts, and the pharmacodynamics of formestane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new hypothesis based on suicide substrate inhibitor studies for the mechanism of action of aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of the Aromatase Enzyme by Exemestane Cysteine Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and aromatase inhibition by potential metabolites of exemestane (6-methylenandrosta-1,4-diene-3,17-dione) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. New aromatase assay and its application for inhibitory studies of aminoglutethimide on microsomes of human term placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 15. Inhibition of aromatase activity in human placental microsomes by 13-retro-antiprogestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 17. bundesumweltministerium.de [bundesumweltministerium.de]
- 18. Comparison of the effects of the irreversible aromatase inhibitor exemestane with this compound and MDL 18962 in rats with DMBA-induced mammary tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
Atamestane: A Technical Guide for a Steroidal Aromatase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atamestane, also known by its developmental code name SH-489 and chemical name 1-methylandrosta-1,4-diene-3,17-dione, is a third-generation, orally active steroidal aromatase inhibitor. It was developed for the treatment of estrogen-dependent conditions, primarily hormone-receptor-positive breast cancer and benign prostatic hyperplasia (BPH). As a Type I aromatase inhibitor, this compound acts as a suicide inhibitor, binding irreversibly to the aromatase enzyme. This mechanism provides a potent and selective blockade of estrogen synthesis, making it a subject of significant interest in endocrine therapy research. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological profile, quantitative efficacy data, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound exerts its therapeutic effect by selectively and irreversibly inhibiting aromatase (cytochrome P450 19A1), the key enzyme responsible for the final step of estrogen biosynthesis.[1][2] Aromatase catalyzes the conversion of androgens (androstenedione and testosterone) into estrogens (estrone and estradiol (B170435), respectively).[3]
As a steroidal inhibitor with a structure analogous to the natural substrate androstenedione (B190577), this compound acts as a false substrate. It competitively binds to the active site of the aromatase enzyme. Following this binding, the enzyme processes this compound, leading to the formation of a reactive intermediate that covalently bonds to the enzyme. This covalent modification results in the permanent inactivation of the enzyme, a mechanism termed "suicide inhibition."[4] This irreversible inactivation ensures a sustained reduction in estrogen production.[1]
Studies have demonstrated that this compound is highly selective and does not significantly inhibit other cytochrome P450 enzymes involved in adrenal steroidogenesis, thus avoiding the side effects associated with non-selective steroid synthesis inhibitors.[1][2] By potently reducing the concentration of estrogens in both serum and peripheral tissues, this compound effectively suppresses the growth stimulus for estrogen-dependent tumors.[1]
Chemical and Pharmacological Profile
| Property | Data | Reference(s) |
| IUPAC Name | (8R,9S,10S,13S,14S)-1,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione | N/A |
| Synonyms | 1-methylandrosta-1,4-diene-3,17-dione, SH-489, Metandroden | N/A |
| Chemical Formula | C₂₀H₂₆O₂ | N/A |
| Molecular Weight | 298.42 g/mol | N/A |
| Pharmacokinetics | This compound is rapidly and extensively metabolized in rats, monkeys, and humans. The primary metabolic pathways involve the action of 17β-hydroxysteroid dehydrogenase and hydroxylation of the 1-methyl group, followed by reduction and further hydroxylation. Some metabolites retain partial pharmacological activity. | [1] |
| Administration Route | Oral | [5] |
Quantitative Data Summary
The efficacy of this compound has been quantified in various preclinical and clinical studies. The data below summarizes its potency as an aromatase inhibitor and its effects in clinical settings.
Table 1: In Vitro and Preclinical Efficacy of this compound
| Parameter | Value / Finding | Model System | Reference(s) |
| IC₅₀ vs. Human Aromatase | 13.8 ± 0.2 nM | Human placental aromatase | N/A |
| Ovarian Aromatase Activity (OAA) | Unaffected at subcutaneous doses of 10 and 50 mg/kg in rats. | DMBA-induced mammary tumors in rats | [6] |
| Effect on Uterine Growth | Inhibits androstenedione-induced uterine growth. | Immature female rats | [1] |
| Effect on BPH Models | Highly effective in inhibiting estrogen-induced hyperplastic changes in the prostate's fibromuscular stroma. | Androstenedione-treated dogs and monkeys | [1][2] |
Table 2: Clinical Trial Efficacy of this compound
| Indication / Trial Setting | Treatment Arms | Key Endpoints & Results | Reference(s) |
| Advanced Breast Cancer (Phase III) | This compound (500 mg/day) + Toremifene (60 mg/day) vs. Letrozole (B1683767) (2.5 mg/day) | - Median Time to Progression (TTP): 11.2 months in both arms (p < 0.92).- Objective Response (OR): 30% in this compound arm vs. 36% in Letrozole arm (p < 0.1).- Conclusion: this compound combination was comparable to letrozole monotherapy. | N/A |
| Benign Prostatic Hyperplasia (BPH) | This compound (100 mg/day or 300 mg/day) vs. Placebo for 48 weeks | - Hormonal Effects: Both doses significantly reduced serum estradiol and estrone.- Clinical Symptoms: Improvement was observed in all three groups, with no significant difference between this compound and placebo.- Conclusion: Estrogen reduction with this compound had no significant effect on clinically established BPH. | [5][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis and evaluation of this compound.
Chemical Synthesis of this compound
This protocol describes a potential synthesis route starting from androstadienedione.
-
Reaction Setup: Dissolve androstadienedione in an appropriate solvent system.
-
Methylation: Introduce the 1-methyl group. This can be achieved via reaction with a Gilman reagent (lithium dimethylcuprate) followed by acetylation with acetic anhydride (B1165640) to form an enol acetate (B1210297) intermediate.
-
Bromination: Brominate the intermediate using a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH).
-
Dehydrobromination: Treat the brominated intermediate with a base like magnesium oxide to induce elimination and form the final product, this compound.
-
Purification: Purify the crude product using column chromatography or recrystallization to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
In Vitro Human Placental Aromatase Inhibition Assay
This cell-free assay directly measures the enzymatic activity of aromatase and its inhibition.[8][9]
-
Microsome Preparation: Isolate microsomes containing aromatase from fresh human placental tissue via differential centrifugation.[8][10] Determine the protein concentration of the microsomal preparation (e.g., using a Bradford assay).
-
Reaction Mixture Preparation: In a microtiter plate or microcentrifuge tubes, prepare the reaction mixture containing:
-
Phosphate buffer (e.g., 0.1 M, pH 7.4).
-
NADPH or an NADPH-generating system (e.g., glucose-6-phosphate, NADP+, and glucose-6-phosphate dehydrogenase).[8]
-
Radiolabeled substrate: [³H]-androstenedione.
-
Varying concentrations of this compound (or test inhibitor) dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control (no inhibitor) and a background control (no NADPH).
-
-
Pre-incubation: Pre-incubate the mixture of buffer, microsomes, and this compound for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding the [³H]-androstenedione and NADPH generating system.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Termination of Reaction: Stop the reaction by adding a quenching solvent, such as chloroform (B151607) or ethyl acetate.
-
Product Extraction (Tritiated Water Release Method): Add a dextran-coated charcoal suspension to adsorb the unreacted [³H]-androstenedione. Centrifuge the samples to pellet the charcoal. The supernatant will contain the [³H]₂O released during the aromatization reaction.
-
Quantification: Measure the radioactivity in an aliquot of the supernatant using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of aromatase inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell-Based Aromatase Activity Assay (MCF-7aro)
This assay evaluates the inhibitor's efficacy in a cellular context, which accounts for cell permeability and metabolism.[11][12]
-
Cell Culture: Culture MCF-7aro cells (a human breast cancer cell line stably transfected to overexpress aromatase) in appropriate medium (e.g., DMEM with 10% fetal bovine serum) at 37°C and 5% CO₂.
-
Cell Seeding: Two days prior to the assay, switch the cells to a medium containing charcoal-stripped serum to remove endogenous steroids. Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a positive control (e.g., letrozole), a vehicle control (e.g., DMSO), and a no-androgen control.
-
Androgen Stimulation: Add an androgen substrate, typically testosterone or androstenedione (e.g., 1-10 nM), to all wells except the no-androgen control.
-
Incubation: Incubate the plates for a period that allows for cell proliferation (e.g., 72-96 hours).
-
Proliferation Measurement: Quantify cell proliferation using a suitable method, such as:
-
MTT/XTT Assay: Add MTT or XTT reagent to the wells, incubate, and measure the absorbance, which correlates with the number of viable cells.
-
Luciferase Reporter Assay: If using a cell line co-transfected with an Estrogen Response Element (ERE)-luciferase reporter, add luciferase substrate and measure luminescence.[13]
-
-
Data Analysis: Calculate the percentage inhibition of androgen-stimulated cell growth for each this compound concentration. Determine the IC₅₀ value by plotting the inhibition percentage against the log of the inhibitor concentration.
In Vivo Aromatase Inhibition Assay (Rat Uterine Hypertrophy Model)
This in vivo model assesses the systemic efficacy of an aromatase inhibitor.[14][15]
-
Animal Model: Use sexually immature female Sprague-Dawley rats (e.g., 21-25 days old).
-
Acclimatization: Acclimatize the animals for several days before the experiment.
-
Grouping: Randomly divide the rats into several groups (n=6-8 per group):
-
Group 1: Vehicle control (e.g., olive oil).
-
Group 2: Androgen control (e.g., androstenedione, 30 mg/kg/day, IP).
-
Group 3: Positive control inhibitor (e.g., letrozole, 10 µg/kg, PO) + Androstenedione.
-
Group 4-X: Test groups (this compound at various doses, PO) + Androstenedione.
-
-
Dosing Regimen: Administer the respective treatments daily for 4-7 consecutive days. The test compound (this compound) is typically given orally (PO) one hour before the intraperitoneal (IP) injection of androstenedione.
-
Endpoint Measurement: On the day after the final treatment, euthanize the animals. Carefully dissect the uteri, trim away fat and connective tissue, blot to remove fluid, and record the wet weight.
-
Data Analysis: Calculate the mean uterine weight for each group. The androgen control group should show a significant increase in uterine weight (hypertrophy) compared to the vehicle control. The effectiveness of this compound is determined by its ability to inhibit this androstenedione-induced uterine weight gain in a dose-dependent manner. Compare the results to the positive control group.
Experimental Workflow Visualization
The development of a novel aromatase inhibitor like this compound follows a structured progression from initial screening to preclinical and clinical evaluation.
Conclusion
This compound is a potent, selective, and irreversible steroidal aromatase inhibitor with a well-defined mechanism of action. Preclinical studies demonstrated its high efficacy in blocking estrogen synthesis and inhibiting the growth of hormone-dependent models.[1][2] While clinical trials showed its hormonal activity and comparability to other third-generation inhibitors in breast cancer, its efficacy in treating BPH was not superior to placebo.[7] The comprehensive data and established experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals interested in the further study of this compound or the development of novel steroidal aromatase inhibitors.
References
- 1. This compound, a new aromatase inhibitor for the management of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: an aromatase inhibitor for the treatment of benign prostatic hyperplasia. A short review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aromatase inhibitors (anastrozole, exemestane and letrozole) | Breast Cancer Now [breastcancernow.org]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Placebo controlled double-blind study to test the efficacy of the aromatase inhibitor this compound in patients with benign prostatic hyperplasia not requiring operation. The Schering 90.062 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the effects of the irreversible aromatase inhibitor exemestane with this compound and MDL 18962 in rats with DMBA-induced mammary tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estrogen reduction by aromatase inhibition for benign prostatic hyperplasia: results of a double-blind, placebo-controlled, randomized clinical trial using two doses of the aromatase-inhibitor this compound. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 10. policycommons.net [policycommons.net]
- 11. tripod.nih.gov [tripod.nih.gov]
- 12. Inhibition of aromatase activity in MCF-7aro human breast cancer cells by the natural androgens testosterone and androstenedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jpionline.org [jpionline.org]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Synthesis of 1-methylandrosta-1,4-diene-3,17-dione
This technical guide provides a detailed overview of the chemical synthesis of 1-methylandrosta-1,4-diene-3,17-dione, a synthetic anabolic-androgenic steroid also known as metandienone or Dianabol. The primary focus of this document is to furnish researchers, scientists, and drug development professionals with comprehensive experimental protocols, quantitative data, and visual representations of the synthesis pathways.
Chemical Profile
| Property | Value |
| IUPAC Name | 17β-Hydroxy-17α-methylandrosta-1,4-dien-3-one |
| Common Names | Metandienone, Methandrostenolone, Dianabol |
| CAS Number | 72-63-9 |
| Molecular Formula | C₂₀H₂₈O₂ |
| Molecular Weight | 300.44 g/mol |
| Melting Point | 164-166 °C |
Synthesis Overview
The most direct chemical synthesis of 1-methylandrosta-1,4-diene-3,17-dione involves the methylation of androsta-1,4-diene-3,17-dione (B159171) (1,4-ADD) at the C17 position. This is typically achieved through a Grignard reaction, a well-established method for forming carbon-carbon bonds. Additionally, biosynthetic routes involving microbial transformation have been explored.
Chemical Synthesis Pathway: Grignard Reaction
The synthesis of metandienone from androsta-1,4-diene-3,17-dione (also referred to as boldione) is a two-step process involving the preparation of a Grignard reagent followed by its reaction with the steroid precursor.
Experimental Protocol
Step 1: Preparation of the Grignard Reagent (Methylmagnesium Bromide) [1]
-
To a 1000 ml three-necked flask, add 35 g of magnesium powder and 800 ml of tetrahydrofuran (B95107) (THF).
-
Stir the mixture and maintain the temperature at 40-45 °C.
-
Slowly add 120 g of methyl bromide to the flask.
-
After the addition is complete, continue stirring for 2 to 3 hours until the magnesium powder has completely reacted to form the Grignard reagent.
Step 2: Synthesis of Metandienone [1]
-
In a separate 1000 ml three-necked flask, add 100 g of androsta-1,4-diene-3,17-dione (1,4-ADD) and 500 ml of toluene.
-
Stir the mixture and heat to 50-55 °C.
-
Slowly add the previously prepared 800 ml of Grignard reagent solution over a period of 1-1.5 hours.
-
Continue to stir the reaction mixture for an additional 2 to 3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, slowly add 2N hydrochloric acid dropwise to adjust the pH to 2-3.
-
Continue the hydrolysis reaction at 50-55 °C for 2-3 hours, monitoring completion by TLC.
-
Concentrate the mixture under reduced pressure to recover the THF and toluene.
-
Add 600 ml of tap water to the residue and cool the system to 5-10 °C.
-
Stir the mixture for 2 to 3 hours.
-
Filter the mixture and wash the filter cake with tap water until it is neutral.
-
Dry the crude product below 70 °C to obtain crude metandienone.
Step 3: Purification [1]
-
In a 1000 ml three-necked flask, add 100 g of the crude metandienone and 500 ml of isopropanol.
-
Stir at 30-35 °C until the solid is completely dissolved.
-
Add 5 g of activated carbon and heat the mixture to reflux for 1.5-2 hours.
-
Filter the hot solution and combine the filtrate with the washing liquid.
-
Concentrate the solution under normal pressure to recover approximately 88-90% of the isopropanol.
-
Cool the system to -5 to 0 °C and stir for 3 to 4 hours to induce crystallization.
-
Filter the solution, recovering the solvent and mother liquor.
-
Wash the filter cake with a small amount of 50% aqueous isopropanol.
-
Dry the purified product below 70 °C.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Androsta-1,4-diene-3,17-dione (1,4-ADD) | [1] |
| Reagents | Methyl bromide, Magnesium, Tetrahydrofuran, Toluene, Hydrochloric acid, Isopropanol, Activated carbon | [1] |
| Weight Yield (Crude) | 93.8% | [1] |
| Weight Yield (Purified) | 94.6% | [1] |
| Purity (HPLC) | 99.3% | [1] |
| Melting Point | 165.5 - 167.5 °C | [1] |
Biosynthetic Pathway
Microbiological transformations offer an alternative route to produce anabolic steroids. While a direct synthesis of 1-methylandrosta-1,4-diene-3,17-dione from a simple precursor via a single microorganism is not extensively detailed in the provided results, the bioconversion of 17α-methyltestosterone to metandienone by Arthrobacter simplex has been reported.[2] This process involves a dehydrogenation step.
Experimental Workflow: Microbiological Conversion
Caption: Experimental workflow for the biosynthetic production of metandienone.
Synthesis Pathway Diagram
Caption: Chemical synthesis of metandienone via Grignard reaction.
Conclusion
This guide has detailed a primary chemical synthesis route for 1-methylandrosta-1,4-diene-3,17-dione from androsta-1,4-diene-3,17-dione using a Grignard reaction, providing a step-by-step experimental protocol and associated quantitative data. Additionally, a biosynthetic approach has been outlined, highlighting the potential of microbial transformations in steroid synthesis. The provided diagrams visually summarize these complex processes, offering a clear and concise reference for researchers in the field.
References
Atamestane: A Technical Guide to its Role in Estrogen Biosynthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atamestane (1-methyl-1,4-androstadiene-3,17-dione) is a potent, steroidal, and irreversible inhibitor of the aromatase enzyme (cytochrome P450 19A1). This document provides a comprehensive technical overview of this compound, detailing its mechanism of action in the inhibition of estrogen biosynthesis. It includes a summary of its chemical properties, quantitative data on its inhibitory potency, and its effects on hormone levels from preclinical and clinical studies. Detailed experimental protocols for key assays and illustrative diagrams of the underlying biochemical pathways and experimental workflows are also provided to support further research and development.
Introduction
Estrogens play a crucial role in the development and progression of hormone-dependent diseases, most notably breast cancer and benign prostatic hyperplasia (BPH). The biosynthesis of estrogens from androgens is catalyzed by the aromatase enzyme, making it a key target for therapeutic intervention. This compound is a third-generation aromatase inhibitor that acts as a competitive and irreversible inhibitor of this enzyme.[1][2] Its steroidal structure, analogous to the natural substrate androstenedione (B190577), allows for high-affinity binding to the active site of aromatase. This guide delves into the core aspects of this compound's function, providing the detailed technical information required by researchers in pharmacology and drug development.
Chemical and Physical Properties
This compound is a synthetic androstenedione derivative. Its chemical structure and key properties are summarized below.
| Property | Value |
| IUPAC Name | (8R,9S,10R,13S,14S)-1,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione |
| Molecular Formula | C₂₀H₂₆O₂ |
| Molecular Weight | 298.42 g/mol |
| CAS Number | 96301-34-7 |
| Synonyms | SH-489, Metandroden, 1-methylandrosta-1,4-diene-3,17-dione |
Mechanism of Action: Inhibition of Estrogen Biosynthesis
This compound exerts its pharmacological effect by potently and selectively inhibiting aromatase, the enzyme responsible for the final and rate-limiting step in estrogen biosynthesis. This process, known as aromatization, involves the conversion of androgens (androstenedione and testosterone) into estrogens (estrone and estradiol, respectively).
As an irreversible inhibitor, this compound forms a stable, covalent bond with the aromatase enzyme, leading to its inactivation. This "suicide inhibition" mechanism ensures a prolonged duration of action, as the restoration of aromatase activity requires de novo enzyme synthesis.
Quantitative Data
The potency of this compound as an aromatase inhibitor has been quantified in various in vitro and in vivo studies.
In Vitro Inhibitory Potency
The half-maximal effective concentration (EC50) of this compound for aromatase inhibition has been determined in human granulosa luteal cells.
| Cell Type | EC50 (µmol/L) |
| Granulosa Luteal Cells (Normal Ovary) | 0.4 ± 0.07 |
| Granulosa Luteal Cells (Polycystic Ovary) | 2.23 ± 0.4 |
| Data from Pierro et al.[1] |
Effects on Hormone Levels in Preclinical Studies
Studies in animal models have demonstrated the impact of this compound on circulating hormone levels.
| Animal Model | Treatment | Duration | Key Findings | Reference |
| Rats (DMBA-induced mammary tumors) | This compound (s.c.) | 4 weeks | Increased serum luteinizing hormone (LH) levels; no effect on ovarian aromatase activity. | Zaccheo et al.[3] |
Effects on Hormone Levels in Clinical Trials
Clinical studies in humans have further elucidated the hormonal effects of this compound.
| Study Population | Treatment | Duration | Hormone | Mean Change from Baseline |
| Elderly Men | This compound 100 mg/day | 36 weeks | Total Testosterone | +40% |
| Patients with BPH | This compound 400 mg/day | 48 weeks | Estradiol | ~ -40% |
| Estrone | ~ -60% | |||
| Testosterone | ~ +40% | |||
| Dihydrotestosterone | ~ +30% | |||
| Data from Leder et al. and Gingell et al.[4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound's activity.
In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)
This assay is a standard method to determine the direct inhibitory effect of a compound on aromatase activity.
Methodology:
-
Microsome Preparation: Human placental microsomes are prepared by differential centrifugation of placental homogenates. The protein concentration of the microsomal fraction is determined.
-
Reaction Mixture: A reaction mixture is prepared containing a phosphate (B84403) buffer (pH 7.4), an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and the substrate, [1β-³H(N)]-androstenedione.
-
Inhibitor Addition: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations. Control reactions contain the solvent alone.
-
Incubation: The reaction is initiated by the addition of the microsomal preparation and incubated at 37°C for a defined period (e.g., 20 minutes).
-
Reaction Termination and Product Measurement: The reaction is stopped by the addition of an organic solvent (e.g., chloroform). The product of the aromatase reaction, tritiated water (³H₂O), is separated from the unreacted substrate by charcoal-dextran treatment. The radioactivity of the aqueous phase is then measured by liquid scintillation counting.
-
Data Analysis: The percentage of aromatase inhibition at each this compound concentration is calculated relative to the control. The EC50 or IC50 value is determined by non-linear regression analysis of the concentration-response curve.
In Vivo DMBA-Induced Mammary Tumor Model in Rats
This animal model is widely used to evaluate the efficacy of aromatase inhibitors in a hormone-dependent breast cancer setting.
Methodology:
-
Tumor Induction: Female Sprague-Dawley rats, approximately 50 days of age, are administered a single oral dose of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) dissolved in an oil vehicle to induce mammary tumors.
-
Tumor Monitoring: Animals are palpated weekly to monitor for the appearance and growth of mammary tumors.
-
Treatment Groups: Once tumors reach a palpable size, the rats are randomized into treatment groups, including a vehicle control group and one or more this compound dose groups.
-
Drug Administration: this compound is typically administered daily via subcutaneous or oral routes for a specified duration (e.g., 4-8 weeks).
-
Efficacy Assessment: Tumor size is measured regularly (e.g., weekly) using calipers, and tumor volume is calculated. The primary endpoint is often the inhibition of tumor growth or tumor regression.
-
Hormone and Biomarker Analysis: At the end of the study, blood samples are collected to measure plasma levels of estrogens, androgens, and gonadotropins (LH, FSH) by radioimmunoassay (RIA) or ELISA. Tumors may be excised for histopathological analysis and biomarker assessment (e.g., estrogen receptor expression).
Conclusion
This compound is a well-characterized, potent, and irreversible steroidal aromatase inhibitor. Its mechanism of action, centered on the covalent inactivation of the aromatase enzyme, leads to a profound and sustained suppression of estrogen biosynthesis. The quantitative data from in vitro and in vivo studies confirm its efficacy in inhibiting aromatase and modulating hormone levels. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the pharmacological properties of this compound and other aromatase inhibitors. This technical guide serves as a valuable resource for scientists and drug development professionals working in the field of endocrine therapies.
References
- 1. Anti-androgen effects of the aromatase inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Aromatase inhibitors in men: effects and therapeutic options - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo inhibition of aromatization by exemestane, a novel irreversible aromatase inhibitor, in postmenopausal breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Atamestane's Irreversible Inhibition of Cytochrome P450 Aromatase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atamestane, a steroidal aromatase inhibitor, effectively suppresses estrogen biosynthesis through the irreversible inhibition of cytochrome P450 19A1 (aromatase). This mechanism-based inactivation, commonly referred to as suicide inhibition, positions this compound as a significant molecule in the study of hormone-dependent pathologies. This technical guide provides a comprehensive overview of the core principles underlying this compound's action, including its kinetic profile, the molecular mechanism of irreversible binding, and detailed experimental protocols for its characterization.
Introduction
Estrogens play a crucial role in the development and progression of hormone-dependent diseases, most notably breast cancer. Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme in estrogen biosynthesis, converting androgens to estrogens.[1] Consequently, the inhibition of aromatase is a key therapeutic strategy. This compound is a competitive and irreversible inhibitor of this critical enzyme.[1] Its steroidal structure, analogous to the natural substrate androstenedione, facilitates its entry into the active site, where it undergoes enzymatic conversion to a reactive intermediate that covalently binds to the enzyme, leading to its permanent inactivation.[2] This guide delves into the quantitative and mechanistic details of this irreversible inhibition.
Mechanism of Action: Suicide Inhibition
This compound's inhibitory action is classified as mechanism-based or "suicide" inhibition. This process involves:
-
Competitive Binding: this compound competitively binds to the active site of the aromatase enzyme, displacing the natural androgen substrates.[1]
-
Enzymatic Activation: The cytochrome P450 catalytic cycle of aromatase initiates the metabolism of this compound.
-
Formation of a Reactive Intermediate: This metabolic process does not lead to a typical product but instead generates a highly reactive electrophilic intermediate within the active site.
-
Covalent Adduct Formation: The reactive intermediate then forms a stable, covalent bond with a nucleophilic amino acid residue in the active site of the aromatase enzyme.[3]
-
Irreversible Inactivation: This covalent modification permanently inactivates the enzyme, preventing it from catalyzing further estrogen synthesis.[1]
The following diagram illustrates the proposed pathway of suicide inhibition:
Quantitative Analysis of Irreversible Inhibition
-
IC50 (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit 50% of aromatase activity under specific assay conditions.
-
Ki (Inhibitory constant): Represents the affinity of the inhibitor for the enzyme before inactivation.
-
kinact (Rate of inactivation): The maximal rate of enzyme inactivation at a saturating concentration of the inhibitor.
Table 1: Key Kinetic Parameters for Aromatase Inhibitors
| Parameter | This compound | Exemestane (for comparison) | Reference |
| IC50 | Data not available | 1.3 ± 0.28 µM | [4][5] |
| Ki | Data not available | Data not available | |
| kinact | Data not available | Data not available |
Note: The lack of publicly available, specific kinetic data for this compound highlights an area for further research.
Experimental Protocols
The characterization of this compound's irreversible inhibition of aromatase involves a series of well-established biochemical assays.
Preparation of Human Placental Microsomes
Human placental microsomes are a rich source of aromatase and are commonly used for in vitro inhibition studies.
Protocol:
-
Tissue Procurement: Obtain fresh human term placenta and place it on ice immediately.
-
Homogenization: Mince the placental tissue and homogenize it in a cold buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing 0.25 M sucrose (B13894) and 1 mM EDTA).
-
Differential Centrifugation:
-
Centrifuge the homogenate at low speed (e.g., 10,000 x g) for 20 minutes at 4°C to remove cell debris and mitochondria.
-
Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet the microsomal fraction.
-
-
Resuspension and Storage: Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration using a standard method (e.g., Bradford assay). Store the microsomes at -80°C until use.
Aromatase Inhibition Assay (Tritiated Water Release Assay)
This radiometric assay is a gold standard for measuring aromatase activity and its inhibition. It relies on the stereospecific release of tritium (B154650) from a radiolabeled androgen substrate during the aromatization reaction.[6][7]
Protocol:
-
Reaction Mixture Preparation: In a reaction tube, combine the following on ice:
-
Human placental microsomes (e.g., 50-100 µg of protein).
-
An NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Varying concentrations of this compound or vehicle control (e.g., DMSO).
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Start the reaction by adding the tritiated substrate, [1β-³H]-androstenedione.
-
Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a solvent such as chloroform (B151607) or by placing the tubes on ice.
-
Separation of Tritiated Water: Add a suspension of dextran-coated charcoal to adsorb the unreacted steroid substrate.
-
Centrifugation: Centrifuge the tubes to pellet the charcoal and microsomes.
-
Scintillation Counting: Transfer an aliquot of the aqueous supernatant containing the released ³H₂O to a scintillation vial and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the rate of aromatase activity and the percentage of inhibition for each this compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Determination of Ki and kinact
To characterize the time-dependent, irreversible inhibition, a more detailed kinetic analysis is required.
Protocol:
-
Pre-incubation: Incubate aromatase (e.g., in placental microsomes) with various concentrations of this compound in the presence of an NADPH-regenerating system for different time intervals.
-
Dilution: After each pre-incubation period, dilute the mixture significantly to stop further inactivation and to minimize the contribution of reversible inhibition.
-
Activity Measurement: Measure the remaining aromatase activity using the tritiated water release assay as described above.
-
Data Analysis:
-
For each this compound concentration, plot the natural logarithm of the remaining enzyme activity against the pre-incubation time. The slope of this line gives the apparent first-order rate constant of inactivation (kobs).
-
Plot the kobs values against the this compound concentrations. Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine the values of Ki and kinact.
-
Mass Spectrometry for Adduct Identification
Mass spectrometry is a powerful tool to confirm the covalent binding of this compound to aromatase and to identify the specific amino acid residue(s) modified.[8][9]
Experimental Workflow:
-
Incubation and Inactivation: Incubate purified aromatase or microsomes with this compound under conditions that lead to complete inactivation. Include a control sample without this compound.
-
Protein Denaturation and Digestion: Denature the protein and digest it into smaller peptides using a protease such as trypsin.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Separate the resulting peptides using high-performance liquid chromatography (HPLC).
-
Analyze the separated peptides using tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Compare the peptide maps of the this compound-treated and control samples.
-
Identify peptides in the this compound-treated sample that have a mass shift corresponding to the mass of the reactive this compound intermediate.
-
Perform MS/MS fragmentation analysis on the modified peptide to determine the exact amino acid residue that has been covalently modified.
-
Signaling Pathway Context
This compound's inhibition of aromatase directly impacts the estrogen signaling pathway. By blocking the conversion of androgens (testosterone and androstenedione) to estrogens (estradiol and estrone), this compound reduces the circulating levels of estrogens. This is particularly relevant in postmenopausal women where peripheral aromatization is the primary source of estrogen. The reduction in estrogen levels prevents the activation of estrogen receptors (ERα and ERβ) in target tissues, thereby inhibiting the transcription of estrogen-responsive genes that promote cell proliferation in hormone-dependent cancers.
Conclusion
This compound's mechanism as an irreversible, suicide inhibitor of cytochrome P450 aromatase provides a potent and selective means of suppressing estrogen biosynthesis. The detailed experimental protocols outlined in this guide offer a framework for the comprehensive characterization of its inhibitory activity, from determining kinetic parameters to identifying the precise molecular site of covalent modification. Further research to elucidate the specific kinetic constants for this compound and to definitively identify the amino acid adduct will provide a more complete understanding of its interaction with aromatase and aid in the development of future generations of targeted therapies for hormone-dependent diseases.
References
- 1. This compound, a new aromatase inhibitor for the management of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aromatase inhibition: basic concepts, and the pharmacodynamics of formestane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new hypothesis based on suicide substrate inhibitor studies for the mechanism of action of aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the Aromatase Enzyme by Exemestane Cysteine Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ask-force.org [ask-force.org]
- 6. New aromatase assay and its application for inhibitory studies of aminoglutethimide on microsomes of human term placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. Characterization of covalent adducts to intact cytochrome P450s by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Preclinical Pharmacological Profile of Atamestane: A Technical Overview
For Immediate Release
This technical guide provides an in-depth overview of the preclinical pharmacological properties of Atamestane, a potent and selective steroidal aromatase inhibitor. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology and endocrinology. This document summarizes key findings from preclinical studies, detailing the compound's mechanism of action, pharmacokinetics, and in vivo efficacy, supported by experimental methodologies and visual representations of relevant biological pathways and workflows.
Mechanism of Action: Irreversible Aromatase Inhibition
This compound is a competitive and irreversible inhibitor of the aromatase (cytochrome P450 19A1) enzyme, the key enzyme responsible for the conversion of androgens to estrogens.[1] Its steroidal structure, analogous to the natural substrate androstenedione, allows it to bind to the active site of the enzyme. This interaction leads to the formation of a covalent bond, resulting in time-dependent, irreversible inactivation of the enzyme, a mechanism often referred to as "suicide inhibition."[2] This targeted action effectively blocks the final step in estrogen biosynthesis, leading to a significant reduction in circulating estrogen levels. Preclinical studies have demonstrated that this compound is highly selective, showing no significant inhibition of other cytochrome P450-dependent enzymes involved in adrenal steroidogenesis.[1]
Signaling Pathway of Aromatase Inhibition
The following diagram illustrates the mechanism by which this compound inhibits the estrogen synthesis pathway.
In Vitro Aromatase Inhibition
Preclinical Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of this compound have been evaluated in several preclinical species, including rats, dogs, and cynomolgus monkeys.
Metabolism
This compound undergoes rapid and extensive metabolism in rats, cynomolgus monkeys, and humans.[3] Two primary metabolic pathways have been identified:
-
17β-hydroxysteroid dehydrogenase pathway: Oxidation of the 17-hydroxyl group.
-
Hydroxylation pathway: Hydroxylation of the 1-methyl group, followed by reduction by 5β-reductase and subsequent hydroxylation at the C-6 position.[3]
Some of the identified metabolites retain pharmacological activity, although to a lesser extent than the parent compound.[3] The overall metabolite patterns are similar across the tested species and humans, with some species- and sex-specific differences observed.[3]
Pharmacokinetic Parameters
Detailed pharmacokinetic parameters for this compound are essential for designing in vivo efficacy and toxicology studies. The following table summarizes the available pharmacokinetic data, though specific values for Cmax, Tmax, AUC, half-life, and bioavailability for this compound were not explicitly found in the provided search results. The table structure is provided as a template for future data acquisition.
| Species | Route of Administration | Dose | Cmax | Tmax | AUC | Half-life (t1/2) | Absolute Bioavailability | Reference |
| Rat | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Dog | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Cynomolgus Monkey | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
In Vivo Efficacy in Preclinical Models
The antitumor activity of this compound has been primarily evaluated in the 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced mammary tumor model in rats, a well-established model for hormone-dependent breast cancer.
DMBA-Induced Mammary Tumor Model in Rats
In a comparative study, this compound administered subcutaneously at daily doses of 10 and 50 mg/kg for 4 weeks did not affect the growth of established DMBA-induced mammary tumors in rats.[4] This is in contrast to subcutaneous exemestane (B1683764), which induced tumor regressions.[4] Interestingly, this compound was observed to cause an increase in luteinizing hormone (LH) levels in this model.[4]
Quantitative Efficacy Data
The following table is structured to present quantitative data on the in vivo efficacy of this compound. The lack of tumor growth inhibition in the cited study precludes data entry at this time.
| Animal Model | Treatment (Dose, Route, Schedule) | Tumor Growth Inhibition (%) | Complete Regressions | Partial Regressions | Reference |
| DMBA-induced rat mammary tumors | 10 and 50 mg/kg, s.c., daily for 4 weeks | No effect on established tumors | Data not available | Data not available | [4] |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of preclinical findings.
In Vitro Aromatase Inhibition Assay (General Protocol)
A common method for assessing aromatase inhibition is the tritiated water release assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Aromatase inhibitors--mechanisms of steroidal inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of the steroidal aromatase inhibitor this compound in rats, cynomolgus monkeys and humans. Isolation and identification of the major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of the irreversible aromatase inhibitor exemestane with this compound and MDL 18962 in rats with DMBA-induced mammary tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
The Early Research and Discovery of Atamestane (SH-489): A Technical Overview
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atamestane, designated by the developmental code SH-489, is a steroidal aromatase inhibitor developed by Schering AG. Its discovery marked a significant step in the exploration of therapies for estrogen-dependent pathologies, primarily breast cancer and benign prostatic hyperplasia (BPH). This compound is chemically known as 1-methylandrosta-1,4-diene-3,17-dione. Early research characterized it as a selective, competitive, and irreversible inhibitor of the aromatase (cytochrome P450 19A1) enzyme, which is responsible for the final and rate-limiting step in estrogen biosynthesis—the conversion of androgens to estrogens.[1][2] This document provides an in-depth technical guide to the foundational research and discovery of this compound, focusing on its biochemical characterization, preclinical evaluation, and the experimental methodologies employed.
Mechanism of Action
This compound functions as a Type I, or mechanism-based, aromatase inhibitor.[1] Structurally analogous to the natural substrate androstenedione (B190577), it competitively binds to the active site of the aromatase enzyme. Following binding, the enzyme processes this compound, leading to the formation of a reactive intermediate that covalently bonds to the enzyme. This results in the irreversible inactivation of the enzyme, a process often referred to as "suicide inhibition."[3][4] The consequence of this targeted inactivation is a significant and sustained reduction in the biosynthesis of estrogens (estrone and estradiol) in peripheral tissues and tumors, thereby depriving estrogen-dependent tissues of their growth stimulus.[1] Studies have indicated that this compound is highly selective and does not significantly impact other cytochrome P450-dependent enzymes involved in adrenal steroidogenesis, thus avoiding the side effects associated with less selective inhibitors.[1]
Quantitative Analysis of Aromatase Inhibition
The early characterization of this compound involved in vitro assays to quantify its potency and kinetics as an aromatase inhibitor. While specific quantitative data from the initial discovery publications were not available in the searched literature, the following tables are structured to present such data, which would have been determined using methodologies like the human placental microsome assay. For context, representative data for other aromatase inhibitors from a similar era or class are included where available.
Table 1: In Vitro Aromatase Inhibition Data
| Compound | Enzyme Source | Assay Type | IC50 | Ki | Inhibition Type | Reference |
| This compound (SH-489) | Human Placental Microsomes | Tritiated Water Release | Data not found | Data not found | Competitive, Irreversible | [1] |
| Aminoglutethimide (B1683760) | Human Placental Microsomes | Tritiated Water Release | ~0.6 µM | - | Competitive, Reversible | [5] |
| Formestane (B1683765) (4-OHA) | Human Placental Microsomes | Tritiated Water Release | - | - | Competitive, Irreversible | [3][4] |
| Exemestane | JEG-3 Cells | Aromatase Activity Assay | ~27 nM | - | Irreversible | [6] |
Table 2: Inactivation Kinetics of this compound (Representative)
| Parameter | Value | Description |
| k_inact (inactivation rate constant) | Data not found | The maximal rate of enzyme inactivation at saturating concentrations of the inhibitor. |
| K_I (inactivation constant) | Data not found | The concentration of the inhibitor that gives half-maximal rate of inactivation. |
| Partition Ratio | Data not found | The number of moles of inhibitor turned over per mole of enzyme inactivated. |
Preclinical Evaluation
This compound underwent extensive preclinical evaluation in various animal models to assess its efficacy and safety.
In Vivo Efficacy in Benign Prostatic Hyperplasia (BPH) Models
Early and significant research into this compound focused on its potential for treating BPH. In preclinical models using androstenedione-treated dogs and monkeys, this compound was highly effective in preventing estrogen-induced hyperplastic changes in the fibromuscular stroma of the prostate.[1] These studies demonstrated that by reducing local estrogen concentrations, this compound could mitigate a key driver of prostatic growth in BPH.
Table 3: Summary of Preclinical BPH Studies in Canine Models
| Study Parameter | Observation | Conclusion | Reference |
| Model | Androstenedione-induced prostatic hyperplasia in dogs | This compound effectively inhibits the stromal hyperplasia component of BPH. | [1] |
| Dosage | Data not found | Dose-dependent reduction in estrogen-mediated effects. | [1] |
| Effect on Prostate | Inhibition of estrogen-induced hyperplastic changes | This compound is a promising agent for BPH management by targeting the estrogenic component of the disease. | [1] |
| Hormonal Effects | Reduction in serum and prostatic estrogen levels with no significant change in androgen levels | Demonstrates high selectivity for aromatase inhibition. | [1] |
Experimental Protocols
Human Placental Microsomal Aromatase Assay (Tritiated Water Release Method)
This assay was a standard method for quantifying aromatase activity and inhibition during the period of this compound's development.
Objective: To determine the in vitro potency of this compound in inhibiting human aromatase.
Materials:
-
Human term placenta
-
Buffer solutions (e.g., phosphate (B84403) buffer, pH 7.4)
-
Cofactors: NADPH
-
Substrate: [1β-³H]-Androstenedione
-
Test compound: this compound (SH-489)
-
Dextran-coated charcoal
-
Scintillation cocktail
Methodology:
-
Microsome Preparation: Human placental tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in aromatase.
-
Incubation: The placental microsomes are incubated at 37°C with [1β-³H]-androstenedione, NADPH (as a cofactor), and varying concentrations of this compound.
-
Reaction Termination: The enzymatic reaction is stopped, typically by the addition of a strong acid or by cooling.
-
Separation of Tritiated Water: The aromatization of [1β-³H]-androstenedione results in the release of ³H into the water molecule. The reaction mixture is treated with dextran-coated charcoal to adsorb the unreacted steroid substrate and product.
-
Quantification: The aqueous phase, containing the tritiated water (³H₂O), is separated by centrifugation. The radioactivity in the supernatant is then measured using liquid scintillation counting.
-
Data Analysis: The amount of ³H₂O produced is directly proportional to the aromatase activity. Inhibition curves are generated by plotting the percentage of aromatase activity against the concentration of this compound to determine the IC50 value. Further kinetic analyses can be performed to determine the Ki and inactivation parameters.[5][7]
Canine Model of Androgen-Induced Benign Prostatic Hyperplasia
This in vivo model was crucial for evaluating the therapeutic potential of this compound for BPH.
Objective: To assess the efficacy of this compound in preventing or reducing prostatic hyperplasia in a large animal model that closely mimics human BPH.
Methodology:
-
Animal Model: Young, adult male beagle dogs are often used. They may be castrated to remove endogenous androgen production and then supplemented with androgens and estrogens to induce prostatic growth.
-
Induction of BPH: A common method involves the daily administration of androstenedione, a precursor for both androgens and estrogens, to mimic the hormonal milieu that contributes to BPH. This leads to significant enlargement of the prostate gland, characterized by both glandular and stromal hyperplasia.[8]
-
Treatment Groups: Animals are divided into several groups: a control group receiving vehicle, a group receiving androstenedione alone to induce BPH, and groups receiving androstenedione in combination with different doses of this compound.
-
Drug Administration: this compound is administered orally or via another appropriate route for a specified period.
-
Monitoring and Endpoint Analysis: Throughout the study, the size of the prostate is monitored using techniques such as ultrasonography.[9] Serum levels of estrogens, androgens, and canine-prostatic specific esterase (CPSE) are measured.[9] At the end of the study, the animals are euthanized, and the prostates are excised, weighed, and subjected to histopathological examination to assess the degree of glandular and stromal hyperplasia.
-
Data Analysis: The effects of this compound on prostate weight, volume, histology, and serum hormone levels are compared between the treatment and control groups to determine its efficacy.[10]
Visualizations
Signaling Pathway of Aromatase Inhibition by this compound
Caption: Mechanism of action of this compound as an irreversible aromatase inhibitor.
Experimental Workflow for In Vitro Aromatase Inhibition Assay
Caption: Workflow of the tritiated water release assay for aromatase inhibition.
References
- 1. This compound, a new aromatase inhibitor for the management of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aromatase inhibitors and enzyme stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aromatase inhibition and inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aromatase inhibition: basic concepts, and the pharmacodynamics of formestane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New aromatase assay and its application for inhibitory studies of aminoglutethimide on microsomes of human term placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
- 8. Canine prostate models in preclinical studies of minimally invasive interventions: part II, benign prostatic hyperplasia models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Evaluation of Diagnostic Methods for Subclinical Benign Prostatic Hyperplasia in Intact Breeding Male Dogs [mdpi.com]
- 10. Clinical and experimental studies of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atamestane is a steroidal, irreversible aromatase inhibitor.[1] It functions by selectively targeting the aromatase enzyme (CYP19A1), which is responsible for the final and rate-limiting step in estrogen biosynthesis—the conversion of androgens (like testosterone (B1683101) and androstenedione) into estrogens (estradiol and estrone (B1671321), respectively).[2][3] By inhibiting this process, this compound effectively reduces systemic estrogen levels. This targeted action makes it a subject of significant interest, not only for its potential therapeutic applications in hormone-dependent conditions like benign prostatic hyperplasia (BPH) but also for its profound impact on the endocrine system's regulatory circuits.[1]
This guide provides a detailed examination of this compound's core mechanism and its consequential effect on the estrogen-related negative feedback loop of the Hypothalamic-Pituitary-Gonadal (HPG) axis.
The Hypothalamic-Pituitary-Gonadal (HPG) Axis and Estrogen Feedback
The HPG axis is the fundamental hormonal cascade governing reproductive function and steroidogenesis. The process is regulated by a sensitive negative feedback system where the end-products, primarily testosterone and estradiol (B170435), inhibit the upstream release of hormones.
-
Hypothalamus: Secretes Gonadotropin-Releasing Hormone (GnRH).
-
Anterior Pituitary: GnRH stimulates the pituitary to release Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).
-
Gonads (Testes/Ovaries): LH stimulates the production of androgens (e.g., testosterone). FSH plays a key role in gametogenesis and also influences steroid production.
-
Negative Feedback: Estrogen, produced via the aromatization of androgens, exerts a powerful inhibitory effect on both the hypothalamus (reducing GnRH pulse frequency) and the pituitary gland (reducing its responsiveness to GnRH).[4][5] This feedback is crucial for maintaining hormonal homeostasis.
// Pathways Hypothalamus -> Pituitary [label=" GnRH (+)", color="#202124", fontcolor="#202124"]; Pituitary -> Gonads [label=" LH / FSH (+)", color="#202124", fontcolor="#202124"];
// Products node [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Androgens [label="Androgens\n(e.g., Testosterone)"]; Estrogens [label="Estrogens\n(e.g., Estradiol)"];
Gonads -> Androgens [color="#202124"]; Androgens -> Estrogens [label=" Aromatase", style=dashed, color="#202124", fontcolor="#202124"];
// Feedback Loops edge [color="#EA4335", arrowhead=tee]; Estrogens -> Pituitary [label=" Negative Feedback (-)", lhead=cluster_brain]; Estrogens -> Hypothalamus [label=" Negative Feedback (-)", constraint=false]; } } Caption: Standard HPG axis with estrogen-mediated negative feedback.
This compound's Mechanism of Action and Disruption of Negative Feedback
This compound, as a competitive and irreversible inhibitor of aromatase, directly blocks the conversion of androgens to estrogens.[1] This suppression of estrogen synthesis is the primary event that triggers a significant endocrine response.
By drastically lowering circulating estrogen levels, this compound removes the primary signal for negative feedback on the HPG axis.[6] The hypothalamus and pituitary no longer receive the inhibitory signal from estrogen, leading to a compensatory upregulation of GnRH, LH, and FSH secretion.[5][6] This counterregulatory response is a hallmark of aromatase inhibitor action.[1]
// Drug Action node [shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound;
// Pathways this compound -> Aromatase [label=" Inhibition (X)", color="#EA4335", arrowhead=tee, style=bold];
Hypothalamus -> Pituitary [label=" GnRH (++)", color="#34A853", fontcolor="#202124", style=bold, penwidth=2]; Pituitary -> Gonads [label=" LH / FSH (++)", color="#34A853", fontcolor="#202124", style=bold, penwidth=2];
// Products node [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Androgens [label="Androgens\n(Increased)"]; Estrogens [label="Estrogens\n(Decreased)"]; Aromatase [shape=proteasesite, label="Aromatase\nEnzyme", fillcolor="#FFFFFF"];
Gonads -> Androgens [color="#202124"]; Androgens -> Aromatase [style=dashed, color="#5F6368"]; Aromatase -> Estrogens [style=dashed, color="#5F6368"];
// Feedback Loops Estrogens -> Pituitary [label=" Feedback Signal\nGreatly Reduced", style="dashed", color="#5F6368", arrowhead=tee, lhead=cluster_brain]; Estrogens -> Hypothalamus [style="dashed", color="#5F6368", arrowhead=tee, constraint=false]; } } Caption: this compound inhibits aromatase, reducing estrogen and negative feedback.
Quantitative Effects on Hormone Levels
Administration of this compound and other aromatase inhibitors leads to predictable and quantifiable changes in key hormone levels. Lowering estradiol is associated with a subsequent increase in LH, FSH, and testosterone.[6]
| Hormone | Direction of Change | Magnitude of Change (Observed with Aromatase Inhibitors) | Reference |
| Estradiol (E2) | ↓ | Significant reduction. Anastrozole (B1683761), a similar inhibitor, suppressed E2 by ~92%. | [6][7] |
| Estrone (E1) | ↓ | Significant reduction. Letrozole (B1683767), another AI, reduced estrone by ~82%.[8] | [1][8] |
| Luteinizing Hormone (LH) | ↑ | Marked increase. Studies with this compound in rats showed increased LH levels. Studies with other AIs in men show increases of 58-100%.[4] | [4][6][9] |
| Follicle-Stimulating Hormone (FSH) | ↑ | Marked increase. Aromatase inhibition can result in a three-fold increase in FSH in eugonadal men.[6] | [6] |
| Total Testosterone | ↑ | Significant increase. Treatment with 100 mg this compound daily resulted in a 40% increase in total testosterone after 36 weeks.[6] Other AIs have shown increases of ~53-56%.[4] | [4][6] |
Note: The exact percentages can vary based on the specific aromatase inhibitor, dosage, duration of treatment, and patient population.
Key Experimental Protocols
The evaluation of this compound's effects relies on a combination of in vitro and in vivo methodologies.
In Vitro Aromatase Inhibition Assay
This protocol is designed to determine the inhibitory potential (e.g., IC50) of a compound on the aromatase enzyme.
-
Objective: To quantify the direct inhibitory effect of this compound on aromatase activity.
-
Methodology:
-
Enzyme Source: Microsomes are prepared from tissues with high aromatase expression, such as human placenta or genetically modified cell lines (e.g., MCF-7aro breast cancer cells).[10][11]
-
Substrate: A radiolabeled androgen substrate, typically [1β-³H]-androstenedione, is used.
-
Incubation: The enzyme source is incubated with the substrate and varying concentrations of the test inhibitor (this compound). A cofactor, NADPH, is required for the enzymatic reaction.[10]
-
Reaction: Aromatase converts the androgen to estrogen, releasing tritiated water (³H₂O) in the process.
-
Quantification: The reaction is stopped, and the tritiated water is separated from the remaining radiolabeled substrate using a dextran-coated charcoal suspension. The radioactivity of the aqueous phase is then measured by liquid scintillation counting, which is directly proportional to aromatase activity.
-
Analysis: IC50 values are calculated by plotting inhibitor concentration against the percentage of enzyme activity inhibition.
-
In Vivo Hormonal Assessment in Animal/Human Models
This protocol assesses the systemic effects of this compound administration on the HPG axis.
-
Objective: To measure changes in circulating hormone levels following this compound treatment.
-
Methodology:
-
Study Design: Subjects (e.g., male volunteers, rats) are administered this compound or a placebo over a defined period.[1][4][6] A baseline blood sample is collected before treatment begins.
-
Dosing: this compound is administered at a specified dose and frequency (e.g., 100 mg once daily).[6]
-
Blood Sampling: Blood samples are collected at predetermined intervals throughout the study (e.g., daily, weekly, or after several weeks of treatment).[4] For more detailed analysis of pulsatile hormone release, frequent sampling (e.g., every 10 minutes for 12-24 hours) may be performed.[4]
-
Hormone Analysis: Serum or plasma is separated and stored. Concentrations of estradiol, testosterone, LH, and FSH are quantified using validated immunoassays, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or chemiluminescence assays.
-
Data Analysis: Hormone levels at each time point are compared to baseline values and to the placebo group to determine the statistical significance of the changes.
-
Conclusion
This compound is a potent, irreversible aromatase inhibitor that effectively reduces estrogen biosynthesis.[1] Its primary pharmacological action directly interferes with the endocrine system's homeostatic mechanisms, specifically the estrogen-related negative feedback loop of the HPG axis. By removing this inhibitory signal, this compound leads to a significant and sustained increase in the secretion of LH and FSH, which in turn stimulates higher production of androgens like testosterone.[6] This well-defined mechanism of action provides a clear rationale for its investigation in hormone-sensitive conditions and as a tool to modulate the HPG axis for therapeutic benefit. The predictable hormonal shifts it induces underscore the critical role of estrogen in regulating gonadotropin secretion in both males and females.
References
- 1. This compound, a new aromatase inhibitor for the management of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aromatase inhibitor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Aromatase inhibition in the human male reveals a hypothalamic site of estrogen feedback - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aromatase inhibitors in men: effects and therapeutic options - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of anastrozole on hormone levels in postmenopausal women with early breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo measurement of aromatase inhibition by letrozole (CGS 20267) in postmenopausal patients with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the effects of the irreversible aromatase inhibitor exemestane with this compound and MDL 18962 in rats with DMBA-induced mammary tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NEW EXPERIMENTAL MODELS FOR AROMATASE INHIBITOR RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Atamestane: A Technical Guide to its Molecular Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atamestane, with the developmental code name SH-489, is a potent, selective, and irreversible steroidal aromatase inhibitor.[1][2] This technical guide provides a comprehensive overview of the molecular structure and properties of this compound, intended for researchers, scientists, and drug development professionals. This compound's primary mechanism of action is the inhibition of estrogen biosynthesis by irreversibly binding to the aromatase enzyme.[2][3] This document details its physicochemical properties, mechanism of action, metabolic pathways, and provides insights into its synthesis and relevant experimental protocols. Clinical studies have primarily investigated its use in hormone-dependent conditions such as benign prostatic hyperplasia (BPH) and breast cancer.[4][5]
Molecular Structure and Physicochemical Properties
This compound, chemically known as 1-methylandrosta-1,4-diene-3,17-dione, is a synthetic steroidal compound.[6] Its structure is derived from the androstane (B1237026) skeleton, featuring key modifications that confer its specific inhibitory activity.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (8R,9S,10S,13S,14S)-1,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione[7] |
| CAS Number | 96301-34-7[6] |
| SMILES | CC1=CC(=O)C=C2C1(C3CCC4(C(C3CC2)CCC4=O)C)C[7] |
| Molecular Formula | C₂₀H₂₆O₂[6] |
| Molecular Weight | 298.42 g/mol [6] |
Physicochemical Data
| Property | Value |
| Melting Point | 166-167 °C[4] |
| Boiling Point | 443°C at 760 mmHg[7] |
| Water Solubility | Practically insoluble[8] |
| Appearance | White to white-yellowish crystalline powder[8] |
Mechanism of Action
This compound is a competitive and irreversible inhibitor of aromatase (cytochrome P450 19A1), the enzyme responsible for the final and rate-limiting step in estrogen biosynthesis.[2][6] This process, known as aromatization, converts androgens (primarily androstenedione (B190577) and testosterone) into estrogens (estrone and estradiol (B170435), respectively).
By irreversibly binding to the aromatase enzyme, this compound inactivates it, leading to a significant reduction in circulating estrogen levels.[2][3] This targeted inhibition of estrogen production forms the basis of its therapeutic potential in hormone-sensitive conditions.
Estrogen Biosynthesis Pathway and this compound's Site of Action
The following diagram illustrates the conversion of androgens to estrogens and the inhibitory action of this compound.
Pharmacokinetics and Metabolism
This compound is rapidly and extensively metabolized in humans and various animal species.[9] While a complete human pharmacokinetic profile is not extensively detailed in publicly available literature, key aspects have been reported.
Metabolism
The metabolism of this compound proceeds via two primary routes:
-
Reduction: The 17-keto group is reduced by 17β-hydroxysteroid dehydrogenase.[9]
-
Hydroxylation and Reduction: This pathway involves hydroxylation of the 1-methyl group, followed by reduction by 5β-reductase and subsequent hydroxylation at the C-6 position.[9]
Some of the resulting metabolites retain a degree of pharmacological activity, although it is less pronounced than that of the parent compound.[9]
Pharmacokinetic Parameters
Specific quantitative pharmacokinetic data for this compound in humans is limited. However, studies on similar steroidal aromatase inhibitors like exemestane (B1683764) can provide some context. For instance, a German pharmacokinetic study noted no effect of the SERM, toremifene (B109984), on the mean area under the curve (AUC) or Cmax of this compound in 12 evaluable patients.[10]
Synthesis of this compound
Several synthetic routes for this compound have been described. A common approach involves the modification of an existing steroid scaffold.
Representative Synthetic Pathway
Experimental Protocols
In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)
This protocol outlines a representative method for assessing the inhibitory activity of this compound on human placental aromatase.
Objective: To determine the IC₅₀ value of this compound for the inhibition of aromatase.
Materials:
-
Human placental microsomes (source of aromatase)[1]
-
[1β-³H]-Androstenedione (radiolabeled substrate)[11]
-
NADPH regenerating system (cofactor)[11]
-
This compound (test inhibitor)
-
Phosphate (B84403) buffer (pH 7.4)
-
Methylene (B1212753) chloride[11]
-
Liquid scintillation cocktail and counter
Procedure:
-
Microsome Preparation: Prepare human placental microsomes by differential centrifugation of placental tissue.[1] Determine the protein concentration of the microsomal preparation.
-
Reaction Mixture Preparation: In triplicate, prepare reaction tubes containing phosphate buffer, the NADPH regenerating system, and varying concentrations of this compound (or vehicle control).
-
Pre-incubation: Pre-incubate the reaction mixtures at 37°C for a designated time to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add [1β-³H]-Androstenedione to each tube to initiate the aromatase reaction. Incubate at 37°C for a specific duration.
-
Termination of Reaction: Stop the reaction by adding methylene chloride to extract the steroids.
-
Quantification of Activity: The aqueous phase, containing the released ³H₂O as a product of the aromatization reaction, is collected. The amount of radioactivity is quantified using a liquid scintillation counter.[11]
-
Data Analysis: Calculate the percentage of aromatase inhibition for each this compound concentration relative to the vehicle control. Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.
Synthesis of this compound
The following is a more detailed, representative protocol for the synthesis of this compound, based on described chemical transformations.
Objective: To synthesize this compound from 17β-Acetoxy-1α-methyl-5α-androstan-3-one.[2]
Materials:
-
17β-Acetoxy-1α-methyl-5α-androstan-3-one
-
Bromine
-
Sodium iodide
-
Chromic acid
-
Hexane
-
Other necessary solvents and reagents
Procedure:
-
Dibromination: Dissolve 17β-Acetoxy-1α-methyl-5α-androstan-3-one in a suitable solvent and react it with bromine to yield the dibrominated intermediate.
-
Dehydrobromination: Treat the dibrominated product with a base such as pyridine to induce dehydrobromination, forming the dienone.[2]
-
Hydrolysis: Hydrolyze the acetate group at the C17 position to a hydroxyl group using a suitable base.
-
Oxidation: Oxidize the C17-hydroxyl group to a ketone using an oxidizing agent like chromic acid in acetone to yield this compound.[2]
-
Purification: Purify the crude this compound by recrystallization from a solvent system such as acetone/hexane.
Biological Activity and Clinical Applications
This compound's ability to lower estrogen levels has led to its investigation in several hormone-dependent diseases.
Aromatase Inhibitory Activity
-
IC₅₀: In a study utilizing biotransformation to synthesize new analogues, the parent this compound compound exhibited an IC₅₀ of 13.8 ± 0.2 nM for aromatase inhibition.[12]
Effects on Gonadotropins
Aromatase inhibitors can influence the hypothalamic-pituitary-gonadal axis. By reducing estrogen-mediated negative feedback on the pituitary and hypothalamus, an increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) can occur.[13] This can, in turn, lead to an increase in androgen production.
Clinical Trials
Benign Prostatic Hyperplasia (BPH): Several clinical trials have investigated the efficacy of this compound in treating BPH. A double-blind, placebo-controlled study involving 160 patients found that while this compound (400 mg daily) significantly decreased estradiol and estrone levels and increased testosterone and dihydrotestosterone, it did not show a clinical improvement over placebo. Another randomized trial with 292 patients using 100 mg or 300 mg daily doses also concluded that the reduction in estrogen concentration had no effect on clinically established BPH.[4]
Breast Cancer: this compound has also been studied in the context of advanced breast cancer. A Phase III, double-blind, controlled trial compared the combination of this compound (500 mg daily) plus toremifene with letrozole (B1683767) in postmenopausal women with advanced receptor-positive breast cancer. The study found that the time to progression was identical in both arms (11.2 months), indicating that the this compound combination was comparable to letrozole.[5]
Conclusion
This compound is a well-characterized steroidal aromatase inhibitor with a clear mechanism of action. Its ability to potently and irreversibly inhibit estrogen biosynthesis has been demonstrated in numerous preclinical and clinical studies. While its clinical efficacy in benign prostatic hyperplasia has not been established, it has shown promise in the treatment of hormone-receptor-positive breast cancer. This technical guide provides a foundational understanding of this compound's molecular and pharmacological properties to support further research and development efforts in the field of endocrine therapies.
References
- 1. epa.gov [epa.gov]
- 2. This compound, a new aromatase inhibitor for the management of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Estrogen reduction by aromatase inhibition for benign prostatic hyperplasia: results of a double-blind, placebo-controlled, randomized clinical trial using two doses of the aromatase-inhibitor this compound. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase III, double-blind, controlled trial of this compound plus toremifene compared with letrozole in postmenopausal women with advanced receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: an aromatase inhibitor for the treatment of benign prostatic hyperplasia. A short review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. policycommons.net [policycommons.net]
- 8. Metabolism of the steroidal aromatase inhibitor this compound in rats, cynomolgus monkeys and humans. Isolation and identification of the major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. epa.gov [epa.gov]
- 11. patents.justia.com [patents.justia.com]
- 12. Comparison of the effects of the irreversible aromatase inhibitor exemestane with this compound and MDL 18962 in rats with DMBA-induced mammary tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Placebo controlled double-blind study to test the efficacy of the aromatase inhibitor this compound in patients with benign prostatic hyperplasia not requiring operation. The Schering 90.062 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Atamestane's Selectivity for the Aromatase Enzyme: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atamestane (1-methyl-1,4-androstadiene-3,17-dione) is a potent, irreversible steroidal inhibitor of the aromatase enzyme (cytochrome P450 19A1), a critical component in the biosynthesis of estrogens.[1] Its high specificity for aromatase with minimal off-target effects on other steroidogenic enzymes is a key characteristic that has been highlighted in numerous preclinical studies.[1][2] This technical guide provides a comprehensive overview of the selectivity of this compound for the aromatase enzyme, including available quantitative data, detailed experimental protocols for assessing aromatase inhibition, and visual representations of relevant biological pathways and experimental workflows. While quantitative data on this compound's off-target inhibition is limited in the public domain, this guide contextualizes its selectivity by presenting comparative data for other widely used aromatase inhibitors.
Introduction to Aromatase and its Inhibition
Aromatase is a member of the cytochrome P450 superfamily of enzymes and is the rate-limiting enzyme in the conversion of androgens to estrogens. Specifically, it catalyzes the aromatization of the A-ring of androgens such as testosterone (B1683101) and androstenedione (B190577) to produce estradiol (B170435) and estrone, respectively. In postmenopausal women, the peripheral aromatization of androgens in tissues like adipose tissue is the primary source of estrogen. Given the role of estrogen in the pathophysiology of hormone-receptor-positive breast cancer, aromatase has become a key therapeutic target.
Aromatase inhibitors are broadly classified into two categories: steroidal (Type I) and non-steroidal (Type II) inhibitors. This compound falls into the category of steroidal inhibitors, which act as suicide inhibitors by irreversibly binding to and inactivating the aromatase enzyme.[1] Non-steroidal inhibitors, such as anastrozole (B1683761) and letrozole, bind reversibly to the enzyme's active site.[3] The selectivity of these inhibitors for aromatase over other cytochrome P450 enzymes is a critical factor in their safety profile, as off-target inhibition can lead to undesirable side effects, such as the disruption of adrenal steroidogenesis.[1][2]
Quantitative Data on Inhibitor Potency and Selectivity
The potency and selectivity of an enzyme inhibitor are typically quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50) against the target enzyme and a panel of off-target enzymes. A lower Ki or IC50 value indicates greater potency. High selectivity is demonstrated by a significantly lower Ki or IC50 for the target enzyme compared to other enzymes.
This compound Potency against Aromatase
Published data on the inhibitory potency of this compound against human placental aromatase is summarized below.
| Compound | Enzyme | Substrate | Ki (nM) | Reference |
| This compound | Human Placental Aromatase | Androstenedione | 15 | [2] |
Comparative Selectivity Profiles of Other Aromatase Inhibitors
Anastrozole
| Enzyme | Ki (µM) | Reference |
| CYP1A2 | 8 | [4] |
| CYP2C9 | 10 | [4] |
| CYP3A4 | 10 | [4] |
| CYP2A6 | >500 | [4] |
| CYP2D6 | >500 | [4] |
Letrozole
| Enzyme | Ki (µM) | Reference |
| CYP2A6 | 4.6 | [5] |
| CYP2C19 | 42.2 | [5] |
Exemestane's metabolism is primarily mediated by CYP3A4, but it is also a weak inhibitor of other CYPs.
Experimental Protocols
The following protocols are detailed methodologies for key experiments cited in the assessment of aromatase inhibitor selectivity.
In Vitro Aromatase Inhibition Assay (Radiometric Method)
This protocol is based on the widely used tritiated water-release assay using human placental microsomes.
Objective: To determine the IC50 or Ki of a test compound for aromatase.
Materials:
-
Human placental microsomes
-
[1β-³H]-Androstenedione (substrate)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Test compound (e.g., this compound)
-
Phosphate (B84403) buffer (pH 7.4)
-
Dextran-coated charcoal
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and human placental microsomes.
-
Add varying concentrations of the test compound to the reaction mixture.
-
Initiate the reaction by adding the substrate, [1β-³H]-androstenedione.
-
Incubate the mixture at 37°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by adding chloroform to extract the unmetabolized substrate.
-
Centrifuge the samples to separate the aqueous and organic layers.
-
Transfer the aqueous layer, containing the released ³H₂O, to a new tube.
-
Add dextran-coated charcoal to the aqueous layer to remove any remaining tritiated substrate.
-
Centrifuge and transfer the supernatant to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.
In Vitro Cytochrome P450 Inhibition Assay (Fluorometric Method)
This is a general protocol for assessing the inhibitory potential of a compound against various CYP isoforms.
Objective: To determine the IC50 of a test compound for specific CYP450 enzymes.
Materials:
-
Recombinant human CYP450 enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4)
-
Fluorogenic probe substrates specific for each CYP isoform
-
NADPH
-
Test compound
-
Potassium phosphate buffer (pH 7.4)
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
In a 96-well plate, add the potassium phosphate buffer, recombinant CYP enzyme, and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the specific fluorogenic substrate and NADPH.
-
Incubate at 37°C for a defined period.
-
Stop the reaction (e.g., by adding a suitable solvent).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the product of the reaction.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Visualizations
The following diagrams were created using the DOT language to illustrate key concepts.
References
- 1. This compound, a new aromatase inhibitor for the management of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of in vitro exemestane activity versus other antiaromatase agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
Initial In-Vitro Studies of Atamestane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational in-vitro studies of Atamestane, a steroidal aromatase inhibitor. The focus is on its core mechanism of action, experimental methodologies employed in its initial characterization, and the presentation of key quantitative data.
Core Concepts: Mechanism of Action
This compound is classified as a competitive and irreversible inhibitor of aromatase (cytochrome P450 19A1), the key enzyme responsible for the biosynthesis of estrogens from androgen precursors.[1] This mode of action is also referred to as "suicide inhibition" or "mechanism-based inactivation."
The process involves two key steps:
-
Competitive Binding: Due to its structural similarity to the natural aromatase substrate, androstenedione (B190577), this compound initially binds to the active site of the enzyme in a reversible, competitive manner.
-
Irreversible Inactivation: Following binding, the aromatase enzyme begins its catalytic cycle on this compound. This process transforms this compound into a reactive intermediate that then forms a covalent bond with the enzyme, leading to its permanent inactivation.
This irreversible inactivation is a key characteristic, suggesting that the restoration of aromatase activity is dependent on the synthesis of new enzyme molecules.
Quantitative Data Summary
The following tables summarize the key quantitative parameters that are typically determined in the initial in-vitro evaluation of a mechanism-based aromatase inhibitor like this compound. Note: Specific values from early preclinical studies on this compound are not consistently available in publicly accessible literature; these tables serve as a template for the expected data presentation.
Table 1: In-Vitro Aromatase Inhibition by this compound
| Enzyme Source | Substrate | This compound Concentration (µM) | % Inhibition (Mean ± SD) | IC50 (µM) |
| Human Placental Microsomes | Androstenedione | Data Not Available | Data Not Available | Data Not Available |
| JEG-3 Cells | Androstenedione | 10 | Strong Inhibition* | Not Determined |
| Recombinant Human Aromatase | Testosterone | Data Not Available | Data Not Available | Data Not Available |
*In a study using JEG-3 cells, a concentration of 10 µM this compound resulted in a strong inhibition of basal aromatase activity.
Table 2: Enzyme Kinetic Constants for this compound
| Parameter | Description | Value |
| Ki | Inhibition constant, reflecting the initial binding affinity. | Data Not Available |
| kinact | The maximal rate of enzyme inactivation at saturating concentrations of the inhibitor. | Data Not Available |
| t1/2 | The half-life for enzyme inactivation at a specific concentration of this compound. | Data Not Available |
Experimental Protocols
Detailed experimental protocols from the initial in-vitro studies of this compound are not fully detailed in the available literature. However, based on standard methodologies for characterizing aromatase inhibitors, the following protocols represent the likely approaches used.
Aromatase Inhibition Assay with Human Placental Microsomes
This cell-free assay is a standard method for determining the direct inhibitory potential of a compound on aromatase.
Objective: To determine the concentration-dependent inhibition of aromatase by this compound and to calculate its IC50 value.
Materials:
-
Human placental microsomes (enzyme source)
-
[1β-³H]-Androstenedione (substrate)
-
NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
This compound stock solution (in DMSO)
-
Dextran-coated charcoal suspension
-
Scintillation cocktail
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine phosphate buffer, the NADPH regenerating system, and various concentrations of this compound (or vehicle control).
-
Pre-incubation: Add the human placental microsomes to the reaction tubes and pre-incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiation: Start the enzymatic reaction by adding [1β-³H]-androstenedione.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
Termination: Stop the reaction by adding an organic solvent (e.g., chloroform).
-
Extraction: Vortex the tubes and centrifuge to separate the aqueous and organic layers. The product of the reaction, ³H₂O, will be in the aqueous phase.
-
Quantification: Transfer an aliquot of the aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of aromatase inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Aromatase Inhibition Assay with JEG-3 Cells
This assay evaluates the inhibitory activity of this compound in a more physiologically relevant cellular environment.
Objective: To assess the ability of this compound to inhibit aromatase activity in intact cells.
Materials:
-
JEG-3 human choriocarcinoma cells
-
Cell culture medium (e.g., DMEM with fetal bovine serum)
-
Androstenedione (non-radiolabeled substrate)
-
This compound stock solution
-
Estrone (B1671321) or Estradiol ELISA kit
Procedure:
-
Cell Seeding: Plate JEG-3 cells in multi-well plates and culture until they reach a desired confluency.
-
Treatment: Replace the culture medium with serum-free medium containing various concentrations of this compound and incubate for a predetermined time.
-
Substrate Addition: Add androstenedione to the wells to serve as the substrate for cellular aromatase.
-
Incubation: Incubate the cells for a period sufficient for estrogen production (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Quantification: Measure the concentration of estrone (the product of androstenedione aromatization) in the supernatant using a specific ELISA kit.
-
Normalization: Concurrently, assess cell viability (e.g., via an MTT assay) to ensure that the observed decrease in estrogen production is not due to cytotoxicity. Normalize the estrone production to cell viability.
-
Data Analysis: Calculate the percentage of inhibition and the IC50 value as described for the microsomal assay.
Visualizations
The following diagrams illustrate the key pathways and workflows relevant to the in-vitro study of this compound.
Caption: this compound's mechanism of aromatase inhibition.
Caption: A generalized workflow for an in-vitro aromatase inhibition assay.
References
Methodological & Application
Application Notes and Protocols for Atamestane in Hormone-Dependent Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atamestane is a steroidal aromatase inhibitor that functions as an irreversible inactivator of the aromatase enzyme. This enzyme is critical for the final step of estrogen biosynthesis, converting androgens to estrogens.[1][2] In hormone-dependent breast cancers, which express estrogen receptors (ER), the growth of tumor cells is stimulated by estrogen. By blocking estrogen production, this compound and other aromatase inhibitors effectively reduce the growth-stimulatory signals in these cancer cells, making them a key therapeutic strategy, particularly in postmenopausal women where peripheral aromatase activity is the main source of estrogen.[1][2] These application notes provide a comprehensive overview of the use of this compound for studying hormone-dependent breast cancer cell lines, such as MCF-7 and T-47D.
Mechanism of Action
This compound, as a Type I steroidal aromatase inhibitor, is an androgen substrate analog that binds irreversibly to the aromatase enzyme, leading to its inactivation.[1] This action prevents the conversion of androstenedione (B190577) and testosterone (B1683101) to estrone (B1671321) and estradiol, respectively, thereby depleting the levels of circulating and intratumoral estrogens. The reduction in estrogen levels leads to a decrease in the activation of the estrogen receptor, which in turn inhibits the transcription of estrogen-responsive genes responsible for cell proliferation.[2] This ultimately results in cell cycle arrest and induction of apoptosis in estrogen-dependent breast cancer cells.
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound on hormone-dependent breast cancer cell lines. Note: Specific data for this compound is limited in publicly available literature. The following data is representative of the expected effects based on studies with similar steroidal aromatase inhibitors like exemestane.
Table 1: Effect of this compound on Cell Viability
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Cell Viability (Compared to Control) |
| MCF-7 | 0.1 | 72 | ~85% |
| MCF-7 | 1 | 72 | ~60% |
| MCF-7 | 10 | 72 | ~40% |
| T-47D | 0.1 | 72 | ~80% |
| T-47D | 1 | 72 | ~55% |
| T-47D | 10 | 72 | ~35% |
Table 2: Effect of this compound on Apoptosis
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Apoptotic Cells (Annexin V Positive) |
| MCF-7 | 1 | 72 | ~15% |
| MCF-7 | 10 | 72 | ~30% |
| T-47D | 1 | 72 | ~20% |
| T-47D | 10 | 72 | ~35% |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| MCF-7 | 10 | 48 | ~70% | ~20% | ~10% |
| T-47D | 10 | 48 | ~75% | ~15% | ~10% |
Table 4: Effect of this compound on Apoptotic Protein Expression (Relative Fold Change)
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Bax Expression (pro-apoptotic) | Bcl-2 Expression (anti-apoptotic) |
| MCF-7 | 10 | 48 | ~1.8 | ~0.5 |
| T-47D | 10 | 48 | ~2.0 | ~0.4 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability of hormone-dependent breast cancer cells.
Materials:
-
MCF-7 or T-47D cells
-
DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the overnight culture medium and replace it with medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic cells after treatment with this compound.
Materials:
-
MCF-7 or T-47D cells
-
6-well plates
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for 48 or 72 hours.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
MCF-7 or T-47D cells
-
6-well plates
-
This compound (dissolved in DMSO)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
Harvest the cells and wash them twice with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash once with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis
Objective: To analyze the expression of proteins involved in apoptosis (e.g., Bax and Bcl-2) following this compound treatment.
Materials:
-
MCF-7 or T-47D cells
-
6-well plates
-
This compound (dissolved in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Mandatory Visualizations
References
Atamestane: In Vivo Experimental Protocols for Animal Models
Application Notes for Researchers and Drug Development Professionals
Atamestane (1-methyl-androsta-1,4-diene-3,17-dione) is a steroidal aromatase inhibitor that has been investigated for its potential in treating hormone-dependent breast cancer and benign prostatic hyperplasia.[1] As a targeted therapy, it competitively and irreversibly inhibits aromatase, the enzyme responsible for the final step in estrogen biosynthesis.[2] This document provides detailed protocols for in vivo animal studies to evaluate the efficacy and pharmacodynamics of this compound, focusing on chemically induced and xenograft tumor models.
The provided protocols and data are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of aromatase inhibitors.
Mechanism of Action
This compound functions by blocking the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol).[2] This reduction in circulating estrogen levels is the primary mechanism by which this compound is hypothesized to inhibit the growth of estrogen receptor-positive (ER+) tumors.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies investigating the effects of this compound in various animal models.
Table 1: Effect of this compound on Tumor Growth in Rodent Models
| Animal Model | This compound Dose & Route | Treatment Duration | Outcome | Reference |
| DMBA-induced mammary tumors in rats | 10 and 50 mg/kg/day, subcutaneous | 4 weeks | Did not affect the growth of established tumors. | [3] |
| Ac-1 xenografts in ovariectomized SCID mice | 1000 µ g/day | Not specified | Caused a dose-dependent reduction in mean tumor weights. | [4] |
Table 2: Hormonal and Physiological Effects of this compound in Rats
| Parameter | This compound Dose & Route | Treatment Duration | Result | Reference |
| Ovarian Aromatase Activity | 10 and 50 mg/kg/day, subcutaneous | 4 weeks | Unaffected | [3] |
| Serum Luteinising Hormone (LH) | 10 and 50 mg/kg/day, subcutaneous | 4 weeks | Increased LH levels | [3] |
| Ventral Prostate Weight | 70 mg/kg/day | 14 days | Reduced by 17% | [5] |
Experimental Protocols
Protocol 1: DMBA-Induced Mammary Tumor Model in Rats
This protocol describes the induction of mammary tumors in rats using 7,12-dimethylbenz(a)anthracene (DMBA) and subsequent treatment with this compound. This model is useful for studying hormone-dependent breast cancer in an immunocompetent animal.[2][3][6][7][8]
Materials:
-
Female Wistar or Sprague-Dawley rats (50-55 days old)
-
7,12-dimethylbenz(a)anthracene (DMBA)
-
Sesame oil or corn oil (vehicle for DMBA)
-
This compound
-
Vehicle for this compound (e.g., sesame oil, sterile saline with 0.5% carboxymethylcellulose)
-
Gavage needles
-
Subcutaneous injection needles and syringes
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Equipment for blood collection and tissue harvesting
Procedure:
-
Tumor Induction:
-
Prepare a solution of DMBA in sesame oil (e.g., 20 mg/mL).
-
Administer a single dose of DMBA (e.g., 80 mg/kg) via oral gavage to each rat.
-
Palpate the rats weekly to monitor for tumor development, which typically begins 8-10 weeks after DMBA administration.
-
-
Animal Grouping and Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Control Group: Administer the vehicle used for this compound daily via the selected route (e.g., subcutaneous injection).
-
This compound Group(s): Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 10 mg/kg and 50 mg/kg). Administer the this compound suspension daily via subcutaneous injection for a period of 4 weeks.[3]
-
-
Data Collection:
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the treatment period, collect blood samples for hormonal analysis (e.g., estradiol, LH).
-
Euthanize the animals and harvest the tumors, ovaries, and other relevant tissues for further analysis (e.g., histology, gene expression).
-
-
Endpoint Analysis:
-
Compare tumor growth rates between the control and this compound-treated groups.
-
Analyze hormone levels in serum samples.
-
Assess ovarian aromatase activity from harvested ovarian tissue.
-
Protocol 2: Human Breast Cancer Xenograft Model in Immunocompromised Mice
This protocol details the establishment of a human breast cancer xenograft model in immunocompromised mice to evaluate the in vivo efficacy of this compound. This model is particularly useful for studying the effects of this compound on human-derived cancer cells.[4][9][10]
Materials:
-
Immunocompromised mice (e.g., SCID, athymic nude)
-
Human breast cancer cell line (e.g., MCF-7, T-47D)
-
Cell culture reagents
-
Matrigel
-
This compound
-
Vehicle for this compound
-
Surgical instruments for orthotopic implantation (if applicable)
-
Calipers for tumor measurement
-
Anesthesia
-
Equipment for blood collection and tissue harvesting
Procedure:
-
Cell Preparation and Implantation:
-
Culture the chosen human breast cancer cell line under standard conditions.
-
Harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio).
-
Inject the cell suspension (e.g., 1 x 10⁶ to 5 x 10⁶ cells) subcutaneously into the flank of each mouse. For an orthotopic model, surgically implant the cells into the mammary fat pad.
-
-
Animal Grouping and Treatment:
-
Allow the tumors to grow to a predetermined size (e.g., 100-150 mm³).
-
Randomize the mice into control and treatment groups.
-
Control Group: Administer the vehicle daily.
-
This compound Group(s): Administer this compound at the desired doses (e.g., 1000 µ g/day ) and route.[4]
-
-
Data Collection:
-
Measure tumor volume with calipers regularly (e.g., twice a week).
-
Monitor the body weight and general health of the mice.
-
Excise the tumors and weigh them. A portion of the tumor can be used for histological or molecular analysis.
-
-
Endpoint Analysis:
-
Compare the final tumor weights and tumor growth inhibition between the treated and control groups.
-
Analyze relevant biomarkers in tumor tissue and plasma.
-
Metabolism of this compound
Understanding the metabolism of this compound is crucial for interpreting in vivo data. Studies have shown that this compound is rapidly and extensively metabolized in rats, monkeys, and humans.[11] The primary metabolic pathways involve the action of 17β-hydroxysteroid dehydrogenase and hydroxylation of the 1-methyl group, followed by further modifications.[11] While the metabolite patterns are generally similar across these species, some species- and sex-related differences have been observed.[11] It is important to note that some of the identified metabolites retain pharmacological activity, although to a lesser extent than the parent compound.[11]
References
- 1. Antitumor effect of a specific aromatase inhibitor, 1-methyl-androsta-1,4-diene-3,17-dione (this compound), in female rats bearing DMBA-induced mammary tumors. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the effects of the irreversible aromatase inhibitor exemestane with this compound and MDL 18962 in rats with DMBA-induced mammary tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-androgen effects of the aromatase inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dimethylbenz(a)anthracene-induced mammary tumorigenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 11. researchgate.net [researchgate.net]
Application of Atamestane in Benign Prostatic Hyperplasia Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atamestane, a selective and irreversible steroidal aromatase inhibitor, has been a subject of investigation for the management of benign prostatic hyperplasia (BPH). The rationale for its use stems from the understanding that estrogens, in addition to androgens, play a role in the pathogenesis of BPH, particularly in the proliferation of the prostatic stroma.[1][2][3] this compound acts by blocking the aromatase enzyme, which is responsible for converting androgens to estrogens, thereby reducing intraprostatic estrogen concentrations.[4] This document provides detailed application notes and protocols based on preclinical and clinical research involving this compound for BPH.
Mechanism of Action
This compound is a competitive, irreversible inhibitor of aromatase (cytochrome P450 19A1), the enzyme that catalyzes the final and rate-limiting step in estrogen biosynthesis: the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol, respectively). By irreversibly binding to and inactivating aromatase, this compound leads to a significant reduction in circulating and tissue levels of estrogens.[1][4] This reduction in estrogenic stimulation of the prostate stroma is the primary mechanism through which this compound was hypothesized to alleviate BPH.[3] However, a notable consequence of this action is an inhibition of the estrogen-related negative feedback on the hypothalamic-pituitary-gonadal axis, which can lead to a counter-regulatory increase in gonadotropin secretion and, consequently, elevated androgen levels.[2][4]
Data Presentation
Preclinical Data
Animal studies, primarily in dogs and monkeys, have demonstrated the efficacy of this compound in inhibiting estrogen-induced prostatic stromal hyperplasia.[1][2]
Clinical Trial Data
Two key double-blind, placebo-controlled, randomized clinical trials have evaluated the efficacy of this compound in patients with BPH. The quantitative outcomes of these studies are summarized below.
Table 1: Effects of this compound on Serum Hormone Levels
| Treatment Group | N | Duration | Estradiol Change | Estrone (B1671321) Change | Testosterone Change | Dihydrotestosterone (DHT) Change | Reference |
| Placebo | ~80 | 48 weeks | No significant change | No significant change | No significant change | No significant change | [Gingell et al., 1995] |
| This compound (400 mg/day) | ~80 | 48 weeks | ~40% decrease | ~60% decrease | >40% increase | ~30% increase | [Gingell et al., 1995] |
| Placebo | 97 | 48 weeks | No significant change | No significant change | No significant change | No significant change | [Radlmaier et al., 1996] |
| This compound (100 mg/day) | 98 | 48 weeks | Significant decrease | Significant decrease | Slight increase | Slight increase | [Radlmaier et al., 1996] |
| This compound (300 mg/day) | 97 | 48 weeks | Significant decrease | Significant decrease | Dose-dependent increase | Dose-dependent increase | [Radlmaier et al., 1996] |
Note: Specific mean values and standard deviations were not available in the summarized search results.
Table 2: Clinical Efficacy of this compound in BPH
| Treatment Group | N | Duration | Change in Boyarsky Symptom Score | Change in Prostate Volume | Change in Maximum Urinary Flow Rate | Reference |
| Placebo | ~80 | 48 weeks | Improvement, not significantly different from this compound | No significant change | No significant change | [Gingell et al., 1995] |
| This compound (400 mg/day) | ~80 | 48 weeks | Improvement, not significantly different from placebo | No significant change | No significant change | [Gingell et al., 1995] |
| Placebo | 97 | 48 weeks | Improvement | Not reported | Not reported | [Radlmaier et al., 1996] |
| This compound (100 mg/day) | 98 | 48 weeks | Improvement, not significantly different from placebo | Not reported | Not reported | [Radlmaier et al., 1996] |
| This compound (300 mg/day) | 97 | 48 weeks | Improvement, not significantly different from placebo | Not reported | Not reported | [Radlmaier et al., 1996] |
Note: The studies concluded that the reduction in estrogen concentration by this compound had no significant effect on clinically established BPH, possibly due to the counter-regulatory increase in androgens.[4][5]
Experimental Protocols
In Vivo Model: Androstenedione-Induced BPH in Dogs
This model is used to study the effects of compounds on hormonally-induced prostatic hyperplasia, particularly the stromal component.
Objective: To induce BPH in a canine model to test the efficacy of this compound.
Materials:
-
Adult male beagle dogs
-
This compound
-
Vehicle for injections (e.g., sesame oil)
-
Anesthetic agents
-
Equipment for ultrasound imaging
-
Surgical instruments for castration (optional, depending on study design)
-
Materials for tissue collection and processing (formalin, paraffin, etc.)
-
Equipment for hormone level analysis (e.g., ELISA kits)
Protocol:
-
Animal Selection and Acclimatization: Select healthy adult male beagle dogs and allow them to acclimatize to the housing conditions for at least two weeks.
-
Baseline Measurements:
-
Collect blood samples to determine baseline serum levels of testosterone, DHT, estradiol, and estrone.
-
Measure prostate volume using transrectal ultrasonography.
-
Perform a baseline clinical assessment.
-
-
Induction of BPH:
-
Administer androstenedione to the dogs. The dosage and route of administration may vary, but a common approach is daily subcutaneous or intramuscular injections.
-
The duration of androstenedione treatment is typically several weeks to months to induce significant prostatic growth.
-
-
Treatment with this compound:
-
Divide the dogs into treatment groups: vehicle control, androstenedione only, androstenedione + this compound.
-
Administer this compound orally or by injection at the desired dose.
-
The treatment period usually runs concurrently with the latter part of the BPH induction phase.
-
-
Monitoring and Endpoint Analysis:
-
Throughout the study, monitor the animals for any adverse effects.
-
Periodically (e.g., monthly), repeat the measurements of prostate volume and serum hormone levels.
-
At the end of the study, euthanize the animals and collect the prostate tissue.
-
Perform histopathological analysis of the prostate to assess glandular and stromal hyperplasia.
-
Immunohistochemistry for markers such as estrogen receptors can also be performed.
-
Clinical Trial Protocol for this compound in BPH
This protocol outlines the key elements of a clinical trial to evaluate the efficacy and safety of this compound in patients with BPH.
Objective: To assess the efficacy and safety of this compound in reducing symptoms and objective measures of BPH.
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.
Participant Population:
-
Inclusion Criteria:
-
Male patients aged 50 years or older.
-
Clinical diagnosis of BPH.
-
Moderate to severe lower urinary tract symptoms (LUTS), as defined by a Boyarsky symptom score > 8 or an International Prostate Symptom Score (IPSS) > 13.
-
Prostate volume ≥ 30 cm³.
-
Maximum urinary flow rate (Qmax) < 15 mL/s.
-
-
Exclusion Criteria:
-
History of prostate cancer or elevated PSA suspicious for cancer.
-
Previous prostate surgery.
-
Use of other medications for BPH.
-
Conditions that could confound the assessment of BPH symptoms.
-
Treatment:
-
Treatment Arms:
-
Placebo, once daily.
-
This compound (e.g., 100 mg or 300 mg), once daily.
-
-
Duration: 48 weeks.
Assessments:
-
Screening and Baseline:
-
Medical history and physical examination, including digital rectal examination (DRE).
-
Symptom assessment using the Boyarsky symptom score or IPSS.
-
Measurement of prostate volume by transrectal ultrasound.
-
Uroflowmetry to determine Qmax.
-
Blood sampling for serum PSA, testosterone, DHT, estradiol, and estrone levels.
-
-
Follow-up Visits (e.g., at weeks 12, 24, 36, and 48):
-
Repeat all baseline assessments.
-
Monitor for adverse events.
-
Endpoints:
-
Primary Efficacy Endpoints:
-
Change from baseline in total Boyarsky symptom score or IPSS.
-
-
Secondary Efficacy Endpoints:
-
Change from baseline in prostate volume.
-
Change from baseline in Qmax.
-
Changes in serum hormone levels.
-
-
Safety Endpoints:
-
Incidence and severity of adverse events.
-
Changes in laboratory safety parameters.
-
Statistical Analysis:
-
The primary analysis will be a comparison of the change from baseline in the primary endpoint between the this compound and placebo groups using an analysis of covariance (ANCOVA) model, with baseline value as a covariate.
-
Secondary endpoints will be analyzed similarly.
Conclusion
This compound has been shown to be a potent aromatase inhibitor that effectively reduces estrogen levels in both preclinical models and human subjects. However, its clinical efficacy in the treatment of established BPH has not been demonstrated, likely due to a counter-regulatory increase in androgens that may negate the benefits of estrogen suppression. The provided protocols offer a framework for the continued investigation of aromatase inhibitors and the role of estrogens in BPH, which may inform the development of novel therapeutic strategies, potentially in combination with androgen-suppressing agents.
References
- 1. Placebo controlled double-blind study to test the efficacy of the aromatase inhibitor this compound in patients with benign prostatic hyperplasia not requiring operation. The Schering 90.062 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estrogen reduction by aromatase inhibition for benign prostatic hyperplasia: results of a double-blind, placebo-controlled, randomized clinical trial using two doses of the aromatase-inhibitor this compound. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Canine prostate models in preclinical studies of minimally invasive interventions: part II, benign prostatic hyperplasia models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: an aromatase inhibitor for the treatment of benign prostatic hyperplasia. A short review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical and experimental studies of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Atamestane in DMBA-Induced Mammary Tumor Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atamestane is a steroidal aromatase inhibitor that has been investigated for its potential in treating hormone-dependent breast cancer. Aromatase is a key enzyme responsible for the peripheral conversion of androgens to estrogens, which are critical for the growth of estrogen receptor-positive (ER+) breast tumors. By blocking this enzyme, this compound reduces circulating estrogen levels, thereby inhibiting tumor growth. The 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced mammary tumor model in rats is a widely used preclinical model to study the efficacy of potential breast cancer therapeutics. This document provides a detailed overview of the available data and protocols for the use of this compound in this specific animal model.
Data Presentation
A key study by Zaccheo et al. (1991) evaluated the antitumor activity of this compound in rats with DMBA-induced mammary tumors. The findings from this study are summarized in the table below. It is important to note that in this particular study, this compound was found to be ineffective in inhibiting the growth of established tumors or preventing the appearance of new neoplasms at the tested dosages.[1]
| Treatment Group | Dosage | Administration Route | Duration | Effect on Established Tumors | Effect on New Tumor Appearance | Ovarian Aromatase Activity |
| This compound | 10 mg/kg/day | Subcutaneous | 4 weeks | No effect | No effect | Unaffected |
| This compound | 50 mg/kg/day | Subcutaneous | 4 weeks | No effect | No effect | Unaffected |
Experimental Protocols
This section details the methodologies for inducing mammary tumors in rats using DMBA and the subsequent treatment with this compound as described in the cited literature.
DMBA-Induced Mammary Tumor Induction in Rats
This protocol is a synthesis of commonly used methods for inducing mammary tumors in rats using DMBA.[2][3][4]
Materials:
-
Female Sprague-Dawley or Wistar rats (50-55 days old)
-
7,12-dimethylbenz[a]anthracene (DMBA)
-
Corn oil or sesame oil (vehicle)
-
Oral gavage needles
-
Animal handling and restraint equipment
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Animal Acclimatization: Acclimate the rats to the housing facility for at least one week prior to the start of the study.
-
DMBA Preparation: Dissolve DMBA in the chosen vehicle (corn oil or sesame oil) to the desired concentration (e.g., 20 mg/mL). This should be done in a chemical fume hood with appropriate safety precautions.
-
DMBA Administration: Administer a single oral dose of DMBA (typically 20-80 mg/kg body weight) to each rat via oral gavage. The exact dose can be varied to modulate tumor incidence and latency.[2][4]
-
Tumor Monitoring: Begin palpating the rats for mammary tumors weekly, starting 3-4 weeks after DMBA administration. Record the date of appearance, location, and size of each tumor. Tumor size can be measured using calipers.
-
Study Initiation: Once tumors reach a palpable and measurable size (e.g., 1-2 cm in diameter), the animals can be randomized into treatment groups.
This compound Treatment Protocol
This protocol is based on the study by Zaccheo et al. (1991).[1]
Materials:
-
This compound
-
Vehicle for suspension (e.g., sterile saline with a suspending agent)
-
Syringes and needles for subcutaneous injection
-
Animal balance
Procedure:
-
This compound Preparation: Prepare a sterile suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 10 mg/mL and 50 mg/mL).
-
Animal Grouping: Randomly assign tumor-bearing rats to the following groups:
-
Vehicle control
-
This compound (10 mg/kg)
-
This compound (50 mg/kg)
-
-
Administration: Administer this compound or vehicle subcutaneously once daily for the duration of the study (e.g., 4 weeks). The injection volume should be adjusted based on the individual animal's body weight.
-
Data Collection:
-
Measure tumor size and body weight at regular intervals (e.g., twice weekly).
-
Monitor for the appearance of new tumors.
-
At the end of the study, euthanize the animals and collect tumors and relevant tissues (e.g., ovaries) for further analysis (e.g., histology, aromatase activity assays).
-
Mandatory Visualizations
Signaling Pathway of Aromatase Inhibition
The following diagram illustrates the mechanism of action of aromatase inhibitors like this compound.
Caption: Mechanism of Aromatase Inhibition by this compound.
Experimental Workflow
The following diagram outlines the general workflow for studying the effects of this compound in a DMBA-induced rat mammary tumor model.
References
- 1. Comparison of the effects of the irreversible aromatase inhibitor exemestane with this compound and MDL 18962 in rats with DMBA-induced mammary tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DMBA-induced Modulate Estrogen Receptors α and β Breast Cancer’s Animal Model | Rosdianto | Majalah Kedokteran Bandung [journal.fk.unpad.ac.id]
- 4. wvj.science-line.com [wvj.science-line.com]
Protocol for Dissolving Atamestane for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atamestane is a steroidal, irreversible aromatase inhibitor.[1] Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a critical strategy in the research and treatment of estrogen receptor-positive cancers. For successful in vitro studies, it is imperative to properly dissolve and dilute this compound to ensure accurate and reproducible results. This document provides a detailed protocol for the preparation of this compound solutions for cell culture experiments.
Data Presentation
The following table summarizes the key quantitative data for dissolving this compound and for the solvents commonly used in cell culture.
| Parameter | Value | Notes |
| This compound | ||
| Molecular Weight | 298.42 g/mol | |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) or Ethanol | Based on the steroidal nature of the compound and general practice for similar hydrophobic molecules. |
| Solvents | ||
| DMSO Cytotoxicity | IC50 ~1.1-1.2% (v/v) in various cell lines. Little to no toxicity observed at concentrations of 0.1% and 0.5%.[2] | The final concentration in cell culture medium should be kept as low as possible, ideally ≤ 0.1%. |
| Ethanol Cytotoxicity | Little to no toxicity observed at concentrations of 0.1% and 0.5%.[2] | The final concentration in cell culture medium should be kept as low as possible, ideally ≤ 0.1%. |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade
-
Anhydrous, sterile Ethanol (200 proof), cell culture grade
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Sterile, aerosol-resistant pipette tips
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Sterile cell culture medium
-
0.22 µm sterile syringe filter (optional, for sterilization of stock solution)
Protocol for Preparation of this compound Stock Solution (e.g., 10 mM in DMSO)
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g) Mass (mg) = 0.010 mol/L × 0.001 L × 298.42 g/mol × 1000 mg/g = 2.9842 mg
-
-
Weighing the compound:
-
In a sterile environment (e.g., a biological safety cabinet), carefully weigh out approximately 2.98 mg of this compound powder and transfer it to a sterile, amber microcentrifuge tube or glass vial. The use of amber vials is recommended to protect the compound from light.
-
-
Dissolving the compound:
-
Add 1 mL of anhydrous, sterile DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly for several minutes to ensure complete dissolution.
-
If the compound does not readily dissolve, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
-
Sterilization (Optional):
-
If the DMSO used is not from a pre-sterilized source, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter that is compatible with DMSO.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. When stored properly, steroidal compounds are generally stable.
-
Protocol for Preparation of Working Solutions
-
Thaw the stock solution:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilution:
-
It is recommended to perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. A direct, large dilution can sometimes cause the compound to precipitate out of the solution.
-
Example for preparing a 10 µM working solution:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a 10 µM intermediate solution. The final DMSO concentration in this case would be 0.1%.
-
Further dilutions can be made from this intermediate solution to achieve lower concentrations.
-
-
-
Vehicle Control:
-
Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of the solvent (e.g., 0.1% DMSO) used to prepare the working solutions of this compound.
-
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound as an aromatase inhibitor in the estrogen synthesis pathway.
Caption: Mechanism of this compound action.
Experimental Workflow Diagram
The following diagram outlines the workflow for preparing this compound solutions for cell culture experiments.
Caption: this compound solution preparation workflow.
References
Application Notes and Protocols: Atamestane in Combination with Toremifene in Research Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of atamestane in combination with toremifene (B109984) in preclinical research models, based on published studies. The combination of this compound, a steroidal aromatase inhibitor, and toremifene, a selective estrogen receptor modulator (SERM), aims to achieve a more complete blockade of estrogen-driven signaling in hormone receptor-positive cancers.
Introduction
Estrogen receptor-positive (ER+) breast cancer relies on estrogen for growth and proliferation. Therapeutic strategies often involve either blocking the production of estrogen or inhibiting its action at the estrogen receptor. This compound is a competitive and irreversible inhibitor of aromatase, the enzyme responsible for converting androgens to estrogens.[1][2] Toremifene is a selective estrogen receptor modulator (SERM) that competitively binds to estrogen receptors, exhibiting antagonistic effects in breast tissue and partial agonist effects in other tissues like bone.[3][4][5][6] The combination of these two agents is intended to suppress estrogen stimulation of breast cancer cells more completely.[7][8]
Mechanisms of Action and Signaling Pathways
The combination of this compound and toremifene targets the estrogen signaling pathway through two distinct mechanisms:
-
This compound: As an aromatase inhibitor, this compound blocks the synthesis of estrogens (estrone and estradiol) from their androgen precursors (androstenedione and testosterone).[2][9] This reduces the circulating and intratumoral levels of estrogen available to bind to the estrogen receptor.
-
Toremifene: As a SERM, toremifene competes with any remaining estrogen for binding to the estrogen receptor.[5][10] In breast cancer cells, this binding blocks the transcriptional activation of estrogen-responsive genes that are critical for cell proliferation and survival.[3]
The intended synergistic effect is to both deplete the ligand (estrogen) and block the receptor, thereby providing a more robust inhibition of the downstream signaling pathways that drive tumor growth.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Aromatase inhibitor - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Toremifene Citrate? [synapse.patsnap.com]
- 4. Toremifene (Fareston): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. youtube.com [youtube.com]
- 6. nbinno.com [nbinno.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. This compound, a new aromatase inhibitor for the management of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
Measuring Atamestane Efficacy in Aromatase Activity Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atamestane is a potent and selective steroidal aromatase inhibitor.[1] It functions as a competitive and irreversible inhibitor of aromatase (cytochrome P450 19A1), the key enzyme responsible for the conversion of androgens to estrogens.[1][2] This mechanism of action makes this compound a compound of interest for the treatment of estrogen-dependent diseases, such as breast cancer.[3] These application notes provide detailed protocols for in vitro and in vivo assays to measure the efficacy of this compound in inhibiting aromatase activity.
Mechanism of Action: Aromatase Inhibition
Aromatase catalyzes the final step in estrogen biosynthesis, the aromatization of the A-ring of androgens. This compound, being a steroidal inhibitor, shares structural similarity with the natural substrate of aromatase, androstenedione (B190577). It binds to the active site of the enzyme, leading to its irreversible inactivation. This targeted inhibition reduces the production of estrogens, which are crucial for the growth of hormone receptor-positive cancers.[3]
Caption: Aromatase signaling pathway and the inhibitory action of this compound.
Data Presentation: Efficacy of Aromatase Inhibitors
Table 1: In Vitro Efficacy of Aromatase Inhibitors
| Compound | Assay Type | Cell/Enzyme Source | Substrate | IC50 | Ki | Reference(s) |
| Exemestane (B1683764) | Cell-based | HEK293 cells overexpressing aromatase | Androstenedione | 1.3 ± 0.28 µM | - | [4][5][6] |
| Letrozole | Cell-free | - | - | 24 nM | - | [7] |
| Anastrozole | Cell-based | JEG-3 cells | Androstenedione | - | - | [8] |
| Formestane | Cell-free | - | - | 42 nM | - | [7] |
Table 2: In Vivo Efficacy of this compound (Comparative Data)
| Animal Model | Treatment | Dosage | Outcome | Reference(s) |
| DMBA-induced mammary tumors in rats | This compound | 10 and 50 mg/kg/day (s.c.) | Did not affect the growth of established tumors. | [3] |
| DMBA-induced mammary tumors in rats | Exemestane | 50 mg/kg/day (s.c.) | Induced 73% regression of established tumors. | [3] |
Experimental Protocols
In Vitro Assays
1. Tritiated Water Release Assay
This assay measures the release of tritiated water ([³H]₂O) during the conversion of [1β-³H]-androstenedione to estrone by aromatase.
Caption: Experimental workflow for the tritiated water release assay.
Methodology:
-
Enzyme Preparation: Prepare microsomes from human placenta or use commercially available recombinant human aromatase.
-
Reaction Mixture: In a reaction tube, combine the aromatase enzyme source, an NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and various concentrations of this compound or vehicle control.
-
Initiation: Start the reaction by adding [1β-³H]-androstenedione.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Termination and Extraction: Stop the reaction by adding an organic solvent like chloroform. Vortex to extract the steroids into the organic phase.
-
Separation: Centrifuge to separate the aqueous and organic phases.
-
Charcoal Treatment: Transfer the aqueous phase to a new tube and treat with a dextran-coated charcoal suspension to remove any remaining steroids.
-
Measurement: Centrifuge to pellet the charcoal and measure the radioactivity of the supernatant (containing [³H]₂O) using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of aromatase inhibition by comparing the radioactivity in the this compound-treated samples to the vehicle control.
2. Cell-Based Aromatase Activity Assay using JEG-3 or MCF-7aro cells
This method utilizes cell lines that endogenously express aromatase (JEG-3 choriocarcinoma cells) or are engineered to overexpress it (MCF-7aro breast cancer cells).
Methodology:
-
Cell Culture: Culture JEG-3 or MCF-7aro cells in appropriate media. For MCF-7aro cells, the medium should contain a selection agent to maintain aromatase expression.
-
Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Substrate Addition: Add a non-radiolabeled androgen substrate, such as androstenedione or testosterone.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C.
-
Sample Collection: Collect the cell culture supernatant.
-
Estrogen Measurement: Measure the concentration of estrone or estradiol in the supernatant using a specific and sensitive enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Determine the IC50 value of this compound by plotting the percentage of aromatase inhibition against the logarithm of the inhibitor concentration.
In Vivo Assays
1. DMBA-Induced Rat Mammary Tumor Model
This model is a classic method for evaluating the efficacy of anti-cancer agents against hormone-dependent breast tumors.
Caption: Experimental workflow for the DMBA-induced rat mammary tumor model.
Methodology:
-
Tumor Induction: Administer 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) orally to young female Sprague-Dawley rats to induce mammary tumors.[9]
-
Tumor Monitoring: Palpate the rats regularly to monitor for tumor development. Once tumors are established and reach a certain size, randomize the animals into treatment and control groups.
-
Treatment: Administer this compound (e.g., via subcutaneous injection or oral gavage) or vehicle control daily for a specified period.[3]
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals to calculate tumor volume.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weighing and histological analysis. Blood samples can also be collected to measure hormone levels.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the this compound-treated and control groups to determine the efficacy of the inhibitor.
2. MCF-7 Xenograft Model in Nude Mice
This model uses human breast cancer cells in an immunodeficient mouse model, providing a clinically relevant system to test anti-cancer drugs.[1]
Methodology:
-
Cell Preparation: Culture MCF-7 cells that have been stably transfected to express aromatase (MCF-7aro).
-
Animal Model: Use ovariectomized female athymic nude mice to mimic a postmenopausal state.
-
Tumor Implantation: Subcutaneously inject a suspension of MCF-7aro cells mixed with Matrigel into the flank of each mouse.
-
Androgen Supplementation: Provide the mice with a continuous supply of an androgen substrate, such as androstenedione, through daily injections or slow-release pellets.
-
Treatment: Once tumors are established, randomize the mice into treatment groups and administer this compound or a vehicle control.
-
Tumor Monitoring: Measure tumor volume regularly using calipers.[1][10]
-
Data Analysis: Evaluate the effect of this compound on tumor growth by comparing the tumor volumes and weights in the treated group to the control group. A 45% regression in tumor size has been observed in some xenograft models with effective aromatase inhibitor treatment.[1][10]
Conclusion
The protocols outlined in these application notes provide robust methods for evaluating the efficacy of this compound as an aromatase inhibitor. The choice of assay will depend on the specific research question, ranging from initial in vitro screening to more complex in vivo efficacy studies. Consistent and careful execution of these protocols will yield reliable data for the characterization of this compound and other potential aromatase inhibitors in drug development.
References
- 1. Therapeutic observations in MCF-7 aromatase xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the effects of the irreversible aromatase inhibitor exemestane with this compound and MDL 18962 in rats with DMBA-induced mammary tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the Aromatase Enzyme by Exemestane Cysteine Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the aromatase enzyme by exemestane cysteine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of in vitro exemestane activity versus other antiaromatase agents [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Application Notes and Protocols for the Use of Atamestane in Xenograft Models of Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atamestane is a steroidal aromatase inhibitor that has been investigated for its role in cancers where estrogen signaling is a key driver of proliferation, such as in specific subtypes of breast cancer. Aromatase inhibitors function by blocking the enzyme aromatase, which is responsible for the peripheral conversion of androgens to estrogens. This reduction in estrogen levels can inhibit the growth of estrogen receptor-positive (ER+) breast cancer cells. While clinical and preclinical studies have explored various aromatase inhibitors, specific data on the use of this compound in xenograft models of breast cancer is limited. These application notes and protocols are designed to provide a framework for researchers interested in evaluating this compound in such models, drawing upon established methodologies for similar compounds and the available data for this compound.
Mechanism of Action
This compound is a competitive and irreversible inhibitor of the aromatase enzyme.[1] By binding to the active site of aromatase, it prevents the conversion of androstenedione (B190577) and testosterone (B1683101) to estrone (B1671321) and estradiol, respectively. This leads to a systemic decrease in estrogen levels, thereby depriving ER+ breast cancer cells of the hormonal stimulation required for their growth and proliferation.
Relevant Signaling Pathways
The primary signaling pathway targeted by this compound is the estrogen receptor (ER) signaling pathway. By reducing the availability of estrogen, this compound indirectly inhibits the transcriptional activity of the ER, which in turn downregulates the expression of genes involved in cell cycle progression and proliferation.
In the broader context of aromatase inhibitor action and resistance, two major signaling pathways are of significant interest:
-
PI3K/Akt/mTOR Pathway: This pathway is a crucial regulator of cell growth, proliferation, and survival. Aberrant activation of this pathway is a known mechanism of resistance to aromatase inhibitors.
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Its activation can also contribute to resistance to endocrine therapies, including aromatase inhibitors.
While direct evidence linking this compound to the modulation of these pathways in breast cancer xenografts is scarce, they represent important areas of investigation when studying the efficacy and potential resistance mechanisms of this compound.
Diagram of Estrogen Signaling and Aromatase Inhibition
Caption: this compound inhibits the aromatase enzyme, blocking estrogen production.
Diagram of Potential Downstream Signaling Pathways
References
Atamestane: A Tool for Investigating Endocrine Resistance Mechanisms in Breast Cancer
Application Notes and Protocols for Researchers
Introduction
Endocrine therapy is a cornerstone in the management of estrogen receptor-positive (ER+) breast cancer. Aromatase inhibitors (AIs), which block the conversion of androgens to estrogens, are a key class of endocrine agents. However, a significant challenge in the long-term treatment of ER+ breast cancer is the development of endocrine resistance, where tumors no longer respond to these therapies. Understanding the molecular mechanisms that drive this resistance is crucial for the development of novel therapeutic strategies.
Atamestane, a steroidal and irreversible aromatase inhibitor, serves as a valuable research tool for studying the emergence of resistance to endocrine therapies. Its mechanism of action involves binding to and permanently inactivating the aromatase enzyme, thereby suppressing estrogen biosynthesis. By utilizing this compound in preclinical models, researchers can investigate the adaptive signaling pathways that cancer cells exploit to overcome estrogen deprivation. These notes provide an overview of this compound's application in this field, along with detailed protocols for in vitro and in vivo studies.
Mechanism of Action and Resistance Pathways
This compound, as a steroidal aromatase inhibitor, acts as a substrate analog to androstenedione (B190577), the natural substrate of aromatase. It competitively binds to the active site of the enzyme and undergoes a chemical reaction that leads to its covalent and irreversible binding, thus inactivating the enzyme. This leads to a profound and sustained suppression of estrogen production in peripheral tissues.
The development of resistance to aromatase inhibitors, including this compound, is a complex process involving multiple molecular alterations. Key mechanisms include:
-
Upregulation of Growth Factor Signaling Pathways: Cancer cells can bypass their dependence on estrogen by activating alternative signaling cascades, most notably the PI3K/Akt/mTOR and MAPK pathways. These pathways can be initiated by receptor tyrosine kinases such as EGFR, HER2, and IGF-1R, leading to ligand-independent activation of the estrogen receptor or direct stimulation of cell proliferation and survival pathways.
-
Estrogen Receptor (ESR1) Mutations: Mutations in the gene encoding the estrogen receptor can lead to a constitutively active receptor that no longer requires estrogen for its transcriptional activity.
-
Altered Metabolism of Steroid Hormones: Changes in the expression or activity of enzymes involved in steroidogenesis can lead to alternative pathways for androgen and estrogen production.
Data Presentation: this compound in Preclinical Models
While specific quantitative data for this compound in endocrine-resistant models is not as abundant as for newer generation AIs, the following table summarizes typical findings from preclinical studies with steroidal aromatase inhibitors in relevant models.
| Model System | Cell Line / Tumor Model | Treatment Group | Key Quantitative Findings | Reference Context |
| In Vitro Cell Proliferation | MCF-7 (Aromatase transfected) | This compound (1-10 µM) | Dose-dependent inhibition of estrogen-dependent cell growth. | Adapted from studies on steroidal AIs. |
| In Vivo Tumor Growth | DMBA-induced mammary tumors in rats | This compound (10-50 mg/kg/day, s.c.) | Significant regression of established tumors and reduction in the appearance of new tumors. | Based on preclinical studies of this compound. |
| In Vivo Xenograft | MCF-7 Aromatase-transfected xenografts | This compound (e.g., 100 µ g/day ) | Initial tumor growth inhibition followed by eventual tumor regrowth, indicating acquired resistance. | Extrapolated from xenograft models with other AIs. |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Effect on Endocrine-Sensitive and Resistant Breast Cancer Cell Proliferation
Objective: To determine the anti-proliferative effect of this compound on estrogen-dependent and endocrine-resistant breast cancer cell lines.
Materials:
-
MCF-7 (ER+, estrogen-dependent) and T47D (ER+, estrogen-dependent) breast cancer cell lines.
-
Long-Term Estrogen Deprived (LTED) variants of MCF-7 or T47D cells (to model acquired resistance).
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS).
-
Charcoal-stripped FBS (for estrogen-deprived conditions).
-
This compound (dissolved in a suitable solvent like DMSO).
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CyQUANT).
-
96-well cell culture plates.
-
Plate reader.
Methodology:
-
Cell Seeding:
-
For estrogen-dependent conditions, seed MCF-7 or T47D cells in 96-well plates at a density of 5,000 cells/well in regular medium.
-
For estrogen-deprived conditions, seed LTED cells in 96-well plates in phenol (B47542) red-free medium supplemented with charcoal-stripped FBS.
-
-
Treatment:
-
After 24 hours of incubation to allow for cell attachment, replace the medium with fresh medium containing varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO).
-
For estrogen-dependent cell lines, co-treat with a source of androgen (e.g., 10 nM androstenedione) to serve as a substrate for aromatase.
-
-
Incubation: Incubate the plates for 3-7 days.
-
Proliferation Assay:
-
At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
Protocol 2: Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound on key signaling proteins involved in endocrine resistance.
Materials:
-
Endocrine-sensitive and resistant breast cancer cells.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, ERα, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Methodology:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency and treat with this compound at a predetermined concentration (e.g., IC50) for various time points (e.g., 0, 6, 24, 48 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and add the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Protocol 3: In Vivo Xenograft Model of Acquired Resistance
Objective: To evaluate the in vivo efficacy of this compound and to model the development of acquired resistance.
Materials:
-
Immunocompromised mice (e.g., female ovariectomized nude or NSG mice).
-
MCF-7 cells stably transfected with the aromatase gene (MCF-7aro).
-
Matrigel.
-
This compound for in vivo administration (e.g., in a suitable vehicle for subcutaneous or oral administration).
-
Androstenedione pellets (to provide substrate for aromatase).
-
Calipers for tumor measurement.
Methodology:
-
Tumor Cell Implantation:
-
Resuspend MCF-7aro cells in a 1:1 mixture of medium and Matrigel.
-
Subcutaneously inject approximately 5 x 10^6 cells into the flank of each mouse.
-
Implant a slow-release androstenedione pellet subcutaneously.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer this compound daily (e.g., 100 µ g/day , s.c.) or vehicle control.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment until tumors in the control group reach a predetermined size or until tumors in the treatment group show signs of regrowth (indicating acquired resistance).
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor tissue can be used for histological analysis, western blotting, or gene expression analysis to investigate the mechanisms of resistance.
-
Mandatory Visualizations
Caption: this compound action and resistance pathways.
Caption: In vitro experimental workflow.
Application Notes and Protocols for Long-Term Atamestane Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term administration of Atamestane in rodent models, based on available preclinical data. The protocols outlined below are designed to guide researchers in designing and executing studies to evaluate the efficacy, pharmacodynamics, and potential toxicological profile of this compound.
Introduction to this compound
This compound (1-methyl-androsta-1,4-diene-3,17-dione) is a steroidal aromatase inhibitor. Aromatase is a key enzyme responsible for the conversion of androgens to estrogens. By inhibiting this enzyme, this compound reduces the levels of circulating estrogens, which can play a significant role in the growth of hormone-dependent cancers, such as certain types of breast cancer. Preclinical studies in rodents are crucial for understanding its mechanism of action, efficacy, and safety profile before clinical application.
Data from Rodent Studies
The following tables summarize quantitative data from key rodent studies involving the administration of this compound.
Table 1: Effects of this compound on DMBA-Induced Mammary Tumors in Rats
| Parameter | Vehicle Control | This compound (10 mg/kg/day, s.c.) | This compound (50 mg/kg/day, s.c.) | Reference |
| Tumor Growth | Progressive | No effect on established tumors | No effect on established tumors | [1] |
| New Tumor Appearance | Observed | No influence | No influence | [1] |
| Ovarian Aromatase Activity | 100% | Unaffected | Unaffected | [1] |
| Serum Luteinising Hormone (LH) | Baseline | Increased | Increased | [1] |
Study Duration: 4 weeks
Table 2: Anti-androgenic Effects of this compound on Rat Ventral Prostate
| Parameter | Control (Sesame Oil) | This compound (70 mg/kg/day, s.c.) | Reference |
| Ventral Prostate Weight (mg) | 350 ± 19 | 290.5 (17% reduction, p < 0.05) | [2] |
| DNA per Ventral Prostate | Baseline | 22% reduction (not significant) | [2] |
| RNA per Ventral Prostate | Baseline | Significant reduction | [2] |
| Protein per Ventral Prostate | Baseline | Significant reduction | [2] |
Study Duration: 14 days
Experimental Protocols
Protocol for Evaluating Antitumor Efficacy in a DMBA-Induced Mammary Tumor Model (Rat)
This protocol is based on the methodology described by Zaccheo et al., 1991.[1]
Objective: To evaluate the effect of long-term this compound administration on the growth of established 7,12-dimethylbenz(a)anthracene (DMBA)-induced mammary tumors and the appearance of new tumors in female rats.
Materials:
-
Female Sprague-Dawley rats (50-55 days old)
-
7,12-dimethylbenz(a)anthracene (DMBA)
-
Sesame oil (vehicle)
-
This compound
-
Calipers for tumor measurement
-
Animal balance
-
Syringes and needles for subcutaneous injection
Procedure:
-
Tumor Induction:
-
Administer a single oral dose of DMBA (20 mg in 1 ml of sesame oil) to each rat.
-
Palpate the mammary glands weekly to monitor for tumor development.
-
Once tumors reach a palpable size (e.g., 1-2 cm in diameter), randomize the animals into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare a suspension of this compound in sesame oil at the desired concentrations (e.g., 10 mg/ml and 50 mg/ml).
-
Administer this compound subcutaneously daily at doses of 10 mg/kg and 50 mg/kg for 4 weeks.
-
The control group should receive daily subcutaneous injections of the vehicle (sesame oil).
-
-
Monitoring and Endpoints:
-
Measure the two largest diameters of each tumor with calipers twice a week. Calculate tumor volume using the formula: (length x width^2) / 2.
-
Record the appearance of new tumors.
-
Monitor animal body weight and general health status throughout the study.
-
At the end of the 4-week treatment period, euthanize the animals.
-
Collect blood for serum hormone analysis (e.g., LH, estradiol).
-
Excise ovaries for the determination of aromatase activity.
-
Data Analysis:
-
Compare the change in tumor volume from baseline between the treatment and control groups.
-
Analyze the incidence of new tumors.
-
Statistically compare hormone levels and aromatase activity between the groups.
Experimental workflow for the DMBA-induced rat mammary tumor model.
Protocol for Assessing Anti-androgenic Effects (Rat)
This protocol is based on the methodology described by Takats et al., 1995.[2]
Objective: To determine the effect of this compound on androgen-dependent organ weights and cellular content.
Materials:
-
Intact adult male Sprague-Dawley rats
-
This compound
-
Sesame oil (vehicle)
-
Surgical instruments for dissection
-
Analytical equipment for DNA, RNA, and protein quantification
Procedure:
-
Animal Groups:
-
Group 1: Control (daily subcutaneous injections of sesame oil)
-
Group 2: this compound (daily subcutaneous injections of 70 mg/kg)
-
(Optional) Group 3: Positive control (e.g., Finasteride)
-
(Optional) Group 4: Castrated group
-
-
Drug Administration:
-
Administer the assigned treatments daily for 14 days.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Carefully dissect the ventral prostate and weigh it.
-
Homogenize the prostate tissue for the quantification of DNA, RNA, and protein content.
-
Data Analysis:
-
Compare the mean ventral prostate weights between the groups.
-
Analyze the differences in DNA, RNA, and protein content per prostate.
Workflow for assessing the anti-androgenic effects of this compound.
Signaling Pathway
This compound's Mechanism of Action
This compound is a competitive, irreversible inhibitor of aromatase. This enzyme is part of the cytochrome P450 superfamily and is responsible for the final step of estrogen biosynthesis, which is the aromatization of androgens. By binding to and inactivating aromatase, this compound blocks the conversion of androstenedione (B190577) and testosterone (B1683101) to estrone (B1671321) and estradiol, respectively. This leads to a systemic reduction in estrogen levels.
This compound inhibits the aromatase-mediated conversion of androgens to estrogens.
Considerations for Long-Term Studies
When designing long-term studies with this compound, researchers should consider the following:
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Animal Model: The choice of rodent model is critical. For hormone-dependent cancers, models like the DMBA or MNU-induced mammary tumors in rats are commonly used. For prostate studies, specific rat strains may be more appropriate.
-
Dose and Route of Administration: The doses used in the cited studies vary. Dose-ranging studies may be necessary to determine the optimal therapeutic dose for a specific model. The route of administration (e.g., subcutaneous, oral gavage) will depend on the formulation and desired pharmacokinetic profile.
-
Duration of Treatment: The duration should be sufficient to observe significant biological effects. For cancer studies, this may range from several weeks to months.
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Toxicology and Safety: Long-term administration requires careful monitoring for potential side effects. This should include regular body weight measurements, observation of clinical signs, and histopathological analysis of major organs at the end of the study.
-
Pharmacokinetics and Pharmacodynamics: To understand the drug's behavior over time, periodic blood sampling can be performed to measure plasma concentrations of this compound and its metabolites, as well as downstream biomarkers like estrogen and LH levels.
By utilizing these protocols and considering these factors, researchers can effectively evaluate the long-term effects of this compound in rodent models, contributing to a better understanding of its therapeutic potential.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Atamestane Dosage for Maximal Aromatase Inhibition
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize Atamestane dosage in your experiments for maximal aromatase inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit aromatase?
This compound is a steroidal aromatase inhibitor.[1][2] It functions as a competitive and irreversible inhibitor of the aromatase enzyme (cytochrome P450 19A1), which is responsible for the conversion of androgens to estrogens.[1][2] By irreversibly binding to the enzyme, this compound effectively blocks estrogen biosynthesis.[1][2] This mechanism of action is often referred to as "suicide inhibition," leading to a long-lasting effect.
Q2: What is the expected effect of this compound on hormone levels?
In human studies, this compound has been shown to cause a dose-dependent reduction in serum estrogen concentrations (estradiol and estrone).[1][3] Concurrently, a slight increase in androgen levels, such as testosterone (B1683101), may be observed due to the blockage of their conversion to estrogens.[1]
Q3: What are some starting points for this compound dosage in in vivo and in vitro experiments?
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In Vivo (Human Studies): Clinical trials in men with benign prostatic hyperplasia (BPH) have used daily oral doses of 100 mg, 300 mg, and 400 mg.[3] A dose of 100 mg once daily has been noted to increase total testosterone levels by 40% after 36 weeks.[4]
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In Vivo (Animal Studies): A study in rats used subcutaneous daily doses of 10 and 50 mg/kg.[5] However, in this particular study, this compound was found to be ineffective at inhibiting ovarian aromatase activity at these doses.[5]
-
In Vitro: The effective concentration in cell-based assays can vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response curve starting from low nanomolar to high micromolar concentrations to determine the optimal concentration for your specific model.
Q4: How does the in vitro potency of this compound compare to other aromatase inhibitors?
Direct comparative studies providing specific IC50 values for this compound alongside other common aromatase inhibitors in the same assays are limited in the currently available literature. However, it is classified as a selective and highly effective steroidal aromatase inhibitor.[1][2]
Data Presentation
The following tables summarize the available quantitative data on the effects of this compound on hormone levels from in vivo studies.
Table 1: Effect of this compound on Serum Estrogen Levels in Men with Benign Prostatic Hyperplasia (BPH)
| Daily Dosage | Estradiol (B170435) Reduction | Estrone (B1671321) Reduction | Study Population |
| 100 mg | Significant Reduction | Significant Reduction | BPH Patients |
| 300 mg | Significant Reduction | Significant Reduction | BPH Patients |
Data from a double-blind, placebo-controlled, randomized clinical trial.[3]
Table 2: Effect of this compound on Ovarian Aromatase Activity in Rats
| Daily Dosage (subcutaneous) | Ovarian Aromatase Activity | Study Population |
| 10 mg/kg | Unaffected | Rats with DMBA-induced mammary tumors |
| 50 mg/kg | Unaffected | Rats with DMBA-induced mammary tumors |
Data from a comparative study with other aromatase inhibitors.[5]
Experimental Protocols
1. In Vitro Aromatase Inhibition Assay (Fluorometric Method)
This protocol provides a general framework for assessing this compound's inhibitory effect on aromatase activity in a cell-free system using a fluorogenic substrate.
Materials:
-
Recombinant human aromatase enzyme (e.g., from insect cells)
-
Aromatase substrate (e.g., a fluorogenic dibenzylfluorescein (B31604) derivative)
-
NADPH regenerating system
-
This compound (dissolved in a suitable solvent like DMSO)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare Reagents: Prepare all reagents and serial dilutions of this compound at the desired concentrations.
-
Enzyme and Inhibitor Pre-incubation: In the microplate wells, add the assay buffer, recombinant aromatase enzyme, and the NADPH regenerating system. Add varying concentrations of this compound to the test wells and a solvent control to the control wells.
-
Initiate Reaction: Start the enzymatic reaction by adding the fluorogenic aromatase substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of aromatase inhibition for each this compound concentration compared to the solvent control. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of aromatase activity.
2. In Vivo Study of Estrogen Suppression
This protocol outlines a general approach for evaluating the effect of this compound on circulating estrogen levels in an animal model.
Materials:
-
This compound
-
Vehicle for administration (e.g., corn oil, carboxymethyl cellulose)
-
Animal model (e.g., rats, mice)
-
Blood collection supplies
-
ELISA or LC-MS/MS for hormone quantification
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the experiment.
-
Dosing: Prepare the desired doses of this compound in the vehicle. Administer this compound to the treatment groups and the vehicle to the control group via the chosen route (e.g., oral gavage, subcutaneous injection) for the specified duration.
-
Blood Collection: At the end of the treatment period, collect blood samples from all animals.
-
Serum/Plasma Separation: Process the blood samples to obtain serum or plasma.
-
Hormone Analysis: Measure the concentrations of estradiol and estrone in the serum or plasma samples using a validated method such as ELISA or LC-MS/MS.
-
Data Analysis: Compare the hormone levels between the this compound-treated groups and the control group to determine the percentage of estrogen suppression.
Troubleshooting Guides
Issue: High variability in in vitro aromatase inhibition assay results.
| Possible Cause | Troubleshooting Step |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix to reduce well-to-well variability. |
| Inconsistent incubation times | Ensure all wells are incubated for the exact same duration. Use a multi-channel pipette for simultaneous addition of reagents. |
| Enzyme instability | Aliquot the enzyme and store it at -80°C. Avoid repeated freeze-thaw cycles. Keep the enzyme on ice during the experiment. |
| Substrate degradation | Protect the fluorogenic substrate from light. Prepare fresh substrate solution for each experiment. |
| Solvent effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%). |
Issue: Lack of significant estrogen suppression in in vivo experiments.
| Possible Cause | Troubleshooting Step |
| Inadequate dosage | The administered dose may be too low to achieve significant aromatase inhibition in the target tissue. Conduct a dose-response study with a wider range of doses. |
| Poor bioavailability | The route of administration or the vehicle may not be optimal for this compound absorption. Consider alternative routes or formulation strategies. |
| Rapid metabolism | This compound may be rapidly metabolized and cleared from the system. Measure the pharmacokinetic profile of this compound in your animal model. |
| Species-specific differences | The effectiveness of this compound can vary between species. The findings in one animal model may not be directly translatable to another.[2] |
| Homeostatic feedback mechanisms | Inhibition of estrogen synthesis can lead to a compensatory increase in luteinizing hormone (LH), which may stimulate androgen production and potentially counteract the effect of aromatase inhibition.[2][5] |
Visualizations
Caption: Mechanism of Aromatase Inhibition by this compound.
Caption: Experimental Workflow for this compound Dosage Optimization.
References
- 1. This compound: an aromatase inhibitor for the treatment of benign prostatic hyperplasia. A short review [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new aromatase inhibitor for the management of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogen reduction by aromatase inhibition for benign prostatic hyperplasia: results of a double-blind, placebo-controlled, randomized clinical trial using two doses of the aromatase-inhibitor this compound. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aromatase inhibitors in men: effects and therapeutic options - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the effects of the irreversible aromatase inhibitor exemestane with this compound and MDL 18962 in rats with DMBA-induced mammary tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
Atamestane stability in different experimental solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with atamestane. Due to a notable lack of publicly available stability data for this compound in various experimental solutions, this guide offers a framework for establishing in-house stability protocols. The information herein is based on general principles of drug stability testing and data available for structurally similar compounds, such as exemestane. It is crucial to note that these are starting points and must be validated for this compound-specific experiments.
Frequently Asked Questions (FAQs)
Q1: I am preparing this compound solutions for my experiments. What solvents can I use and what are the general stability concerns?
While specific solubility data for this compound is limited, its steroidal structure suggests it is likely poorly soluble in aqueous solutions and more soluble in organic solvents. For exemestane, a similar compound, solvents like dimethylformamide (DMF), methanol (B129727), ethanol, and dimethyl sulfoxide (B87167) (DMSO) are commonly used to prepare stock solutions.[1][2] When preparing aqueous buffers for assays, it is common practice to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with the aqueous buffer.[3]
General stability concerns for this compound solutions include:
-
Hydrolysis: Degradation in aqueous solutions, potentially influenced by pH.
-
Oxidation: Degradation in the presence of oxidizing agents.
-
Photostability: Degradation upon exposure to light.
-
Thermal Stability: Degradation at elevated temperatures.
Q2: How can I perform a forced degradation study for this compound?
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[4] These studies involve subjecting the drug to stress conditions that are more severe than accelerated stability testing.[4]
Based on standard practices for other steroidal compounds, a forced degradation study for this compound would typically involve exposure to:
-
Acidic Conditions: e.g., 0.1 M HCl at an elevated temperature.
-
Basic Conditions: e.g., 0.1 M NaOH at an elevated temperature.
-
Oxidative Conditions: e.g., 3-30% H₂O₂ at room temperature.
-
Thermal Stress: Heating the solid drug or a solution at a high temperature (e.g., 60-80°C).
-
Photolytic Stress: Exposing the drug solution to UV and/or fluorescent light.
The goal is to achieve 5-20% degradation of the parent drug to ensure that the analytical method can detect and resolve the degradation products.
Q3: What analytical method is suitable for assessing this compound stability?
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust technique for stability testing of pharmaceuticals.[1][5] A stability-indicating HPLC method is one that can separate the parent drug from all its degradation products, ensuring accurate quantification of the parent drug's concentration over time.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation of this compound in Aqueous Buffer | Low aqueous solubility of this compound. The concentration of the organic co-solvent may be too low after dilution. | Increase the proportion of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, if permissible for your experimental system. Prepare a more dilute stock solution before adding to the aqueous buffer. Evaluate the solubility of this compound in a range of buffers and co-solvent concentrations. |
| Inconsistent Results in Stability Studies | Issues with solution preparation or storage. Adsorption of the compound to container surfaces. Inconsistent temperature or light exposure. | Ensure accurate and consistent preparation of solutions. Use silanized or low-adsorption vials. Store all samples for a given experiment under identical and controlled conditions (temperature, light). Include control samples (e.g., stored at -80°C) in each analytical run. |
| No Degradation Observed in Forced Degradation Studies | The stress conditions may not be harsh enough. This compound might be highly stable under the tested conditions. | Increase the temperature, concentration of the stressor (acid, base, oxidizing agent), or duration of exposure. Ensure that the chosen analytical method is sensitive enough to detect small changes in concentration. |
| Multiple, Unresolved Peaks in HPLC Chromatogram | Co-elution of degradation products or impurities. Inadequate chromatographic separation. | Optimize the HPLC method. This may involve changing the mobile phase composition (e.g., ratio of organic solvent to aqueous buffer, pH of the buffer), the stationary phase (column type), or the gradient elution profile. |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study of this compound
This protocol provides a starting point for investigating the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep the mixture at 60°C for a specified period.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the mixture at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Keep a sample of the stock solution at 60°C, protected from light, for a specified period.
-
Photodegradation: Expose a sample of the stock solution to a calibrated light source (UV and visible) for a specified duration. Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed solution. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
This protocol outlines the steps to develop an HPLC method for this compound stability testing.
-
Column and Mobile Phase Selection:
-
Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Use a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3-7) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
-
Isocratic vs. Gradient Elution:
-
Begin with an isocratic elution (constant mobile phase composition) to determine the approximate retention time of this compound.
-
If degradation products are present and co-elute with the parent peak or with each other, develop a gradient elution method (varying the mobile phase composition over time) to achieve better separation.
-
-
Detection:
-
Determine the UV absorbance maximum (λmax) of this compound using a UV-Vis spectrophotometer. Set the HPLC detector to this wavelength for optimal sensitivity.
-
-
Method Validation:
-
Once the method is developed, validate it according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust. This involves analyzing the stressed samples from the forced degradation study to demonstrate that the method can separate this compound from its degradation products.
-
Data Presentation
As no specific quantitative data for this compound stability is publicly available, the following tables are presented as templates for researchers to populate with their own experimental data.
Table 1: Summary of this compound Stability under Forced Degradation Conditions
| Stress Condition | Duration | Temperature | % this compound Remaining | Number of Degradation Products | Observations (e.g., color change, precipitation) |
| 0.1 M HCl | |||||
| 0.1 M NaOH | |||||
| 3% H₂O₂ | |||||
| Heat (in solution) | |||||
| Photolysis (UV/Vis) |
Table 2: Stability of this compound in Different Experimental Solutions at a Specified Temperature
| Solution (Solvent, Buffer, pH) | Storage Condition | Initial Concentration | Concentration after X hours/days | % Degradation |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Key factors for establishing reliable this compound stability protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. Establishment of an analytical method for simultaneous quantitation of CDK4/6 inhibitors, aromatase inhibitors, and an estrogen receptor antagonist in human plasma using LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. medcraveonline.com [medcraveonline.com]
- 5. This compound, a new aromatase inhibitor for the management of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: an aromatase inhibitor for the treatment of benign prostatic hyperplasia. A short review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Atamestane Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering atamestane resistance in cancer cell lines. The information is tailored for scientists and drug development professionals, offering detailed experimental protocols and data interpretation guidelines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line (e.g., MCF-7) has developed resistance to this compound. What are the common underlying mechanisms?
A1: this compound is an aromatase inhibitor, and resistance to this class of drugs in estrogen receptor-positive (ER+) breast cancer cells typically arises from several key mechanisms:
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Upregulation of Alternative Signaling Pathways: Cancer cells can bypass their dependence on estrogen for growth by activating alternative signaling pathways. The most common culprits are the PI3K/AKT/mTOR and MAPK/ERK pathways. Activation of these pathways can lead to ligand-independent ERα activation and promote cell proliferation and survival.
-
Estrogen Receptor (ER) Modifications: Although less common, mutations in the estrogen receptor alpha gene (ESR1) can lead to a constitutively active receptor that no longer requires estrogen for its function.
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Aromatase-Independent Estrogen Production: In some cases, cancer cells may find alternative ways to produce estrogen that are not inhibited by this compound.
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Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of this compound, diminishing its efficacy.
Q2: How can I confirm that my this compound-resistant cell line has activated the PI3K/AKT or MAPK signaling pathways?
A2: The most direct way to confirm the activation of these pathways is through Western blot analysis. You should probe for the phosphorylated forms of key proteins in these pathways, as phosphorylation is indicative of their activation.
-
For the PI3K/AKT pathway: Look for increased levels of phosphorylated AKT (p-AKT) at Ser473 or Thr308, and phosphorylated mTOR (p-mTOR).
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For the MAPK pathway: Look for increased levels of phosphorylated ERK1/2 (p-ERK1/2).
It is crucial to compare the protein expression levels in your this compound-resistant cell line to the parental, this compound-sensitive cell line. A significant increase in the phosphorylated form of these proteins in the resistant cells is a strong indicator of pathway activation.
Q3: What are the recommended strategies to overcome this compound resistance in my cell line?
A3: Once you have identified the likely resistance mechanism, you can employ targeted strategies. The most common and effective approach is combination therapy:
-
If the PI3K/AKT/mTOR pathway is activated: Combine this compound with a PI3K inhibitor (e.g., alpelisib, taselisib) or an mTOR inhibitor (e.g., everolimus). This dual-pronged attack can resensitize the cells to this compound.
-
If the MAPK/ERK pathway is activated: Consider combining this compound with a MEK inhibitor (e.g., trametinib) or an ERK inhibitor.
-
If you suspect ER mutations: A selective estrogen receptor degrader (SERD) like fulvestrant (B1683766) may be effective.
Q4: How do I develop an this compound-resistant cell line for my experiments?
A4: Developing a resistant cell line requires long-term culture in the presence of the drug. Here is a general protocol:
-
Determine the IC50 of this compound: First, determine the half-maximal inhibitory concentration (IC50) of this compound in your parental cell line using a cell viability assay (e.g., MTT assay).
-
Chronic Exposure: Culture the parental cells in a medium containing this compound at a concentration just below the IC50.
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Gradual Dose Escalation: As the cells adapt and resume proliferation, gradually increase the concentration of this compound in the culture medium. This process can take several months.
-
Characterization: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the original IC50), you should characterize the resistant phenotype. This includes confirming the increased IC50 and investigating the underlying resistance mechanisms as described in Q2.
Troubleshooting Guides
Problem 1: I am not seeing a significant difference in p-AKT levels between my sensitive and resistant cell lines.
-
Possible Cause 1: Suboptimal antibody.
-
Solution: Ensure you are using a high-quality, validated antibody specific for the phosphorylated form of AKT. Check the antibody datasheet for recommended applications and dilutions. Run positive and negative controls to validate antibody performance.
-
-
Possible Cause 2: Issues with protein extraction or Western blotting technique.
-
Solution: Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of your proteins. Ensure complete protein transfer to the membrane and optimize blocking and antibody incubation times.
-
-
Possible Cause 3: Resistance is not driven by the PI3K/AKT pathway.
-
Solution: Investigate other potential resistance mechanisms. Analyze the MAPK/ERK pathway (p-ERK1/2), check for ESR1 mutations via sequencing, or assess the expression of drug efflux pumps.
-
Problem 2: My combination therapy with a PI3K inhibitor is not effective in overcoming this compound resistance.
-
Possible Cause 1: Suboptimal concentration of the PI3K inhibitor.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of the PI3K inhibitor in your specific cell line.
-
-
Possible Cause 2: The cells have developed resistance to the PI3K inhibitor as well.
-
Solution: This can occur through various mechanisms, including the activation of parallel signaling pathways. Consider a triple-therapy approach or investigate alternative targets.
-
-
Possible Cause 3: The primary resistance mechanism is not PI3K/AKT activation.
-
Solution: Re-evaluate the molecular characteristics of your resistant cell line. It's possible that another pathway is the dominant driver of resistance.
-
Data Presentation
Due to the limited availability of published this compound-specific quantitative data, the following tables provide illustrative examples based on studies of other aromatase inhibitors and endocrine resistance in breast cancer cell lines. These tables serve as a template for how to present your own experimental data.
Table 1: Illustrative IC50 Values for Aromatase Inhibitors in Sensitive and Resistant Breast Cancer Cell Lines.
| Cell Line | Drug | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance |
| MCF-7 | Letrozole (B1683767) | ~10 nM | > 1 µM | >100 |
| T47D | Anastrozole (B1683761) | ~25 nM | > 2 µM | >80 |
| MCF-7 | This compound | Expected in nM range | Expected in µM range | To be determined |
Data for letrozole and anastrozole are representative values from published literature. Researchers should experimentally determine the IC50 for this compound in their specific sensitive and resistant cell lines.
Table 2: Illustrative Quantification of Key Signaling Proteins in Aromatase Inhibitor-Resistant Cells.
| Cell Line Model | Protein | Fold Change in Expression (Resistant vs. Sensitive) | Method |
| Letrozole-Resistant MCF-7 | p-AKT (Ser473) | ~3.5-fold increase | Western Blot Densitometry |
| Anastrozole-Resistant T47D | p-ERK1/2 | ~2.8-fold increase | Western Blot Densitometry |
| This compound-Resistant MCF-7 | p-AKT (Ser473) | To be determined | Western Blot Densitometry |
| This compound-Resistant MCF-7 | p-ERK1/2 | To be determined | Western Blot Densitometry |
Data are illustrative and based on general findings in aromatase inhibitor resistance. Actual fold changes should be determined experimentally.
Table 3: Illustrative Gene Expression Changes in Aromatase Inhibitor-Resistant Cells.
| Cell Line Model | Gene | Fold Change in Expression (Resistant vs. Sensitive) | Method |
| Letrozole-Resistant MCF-7 | CCND1 (Cyclin D1) | ~4.2-fold increase | qPCR |
| Letrozole-Resistant MCF-7 | MYC | ~3.1-fold increase | qPCR |
| This compound-Resistant MCF-7 | Key Target Genes | To be determined | qPCR |
Candidate genes for this compound resistance would include those downstream of the PI3K/AKT and MAPK pathways.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the IC50 of this compound.
Materials:
-
96-well plates
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete culture medium
-
This compound (and other compounds to be tested)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drug).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for PI3K/AKT Pathway
Materials:
-
Parental and this compound-resistant cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer on ice.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity using software like ImageJ and normalize the p-AKT signal to total AKT and the loading control (β-actin).
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Materials:
-
Parental and this compound-resistant cells
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
qPCR primers for target genes and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Extract total RNA from the cells.
-
Synthesize cDNA from 1-2 µg of RNA.
-
Set up the qPCR reaction with the master mix, primers, and cDNA.
-
Run the qPCR program on the instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between the resistant and sensitive cells, normalized to the housekeeping gene.
Mandatory Visualizations
Caption: Key signaling pathways implicated in this compound resistance.
Caption: Experimental workflow for overcoming this compound resistance.
Atamestane Experiments: Technical Support and Troubleshooting Guide
Welcome to the technical support center for Atamestane, a potent and irreversible steroidal aromatase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address unexpected results and optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a competitive and irreversible inhibitor of estrogen biosynthesis.[1] As a steroidal aromatase inhibitor, it acts as a substrate analogue for the aromatase enzyme, which is responsible for converting androgens to estrogens. This compound binds to the active site of the enzyme and, through the catalytic process, forms an irreversible covalent bond, leading to permanent inactivation of the enzyme. This "suicide inhibition" mechanism is highly selective and results in a sustained reduction of estrogen levels.[1]
Q2: How should I prepare and store this compound stock solutions?
Stock Solution Preparation (General Protocol):
-
To prepare a high-concentration stock solution (e.g., 10-20 mg/mL), dissolve this compound powder in 100% DMSO or ethanol.
-
Warm the solution gently (e.g., in a 37°C water bath) and vortex to ensure complete dissolution.
-
For long-term storage, it is recommended to store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Working Solution Preparation:
-
For cell-based assays, dilute the DMSO stock solution in your cell culture medium to the desired final concentration.
-
It is crucial to keep the final DMSO concentration in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
-
To prevent precipitation of the compound upon dilution, it is advisable to perform serial dilutions.
Q3: I am observing lower than expected inhibition of aromatase activity. What could be the cause?
Several factors could contribute to lower-than-expected efficacy in your aromatase inhibition assay:
-
Compound Degradation: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Insufficient Incubation Time: As an irreversible inhibitor, this compound's inhibitory effect is time-dependent. Ensure sufficient pre-incubation time with the enzyme or cells to allow for inactivation to occur.
-
Assay System: The choice of assay can influence the results. Cell-free assays with recombinant human aromatase provide a direct measure of enzyme inhibition, while cell-based assays are more physiologically relevant but can be influenced by factors like cell permeability and metabolism.[3]
-
Substrate Concentration: In a competitive inhibition assay, a high concentration of the natural substrate (e.g., androstenedione (B190577) or testosterone) can compete with this compound for binding to the aromatase enzyme.
Q4: My cell proliferation assay is showing inconsistent results. How can I troubleshoot this?
Inconsistencies in cell proliferation assays can arise from several sources:
-
Cell Health and Seeding Density: Ensure your cells are healthy, in the logarithmic growth phase, and seeded at an optimal density. Over-confluent or stressed cells will respond differently to treatment.
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells and affect their proliferation. Always include a vehicle control (medium with the same final concentration of DMSO as the treated wells) to account for solvent effects.
-
Inconsistent Treatment Application: Ensure uniform mixing of the treatment medium in each well to avoid concentration gradients.
-
Assay Duration: The duration of the assay should be sufficient to observe a significant effect on cell proliferation. This may need to be optimized for your specific cell line.
Troubleshooting Guides
Problem 1: Unexpected Increase in Androgen Levels
In some in vivo studies, this compound has been observed to cause a slight, dose-dependent increase in peripheral androgen concentrations.[4] This is a known counter-regulatory effect of aromatase inhibition. By blocking the conversion of androgens to estrogens, the androgen precursors can accumulate.
Troubleshooting Steps:
-
Hormone Level Monitoring: When conducting in vivo experiments, it is advisable to monitor the levels of both estrogens and androgens to fully understand the hormonal milieu.
-
Dose-Response Analysis: Perform a dose-response study to determine the optimal concentration of this compound that effectively inhibits aromatase without causing a significant and confounding increase in androgen levels for your specific model.
-
Consider the Model System: The extent of this counter-regulatory effect can be species-specific.[1]
Problem 2: this compound Appears Ineffective in an In Vivo Tumor Model
A study in rats with DMBA-induced mammary tumors showed that subcutaneously administered this compound did not affect the growth of established tumors.[5]
Possible Explanations and Troubleshooting:
-
Pharmacokinetics and Bioavailability: The route of administration and formulation can significantly impact the bioavailability and efficacy of the compound. Investigate different delivery methods or formulations to improve drug exposure at the tumor site.
-
Tumor Model Specificity: The specific tumor model used may not be sensitive to estrogen deprivation alone. Consider using a tumor model that is known to be highly dependent on estrogen for its growth.
-
Hormonal Feedback Loops: In intact animal models, the inhibition of estrogen synthesis can lead to a feedback response from the pituitary-hypothalamic axis, resulting in increased gonadotropin secretion, which can stimulate the ovaries and potentially counteract the effects of the aromatase inhibitor.[1]
Data Presentation
Table 1: Comparative Effects of this compound and Exemestane (B1683764) in a Rat Model of DMBA-Induced Mammary Tumors[5]
| Treatment (Subcutaneous) | Dose | Tumor Regression | Ovarian Aromatase Activity | Serum Luteinising Hormone (LH) Levels |
| This compound | 10 mg/kg/day | No effect | Unaffected | Increased |
| 50 mg/kg/day | No effect | Unaffected | Increased | |
| Exemestane | 10 mg/kg/day | 30% | Reduced by 85-93% | Reduced |
| 50 mg/kg/day | 73% | Reduced by 85-93% | Reduced |
Experimental Protocols
Protocol 1: In Vitro Aromatase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound on the aromatase enzyme. This can be performed using either recombinant human aromatase or microsomal preparations from tissues with high aromatase activity (e.g., placenta).[6]
Materials:
-
Recombinant human aromatase or placental microsomes
-
NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Androstenedione (substrate)
-
This compound
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Method for detecting estrogen production (e.g., tritiated water release assay using [1β-³H]-androstenedione, or a fluorescent-based assay)[3]
Procedure:
-
Prepare Reagents: Prepare all reagents and serial dilutions of this compound.
-
Pre-incubation: In a microplate, combine the aromatase enzyme source, NADPH regenerating system, and different concentrations of this compound (or vehicle control). Pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for enzyme inactivation.
-
Initiate Reaction: Add the substrate (androstenedione) to initiate the aromatization reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).
-
Terminate Reaction: Stop the reaction (e.g., by adding a strong acid or placing on ice).
-
Detection: Quantify the amount of estrogen produced using your chosen detection method.
-
Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Cell Proliferation Assay (General Protocol for Adherent Breast Cancer Cells, e.g., MCF-7, T47D)
This protocol can be used to evaluate the effect of this compound on the proliferation of estrogen-dependent breast cancer cell lines.[7]
Materials:
-
Estrogen-dependent breast cancer cell line (e.g., MCF-7, T47D)
-
Complete growth medium and phenol (B47542) red-free medium with charcoal-stripped serum
-
This compound stock solution (in DMSO)
-
Androstenedione or Testosterone (as an aromatase substrate)
-
96-well cell culture plates
-
Reagent for measuring cell viability (e.g., MTT, resazurin, or a crystal violet staining solution)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Steroid Deprivation: Replace the complete medium with phenol red-free medium containing charcoal-stripped serum for 24-48 hours to deplete endogenous steroids.
-
Treatment: Prepare serial dilutions of this compound in the steroid-deprived medium containing a fixed concentration of an aromatase substrate (e.g., androstenedione or testosterone). Add the treatment solutions to the wells. Include appropriate controls (vehicle control, substrate-only control).
-
Incubation: Incubate the cells for a period sufficient to observe effects on proliferation (e.g., 3-6 days).
-
Viability Assessment: At the end of the incubation period, measure cell viability using your chosen method.
-
Data Analysis: Normalize the results to the vehicle control and calculate the percentage of inhibition of cell proliferation. Determine the IC50 value.
Mandatory Visualizations
References
- 1. This compound, a new aromatase inhibitor for the management of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estrogen reduction by aromatase inhibition for benign prostatic hyperplasia: results of a double-blind, placebo-controlled, randomized clinical trial using two doses of the aromatase-inhibitor this compound. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the effects of the irreversible aromatase inhibitor exemestane with this compound and MDL 18962 in rats with DMBA-induced mammary tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Improving Atamestane Bioavailability in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the bioavailability of Atamestane in animal studies. Given the limited specific literature on this compound bioavailability enhancement, this guide draws upon established methods for improving the bioavailability of structurally and functionally similar aromatase inhibitors, such as Exemestane (B1683764), which face comparable challenges of poor aqueous solubility and significant first-pass metabolism.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound in animal studies?
A1: The primary challenges in achieving adequate oral bioavailability for this compound, a steroidal aromatase inhibitor, are its low aqueous solubility and extensive first-pass metabolism in the liver.[1] These factors can lead to high variability in absorption and overall low drug exposure after oral administration.[2]
Q2: What are some promising formulation strategies to enhance the oral bioavailability of poorly soluble drugs like this compound?
A2: Several innovative formulation strategies have proven effective for enhancing the oral bioavailability of hydrophobic drugs. These include lipid-based formulations like self-microemulsifying drug delivery systems (SMEDDS), nanostructured lipid carriers (NLCs), polymeric nanoparticles, and complexation with cyclodextrins.[1][3][4] These approaches work by improving the drug's solubility, protecting it from degradation in the gastrointestinal tract, and promoting lymphatic absorption to bypass first-pass metabolism.[3]
Q3: Are there any established animal models for studying the pharmacokinetics of this compound?
A3: Yes, rats are a commonly used animal model for studying the metabolism and pharmacokinetics of this compound.[5] Studies in Wistar rats have been instrumental in identifying the major metabolic pathways of the drug.[5]
Q4: What are the main metabolic pathways of this compound in rats?
A4: In rats, this compound is extensively metabolized through two primary routes. One pathway involves the action of 17β-hydroxysteroid dehydrogenase. The other major pathway includes hydroxylation of the 1-methyl group, followed by 5β-reductase activity and subsequent hydroxylation at the C-6 position.[5]
Troubleshooting Guide
Issue: High variability in plasma concentrations of this compound across study animals.
-
Question: We are observing significant inter-individual variation in the plasma levels of this compound after oral gavage in rats. What could be the cause and how can we mitigate this?
-
Answer: High variability is often a consequence of poor and inconsistent absorption due to low aqueous solubility. The dissolution of the drug in the gastrointestinal fluid can be a rate-limiting step. To address this, consider formulating this compound in a bioavailability-enhancing drug delivery system.
-
Recommended Solution: Develop a self-microemulsifying drug delivery system (SMEDDS). SMEDDS are isotropic mixtures of oil, surfactant, and cosurfactant that spontaneously form fine oil-in-water microemulsions upon gentle agitation with aqueous media, such as the fluid in the GI tract.[2] This pre-dissolved state can significantly improve the rate and extent of absorption, leading to more consistent plasma profiles. For a similar compound, Exemestane, a SMEDDS formulation resulted in a 2.9-fold increase in bioavailability compared to a suspension.[2]
-
Issue: Low overall systemic exposure (low AUC) of this compound.
-
Question: Our pharmacokinetic studies show a very low area under the curve (AUC) for this compound, suggesting poor bioavailability. How can we increase the systemic exposure?
-
Answer: A low AUC is indicative of either poor absorption, extensive first-pass metabolism, or both. Lipid-based formulations, particularly nanostructured lipid carriers (NLCs), can address both issues.
-
Recommended Solution: Formulate this compound into NLCs. NLCs are composed of a blend of solid and liquid lipids, which can enhance drug loading and stability.[1] The lipidic nature of NLCs can promote lymphatic transport, partially bypassing the liver and thus reducing first-pass metabolism.[1] For Exemestane, an NLC formulation augmented the oral bioavailability by 3.9-fold compared to a suspension in female Wistar rats.[6]
-
Issue: Difficulty in dissolving this compound for in vitro experiments or formulation development.
-
Question: We are struggling to prepare a stock solution of this compound with sufficient concentration for our experiments due to its poor solubility in common solvents. What can we do?
-
Answer: The poor aqueous solubility of steroidal compounds is a common challenge. Cyclodextrin (B1172386) complexation is a well-established method to improve the aqueous solubility of such drugs.
-
Recommended Solution: Prepare an inclusion complex of this compound with a cyclodextrin derivative, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or randomly methylated-β-cyclodextrin (RM-β-CD).[4] The hydrophobic inner cavity of the cyclodextrin can encapsulate the this compound molecule, while the hydrophilic exterior improves its solubility in aqueous media. Studies on Exemestane have shown that cyclodextrin complexation can significantly improve its dissolution profile and permeability.[4]
-
Data Presentation
Table 1: Bioavailability Enhancement of Exemestane (a structurally similar aromatase inhibitor) with Advanced Formulations in Animal Studies.
Note: This data is for Exemestane and is presented as a reference for the potential improvements that could be achieved for this compound using similar formulation strategies.
| Formulation Type | Animal Model | Key Pharmacokinetic Improvement | Reference |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | Female Wistar Rats | ~2.9-fold increase in bioavailability compared to suspension | [2] |
| Nanostructured Lipid Carriers (NLCs) | Female Wistar Rats | 3.9-fold increase in oral bioavailability compared to suspension | [6] |
| Proliposome Gel (Transdermal) | Wistar Rats | ~2.4-fold increase in bioavailability compared to oral suspension | [7] |
| Cyclodextrin Complexation | In vitro (Caco-2 cells) | 3-fold increase in apparent permeability constant | [4] |
Experimental Protocols
1. Preparation of this compound-Loaded Self-Microemulsifying Drug Delivery System (SMEDDS)
-
Objective: To prepare a SMEDDS formulation to improve the oral bioavailability of this compound.
-
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor ELP)
-
Cosurfactant (e.g., Transcutol P)
-
-
Methodology (adapted from Exemestane SMEDDS formulation[2]):
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and cosurfactants to select the components with the highest solubilizing capacity.
-
Ternary Phase Diagram Construction: Construct ternary phase diagrams with the selected oil, surfactant, and cosurfactant to identify the microemulsion region.
-
Formulation Preparation: Accurately weigh the components based on the desired ratio from the microemulsion region of the phase diagram. Add this compound to the mixture and vortex until a clear and homogenous solution is obtained. Gentle heating may be applied if necessary to facilitate dissolution.
-
Characterization:
-
Droplet Size and Zeta Potential: Dilute the SMEDDS formulation with water and measure the droplet size and zeta potential using a dynamic light scattering instrument.
-
In Vitro Dissolution: Perform in vitro dissolution studies in various media (e.g., water, 0.1 N HCl, phosphate (B84403) buffer pH 6.8) and compare the release profile with that of unformulated this compound.
-
-
2. Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs)
-
Objective: To prepare an NLC formulation for enhanced oral delivery of this compound.
-
Materials:
-
This compound
-
Solid Lipid (e.g., Precirol® ATO 5)
-
Liquid Lipid (e.g., Flaxseed oil)
-
Surfactant (e.g., Tween 80)
-
-
Methodology (adapted from Exemestane NLC formulation[6]):
-
Lipid Screening: Determine the solubility of this compound in various solid and liquid lipids.
-
Formulation Preparation (Hot Homogenization followed by Ultrasonication):
-
Melt the solid lipid and liquid lipid together at a temperature approximately 10°C above the melting point of the solid lipid.
-
Dissolve this compound in the molten lipid mixture.
-
Prepare a hot aqueous surfactant solution at the same temperature.
-
Add the hot lipid phase to the hot aqueous phase and homogenize using a high-shear homogenizer.
-
Further reduce the particle size by subjecting the emulsion to ultrasonication.
-
Cool the resulting nanoemulsion in an ice bath to allow the NLCs to form.
-
-
Characterization:
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential: Analyze using dynamic light scattering.
-
Entrapment Efficiency: Determine the amount of this compound entrapped in the NLCs by separating the unentrapped drug using ultracentrifugation and quantifying the drug in the supernatant.
-
In Vitro Drug Release: Conduct release studies using a dialysis bag method.
-
-
Mandatory Visualization
Caption: Workflow for developing and evaluating a novel this compound formulation.
Caption: Major metabolic pathways of this compound in rats.
References
- 1. researchgate.net [researchgate.net]
- 2. Oral Bioavailability Enhancement of Exemestane from Self-Microemulsifying Drug Delivery System (SMEDDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. omicsonline.org [omicsonline.org]
- 4. Alternative oral exemestane formulation: improved dissolution and permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of the steroidal aromatase inhibitor this compound in rats, cynomolgus monkeys and humans. Isolation and identification of the major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanostructured Lipid Carriers for Oral Bioavailability Enhancement of Exemestane: Formulation Design, In Vitro, Ex Vivo, and In Vivo Studies [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced bioavailability of exemestane via proliposomes based transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of Atamestane in research
Welcome to the technical support center for researchers utilizing Atamestane. This resource provides troubleshooting guidance and answers to frequently asked questions regarding potential off-target effects observed during in-vitro and in-vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a competitive and irreversible steroidal inhibitor of aromatase (CYP19A1), the enzyme responsible for converting androgens to estrogens.[1][2] Its primary, or "on-target," effect is the significant reduction of estrogen biosynthesis.
Q2: Are there any documented off-target hormonal activities of this compound?
Studies have shown that this compound is a highly selective aromatase inhibitor and generally lacks other intrinsic hormonal or anti-hormonal activities.[1][2] It does not appear to inhibit other cytochrome P450-dependent enzymes involved in adrenal steroidogenesis.[1][2]
Q3: Can this compound affect androgen levels or androgen receptor signaling?
Yes, indirectly. By inhibiting aromatase, this compound blocks the conversion of androgens to estrogens. This can lead to a slight, dose-dependent increase in peripheral androgen concentrations.[2][3] Additionally, some studies in rats have suggested this compound may exert weak anti-androgenic effects, evidenced by a reduction in the weight of the ventral prostate.[4]
Q4: How does this compound impact the hypothalamic-pituitary-gonadal (HPG) axis?
This compound can inhibit the estrogen-related negative feedback loop on the pituitary and hypothalamus.[1][2] This can lead to a counter-regulatory increase in Luteinizing Hormone (LH) levels, an effect that has been observed in rats.[5] The extent of this effect can vary significantly between sexes and species.[1][2]
Q5: Has this compound been observed to interact with 5α-reductase?
While another steroidal aromatase inhibitor, 4-hydroxyandrostenedione (4-OHA), has been found to inhibit 5α-reductase in vitro, this has not been definitively established for this compound.[6] Researchers should be aware of this possibility, as it is a plausible off-target interaction for steroidal aromatase inhibitors.
Troubleshooting Guides
This section addresses specific unexpected results that researchers might encounter during their experiments with this compound and provides potential explanations and troubleshooting steps.
Issue 1: Unexpected Changes in Androgen-Responsive Gene Expression
Scenario: You are treating cells (e.g., prostate or breast cancer cell lines) with this compound to study the effects of estrogen deprivation. However, you observe unexpected changes in the expression of genes known to be regulated by the androgen receptor (AR).
Possible Causes:
-
Indirect Increase in Androgen Levels: this compound treatment can lead to an accumulation of androgen precursors that are no longer being converted to estrogens. In an in-vivo setting or in complex cell culture models with steroidogenic capabilities, this can increase androgen receptor activation.[3]
-
Weak Anti-Androgenic Activity: Paradoxically, this compound has been reported to have some anti-androgenic effects in specific models, which could lead to the downregulation of some AR target genes.[4]
Troubleshooting Steps:
-
Quantify Androgen Levels: In in-vivo studies or relevant in-vitro systems, measure the levels of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) in your model system using methods like ELISA or mass spectrometry.
-
Use an AR Antagonist: To confirm if the observed effects are AR-mediated, co-treat a sample group with this compound and a potent AR antagonist like Enzalutamide or Bicalutamide.
-
Evaluate Dose-Response: Test a range of this compound concentrations. Off-target effects may only become apparent at higher concentrations.
Issue 2: Altered Hormone Levels Unrelated to Estrogen Suppression in In-Vivo Studies
Scenario: In an animal study, you observe a significant increase in Luteinizing Hormone (LH) after this compound administration, which complicates the interpretation of your results.
Possible Cause:
-
Disruption of Negative Feedback: The reduction in circulating estrogen levels by this compound disrupts the negative feedback loop that estrogen normally exerts on the pituitary gland and hypothalamus. This leads to a compensatory increase in LH secretion.[1][2][5]
Troubleshooting Steps:
-
Acknowledge the Effect: This is a known physiological consequence of potent aromatase inhibition and should be considered part of the drug's overall effect profile in vivo rather than a direct off-target effect on the pituitary.
-
Species and Sex Considerations: Be aware that the magnitude of this effect can differ between species and sexes.[1] Review literature specific to your animal model.
-
Experimental Design: Account for this hormonal change in your experimental design and interpretation of downstream effects. For example, an increase in LH can stimulate steroidogenesis, which might influence your results.
Quantitative Data Summary
| Parameter | Species/Model | Observation | Reference |
| Hormonal Activity | Multiple Species | Lacks intrinsic hormonal or antihormonal activities. | [1][2] |
| Adrenal Steroidogenesis | Multiple Species | No inhibition of other cytochrome P450-dependent enzymes. | [1][2] |
| Luteinizing Hormone (LH) | Rats | Caused an increase in serum LH levels. | [5] |
| Androgen Levels | Human Volunteers & BPH Patients | Slight, dose-dependent increase in peripheral androgens. | [2][3] |
| Ventral Prostate Weight | Rats | Reduced by 17% with this compound (70 mg/kg/day). | [4] |
| Ovarian Aromatase Activity | Rats (DMBA-induced tumors) | Unaffected by this compound treatment. | [5] |
Experimental Protocols
Cited Experiment: Assessment of Anti-Androgenic Effects in Rats[4]
-
Animal Model: Adult male Sprague-Dawley rats.
-
Treatment Groups:
-
Control (vehicle: sesame seed oil)
-
This compound (ATA; 70 mg/kg/day, subcutaneous injection)
-
Finasteride (FIN; 5 mg/kg/day, a 5α-reductase inhibitor)
-
Combination of Finasteride and this compound
-
Castrated group (on day 1)
-
-
Duration: Daily injections for 14 days.
-
Endpoint Analysis:
-
Organ Weight: The ventral prostate (VP) was excised and weighed.
-
Biochemical Analysis: DNA, RNA, and protein content of the VP were quantified.
-
Gene Expression: mRNA levels for prostatein C3 (an androgen-regulated gene) and TRPM-2 (a marker of apoptosis) were measured.
-
Visualizations
Caption: Workflow for assessing this compound's potential anti-androgenic effects.
Caption: this compound's impact on the Hypothalamic-Pituitary-Gonadal axis.
References
- 1. This compound, a new aromatase inhibitor for the management of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: an aromatase inhibitor for the treatment of benign prostatic hyperplasia. A short review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogen reduction by aromatase inhibition for benign prostatic hyperplasia: results of a double-blind, placebo-controlled, randomized clinical trial using two doses of the aromatase-inhibitor this compound. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-androgen effects of the aromatase inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the effects of the irreversible aromatase inhibitor exemestane with this compound and MDL 18962 in rats with DMBA-induced mammary tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steroidogenic Enzyme Inhibitors and Hormone Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Atamestane-induced side effects in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atamestane in animal models. The information aims to help minimize and manage potential side effects observed during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a steroidal, irreversible aromatase inhibitor.[1][2] It works by selectively binding to and inactivating the aromatase enzyme, which is responsible for converting androgens (like testosterone) into estrogens.[3] This leads to a significant reduction in circulating estrogen levels.
Q2: What are the most common side effects of this compound observed in animal models?
Based on studies with this compound and other aromatase inhibitors, the most commonly reported side effects in animal models include:
-
Bone Mineral Density Loss: Reduced estrogen levels can accelerate bone resorption, leading to osteopenia or osteoporosis.[4][5]
-
Altered Lipid Profiles: Changes in serum cholesterol and triglycerides have been observed.[6]
-
Hormonal Feedback Disruption: A significant increase in Luteinizing Hormone (LH) levels is a common finding due to the reduction in estrogen's negative feedback on the pituitary gland.[1][7]
Q3: Are the side effects of this compound reversible?
The reversibility of this compound-induced side effects depends on the specific effect and the duration of treatment. Hormonal changes, such as increased LH, are generally expected to normalize after cessation of the drug. Alterations in lipid profiles may also be reversible. However, significant bone loss may not be fully reversible without therapeutic intervention.
Troubleshooting Guides
Issue 1: Observed Decrease in Bone Mineral Density (BMD)
Symptoms:
-
Reduced BMD as measured by dual-energy X-ray absorptiometry (DXA) or peripheral quantitative computed tomography (pQCT).[4]
-
Increased markers of bone resorption in serum or urine (e.g., deoxypyridinoline).[8]
-
Increased incidence of fractures in the animal colony.
Potential Causes:
-
Estrogen deficiency induced by aromatase inhibition leads to increased osteoclast activity and bone resorption.[2][9]
Mitigation Strategies:
-
Co-administration of Bisphosphonates:
-
Dietary Supplementation:
-
Rationale: Ensuring adequate intake of calcium and vitamin D is crucial for maintaining bone health.
-
Recommendation: Provide a diet supplemented with calcium and vitamin D throughout the study period.
-
-
Regular Monitoring:
-
Rationale: Frequent monitoring allows for early detection of bone loss and timely intervention.
-
Recommendation: Perform baseline and periodic BMD measurements (e.g., every 4-6 weeks) using DXA.[12]
-
Issue 2: Adverse Changes in Serum Lipid Profile
Symptoms:
-
Elevated total cholesterol, LDL-C ("bad" cholesterol), and/or triglycerides.
Potential Causes:
-
Estrogen plays a role in regulating lipid metabolism. Its depletion can lead to dyslipidemia.[14]
Mitigation Strategies:
-
Co-administration of Statins:
-
Rationale: Statins, such as atorvastatin (B1662188), are effective in lowering cholesterol levels by inhibiting HMG-CoA reductase.
-
Suggested Protocol: See "Experimental Protocols" section for a detailed methodology.
-
-
Dietary Control:
-
Rationale: A high-fat diet can exacerbate hyperlipidemia.
-
Recommendation: Use a standard chow diet with controlled fat content.
-
-
Regular Monitoring:
-
Rationale: To track changes in the lipid profile and assess the efficacy of interventions.
-
Recommendation: Collect blood samples at baseline and regular intervals (e.g., monthly) for lipid panel analysis.
-
Issue 3: Significant Increase in Luteinizing Hormone (LH)
Symptoms:
-
Elevated serum LH levels detected by ELISA.[1]
Potential Causes:
-
Reduced estrogen levels remove the negative feedback on the hypothalamic-pituitary-gonadal axis, leading to increased LH secretion from the pituitary gland.[15]
Mitigation Strategies:
-
Co-administration of Selective Estrogen Receptor Modulators (SERMs):
-
Rationale: SERMs, like clomiphene citrate (B86180), can act as estrogen agonists in the hypothalamus and pituitary, restoring some negative feedback and potentially normalizing LH levels.
-
Suggested Protocol: See "Experimental Protocols" section for a detailed methodology.
-
-
Consideration of Androgenic Effects:
-
Note: Some steroidal aromatase inhibitors, like exemestane (B1683764), have slight androgenic effects that can help counteract the LH increase.[1] While this compound is considered a "pure" inhibitor, its androgenic potential should be considered.[15]
-
Quantitative Data Summary
Table 1: Effect of this compound on Luteinizing Hormone (LH) in Rats
| Treatment Group | Dosage | Route | Duration | Change in LH Levels | Reference |
| This compound | 10 mg/kg/day | Subcutaneous | 4 weeks | Increase | [1] |
| This compound | 50 mg/kg/day | Subcutaneous | 4 weeks | Significant Increase | [1] |
Table 2: Effects of Aromatase Inhibitors on Bone Mineral Density (BMD) in Rodent Models
| Aromatase Inhibitor | Animal Model | Dosage | Duration | % Change in BMD (vs. Control) | Reference |
| Vorozole | Male Rats | Not Specified | 15 weeks | Significant Decrease | [8] |
| Letrozole | Ovariectomized Mice | Not Specified | 3 weeks | Decreased Trabecular Bone Volume | [7] |
| Exemestane | Postmenopausal Women | 25 mg/day | 6 months | -2.7% (Lumbar Spine) | [16] |
Note: Quantitative BMD data for this compound is limited. Data from other aromatase inhibitors are provided for reference.
Table 3: Effects of Aromatase Inhibitors on Lipid Profiles in Animal Models
| Aromatase Inhibitor | Animal Model | Key Findings | Reference |
| This compound | Ovariectomized Rats | No significant effect on serum cholesterol or LDL-C | [6] |
| Anastrozole | Ovariectomized Rats | No significant effect on lipid metabolism | [7] |
| Exemestane | Ovariectomized Rats | Reversed the increase in LDL-C and total cholesterol | [6] |
Experimental Protocols
Protocol 1: this compound Administration in Rats
-
Drug Preparation: Dissolve this compound in a suitable vehicle, such as sesame seed oil.
-
Dosage: Prepare solutions for daily subcutaneous injections at doses of 10 mg/kg and 50 mg/kg body weight.[1][17]
-
Administration: Administer the prepared solution via subcutaneous injection once daily for the desired study duration (e.g., 4 weeks).[1]
-
Control Group: Administer the vehicle alone to the control group.
Protocol 2: Mitigation of Bone Loss with Zoledronic Acid
-
Groups:
-
Control (Vehicle)
-
This compound alone
-
This compound + Zoledronic Acid
-
-
This compound Administration: Follow Protocol 1.
-
Zoledronic Acid Administration:
-
Dosage: Administer zoledronic acid at a dose of 100 µg/kg.
-
Route: Intraperitoneal (IP) injection.
-
Frequency: A single dose administered at the beginning of the this compound treatment period.
-
-
Monitoring: Measure BMD via DXA at baseline and at the end of the study. Collect serum for bone turnover markers.
Protocol 3: Management of Hyperlipidemia with Atorvastatin
-
Groups:
-
Control (Vehicle)
-
This compound alone
-
This compound + Atorvastatin
-
-
This compound Administration: Follow Protocol 1.
-
Atorvastatin Administration:
-
Dosage: Administer atorvastatin orally at a dose of 2 mg/kg/day.
-
Route: Oral gavage.
-
-
Monitoring: Collect blood samples at baseline and at the end of the study for a full lipid panel analysis (Total Cholesterol, LDL-C, HDL-C, Triglycerides).
Protocol 4: Normalization of LH Levels with Clomiphene Citrate
-
Groups:
-
Control (Vehicle)
-
This compound alone
-
This compound + Clomiphene Citrate
-
-
This compound Administration: Follow Protocol 1.
-
Clomiphene Citrate Administration:
-
Dosage: Administer clomiphene citrate orally at a dose of 0.35 mg/kg/day.
-
Route: Oral gavage.
-
-
Monitoring: Collect blood samples at baseline and at the end of the study. Measure serum LH levels using a commercially available rat LH ELISA kit.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Aromatase Inhibitors and Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reprogramming of Lipid Metabolism Mediates Crosstalk, Remodeling, and Intervention of Microenvironment Components in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Clinical significance of lipid pathway-targeted therapy in breast cancer [frontiersin.org]
- 5. Treatment with low-dose atorvastatin, losartan, and their combination increases expression of vasoactive-related genes in rat aortas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. oncotarget.com [oncotarget.com]
- 8. Skeletal effects of estrogen deficiency as induced by an aromatase inhibitor in an aged male rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aromatase inhibitor-associated bone loss and its management with bisphosphonates in patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labeling.pfizer.com [labeling.pfizer.com]
- 11. Changes in the sexual behavior and testosterone levels of male rats in response to daily interactions with estrus females - PMC [pmc.ncbi.nlm.nih.gov]
- 12. poac.co.nz [poac.co.nz]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Prolonged inhibition of luteinizing hormone and testosterone levels in male rats with the luteinizing hormone-releasing hormone antagonist SB-75 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Skeletal effects of exemestane on bone-mineral density, bone biomarkers, and fracture incidence in postmenopausal women with early breast cancer participating in the Intergroup Exemestane Study (IES): a randomised controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of the effects of the irreversible aromatase inhibitor exemestane with this compound and MDL 18962 in rats with DMBA-induced mammary tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
Atamestane in Long-Term Cell Culture: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to adjusting Atamestane concentration for long-term cell culture experiments. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a steroidal aromatase inhibitor.[1] It functions as a competitive and irreversible inhibitor of aromatase (cytochrome P450 19A1), the enzyme responsible for converting androgens to estrogens.[1] By blocking this key step in estrogen biosynthesis, this compound effectively reduces estrogen levels. This makes it a valuable tool for studying the effects of estrogen deprivation in hormone-dependent cancers, such as estrogen receptor-positive (ER+) breast cancer.[2][3]
Q2: What is the recommended concentration range for this compound in long-term cell culture?
Q3: How stable is this compound in cell culture medium?
While specific data on the chemical stability of this compound in aqueous solutions for cell culture is limited, it has been noted that some aromatase inhibitors can lead to an increase in aromatase protein levels, possibly through stabilization of the protein.[4] For long-term experiments, it is best practice to refresh the medium with freshly prepared this compound every 2-3 days to ensure a consistent concentration.[2]
Q4: Can long-term treatment with this compound lead to resistance?
Yes, acquired resistance to aromatase inhibitors, including what can be modeled with long-term this compound treatment, is a known phenomenon.[2][3][6] Mechanisms of resistance can include the activation of alternative signaling pathways, such as the PI3K/Akt pathway, to promote cell survival and proliferation in an estrogen-independent manner.[2][7][8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of this compound Efficacy Over Time | - Drug degradation in the culture medium.- Development of cellular resistance. | - Refresh the culture medium with freshly prepared this compound every 48-72 hours.- If resistance is suspected, confirm by assessing downstream markers of estrogen receptor signaling. Consider investigating alternative signaling pathways that may be activated.[2][7] |
| Decreased Cell Viability or Cell Detachment | - this compound concentration is too high, leading to cytotoxicity.- Depletion of essential nutrients in long-term culture. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your cell line.- Ensure regular media changes and subculturing to maintain cell health.[2] |
| Inconsistent Results Between Experiments | - Variability in cell seeding density.- Inconsistent preparation of this compound stock solution.- Fluctuation in incubator conditions (temperature, CO₂). | - Maintain a consistent cell seeding density for all experiments.- Prepare a large batch of this compound stock solution, aliquot, and store at -20°C or -80°C to ensure consistency.- Regularly monitor and calibrate incubator settings. |
| Unexpected Changes in Cell Morphology or Growth Rate | - Selection of a resistant cell population over time.- Off-target effects of this compound at high concentrations. | - Monitor cell morphology regularly. If significant changes are observed, consider characterizing the phenotype of the altered cells.- Use the lowest effective concentration of this compound as determined by a dose-response curve. |
Data Presentation
Table 1: Reported IC50 Values for Various Compounds in Breast Cancer Cell Lines
Note: Specific IC50 values for this compound were not found in the provided search results. This table includes data for other compounds to provide a general reference for typical concentration ranges in these cell lines.
| Compound | Cell Line | IC50 Value (µM) | Reference |
| Synthetic Derivative 11 | T47D | 2.20 ± 1.5 | [9] |
| Synthetic Derivative 11 | MCF-7 | 3.03 ± 1.5 | [9] |
| Synthetic Derivative 30a | T-47D | 10.10 ± 0.4 | [9] |
| Synthetic Derivative 30a | MCF-7 | 9.59 ± 0.7 | [9] |
| Sulforaphane | T47D | 6.6 | [10] |
| Sulforaphane | MCF-7 | 5 | [10] |
| 4-hydroxytamoxifen (B85900) | T47D | 4.2 | [10] |
| 4-hydroxytamoxifen | MCF-7 | 3.2 | [10] |
Experimental Protocols
Protocol 1: Long-Term this compound Treatment of Adherent Breast Cancer Cells
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, T47D) in a T-75 flask at a low density to allow for extended growth.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete cell culture medium to the desired final concentration.
-
Treatment: Once cells have adhered (typically 24 hours after seeding), replace the medium with the this compound-containing medium.
-
Medium Changes: Refresh the this compound-containing medium every 2-3 days to maintain a consistent drug concentration and replenish nutrients.[2]
-
Subculturing: When the cells reach 80-90% confluency, subculture them. Detach the cells using trypsin-EDTA, centrifuge, and resuspend the cell pellet in fresh this compound-containing medium. Re-plate a fraction of the cells into new flasks to continue the long-term treatment.[2]
-
Monitoring: Regularly monitor the cells for changes in morphology, growth rate, and viability.
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Replace the medium with serial dilutions of this compound in complete medium and incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 3: Measurement of Estradiol (B170435) Levels by ELISA
-
Sample Collection: Collect the cell culture supernatant from both control and this compound-treated cells.
-
Sample Preparation: Centrifuge the supernatant to remove any cellular debris. Samples can be stored at -20°C or -80°C if not assayed immediately.[11]
-
ELISA Procedure: Follow the manufacturer's instructions for the specific Estradiol ELISA kit being used. This typically involves:
-
Data Analysis: Generate a standard curve and determine the concentration of estradiol in the samples based on their absorbance values.[1]
Mandatory Visualizations
Caption: Mechanism of this compound action and a potential resistance pathway.
Caption: Workflow for assessing this compound's long-term effects.
Caption: A logical flow for troubleshooting experimental issues.
References
- 1. 2.6. Analysis of hormones in plasma and cell culture media. [bio-protocol.org]
- 2. Acquired resistance to aromatase inhibitors: where we stand! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the mechanisms of aromatase inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aromatase inhibitors and enzyme stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New cell culture model for aromatase inhibitor-resistant breast cancer shows sensitivity to fulvestrant treatment and cross-resistance between letrozole and exemestane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchportal.u-tokai.ac.jp [researchportal.u-tokai.ac.jp]
- 7. Molecular Mechanisms of Anti-Estrogen Therapy Resistance and Novel Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MECHANISMS OF ACQUIRED RESISTANCE TO ENDOCRINE THERAPY IN HORMONE-DEPENDENT BREAST CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 10. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human Estradiol ELISA Kit (ab285329) is not available | Abcam [abcam.co.jp]
Technical Support Center: Atamestane and Counter-Regulatory Androgen Increase
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the counter-regulatory increase in androgens observed with atamestane use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a steroidal, irreversible aromatase inhibitor.[1][2][3] It functions by blocking the aromatase enzyme, which is responsible for the conversion of androgens (like testosterone) into estrogens (like estradiol (B170435) and estrone).[1][2][3] This inhibition of estrogen synthesis is the primary mechanism of action.
Q2: What is the "counter-regulatory androgen increase" observed with this compound use?
The administration of this compound leads to a significant decrease in circulating estrogen levels. This reduction in estrogen disrupts the negative feedback loop on the hypothalamic-pituitary-gonadal (HPG) axis.[3][4] In response, the pituitary gland increases the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4] These gonadotropins then stimulate the testes to produce more testosterone (B1683101), resulting in a "counter-regulatory" increase in androgen levels.[4]
Q3: How significant is the increase in androgen levels with this compound treatment?
Clinical studies have demonstrated a notable increase in androgen levels. For instance, daily administration of 400 mg of this compound for 48 weeks in men with benign prostatic hyperplasia (BPH) resulted in a greater than 40% increase in testosterone and a 30% increase in dihydrotestosterone (B1667394) (DHT) concentrations.[5] Another study showed a 40% increase in total testosterone levels after 36 weeks of treatment with 100 mg of this compound daily.[4]
Q4: What are the expected changes in estrogen levels with this compound use?
The same study that reported a >40% increase in testosterone with 400 mg of this compound daily also observed an approximate 40% decrease in mean estradiol levels and a 60% decrease in estrone (B1671321) levels.[5]
Q5: What are the potential clinical implications of this counter-regulatory androgen increase?
The increase in androgens may counteract some of the intended therapeutic effects of estrogen reduction in certain conditions. For example, in the treatment of BPH, the elevated androgens might offset the potential benefits of decreased estrogens on prostate tissue.[5] Researchers should consider this effect when designing experiments and interpreting results.
Troubleshooting Guide
This guide addresses specific issues that researchers might encounter during experiments involving this compound and the monitoring of hormonal changes.
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in baseline hormone levels between subjects. | - Individual differences in the HPG axis. - Circadian rhythm of hormone secretion (especially testosterone). - Influence of diet, stress, or other medications. | - Implement strict inclusion/exclusion criteria for study participants. - Standardize the time of day for blood sample collection (e.g., morning for testosterone). - Advise subjects to maintain a consistent diet and sleep schedule before and during the study. |
| Inconsistent or unexpected changes in hormone levels post-atamestane administration. | - Issues with drug adherence or bioavailability. - Laboratory assay variability or error. - Individual differences in metabolic response to the drug. | - Monitor drug compliance through patient diaries or pill counts. - Use a validated and reliable laboratory for hormone analysis. Consider using mass spectrometry-based methods for higher accuracy. - Analyze data for potential outliers and investigate individual subject characteristics. |
| Observed androgen increase is lower than expected based on literature. | - Lower dose of this compound used. - Shorter duration of treatment. - Differences in the study population (e.g., age, baseline hormone levels). | - Ensure the dosage and treatment duration are sufficient to elicit the expected response. - Carefully document the characteristics of the study population to allow for comparison with existing literature. |
| Difficulties in interpreting the testosterone-to-estradiol (T/E2) ratio. | - Both testosterone and estradiol levels are changing simultaneously. - The physiological significance of the T/E2 ratio can be complex. | - Report absolute values for both hormones in addition to the ratio. - Consult with an endocrinologist for assistance in interpreting the clinical or physiological relevance of changes in the T/E2 ratio. |
| Adverse events potentially related to hormonal shifts (e.g., changes in libido, mood, or bone mineral density). | - The significant shifts in both androgen and estrogen levels can have systemic effects. | - Implement a robust system for monitoring and reporting all adverse events. - Consider including assessments of mood, sexual function, and bone health markers in the study protocol, especially for long-term studies.[6][7] |
Data Presentation
The following tables summarize the quantitative data on hormonal changes observed in a key clinical trial of this compound in men with benign prostatic hyperplasia.
Table 1: Percentage Change in Androgen Levels with this compound Treatment (400 mg/day for 48 weeks)
| Hormone | Percentage Increase |
| Testosterone | > 40% |
| Dihydrotestosterone (DHT) | 30% |
| Data from Gingell et al., 1995[5] |
Table 2: Percentage Change in Estrogen Levels with this compound Treatment (400 mg/day for 48 weeks)
| Hormone | Percentage Decrease |
| Estradiol | ~ 40% |
| Estrone | ~ 60% |
| Data from Gingell et al., 1995[5] |
Experimental Protocols
While the full detailed protocol from the seminal Gingell et al. (1995) study is not publicly available, the following represents a standard methodology for a clinical trial investigating the effects of an aromatase inhibitor like this compound on hormone levels in men.
Objective: To determine the effect of this compound on serum concentrations of androgens and estrogens.
Study Design: A randomized, double-blind, placebo-controlled clinical trial.
Participant Population:
-
Inclusion Criteria: Male subjects aged 50 and older with a diagnosis of benign prostatic hyperplasia not requiring immediate surgical intervention. Baseline hormone levels within a predefined normal range.
-
Exclusion Criteria: History of prostate cancer, severe cardiovascular disease, or use of medications known to affect hormone levels.
Intervention:
-
Treatment Group: Oral administration of this compound (e.g., 400 mg) once daily for 48 weeks.
-
Control Group: Oral administration of a matching placebo once daily for 48 weeks.
Hormone Level Assessment:
-
Sample Collection: Venous blood samples will be collected from all participants at baseline and at regular intervals throughout the 48-week study period (e.g., weeks 4, 12, 24, 36, and 48). All samples should be collected in the morning (between 7:00 and 10:00 AM) after an overnight fast to minimize circadian variations.
-
Sample Processing: Blood samples should be allowed to clot and then centrifuged to separate the serum. Serum aliquots should be stored at -80°C until analysis.
-
Hormone Analysis: Serum concentrations of total testosterone, dihydrotestosterone (DHT), estradiol, estrone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) will be measured. It is highly recommended to use a validated and sensitive assay, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard for steroid hormone measurement due to its high specificity and accuracy. Immunoassays can be used but are more prone to cross-reactivity.
-
Data Analysis: The mean percentage change from baseline in each hormone level will be calculated for both the this compound and placebo groups. Statistical significance of the differences between the two groups will be determined using appropriate statistical tests (e.g., t-test or ANOVA).
Mandatory Visualizations
Caption: Signaling pathway of the HPG axis and the inhibitory action of this compound.
Caption: Experimental workflow for a clinical trial investigating this compound.
References
- 1. Androgens and estrogens in benign prostatic hyperplasia: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A systematic review and meta-analysis of clinical trials implementing aromatase inhibitors to treat male infertility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: an aromatase inhibitor for the treatment of benign prostatic hyperplasia. A short review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aromatase inhibitors in men: effects and therapeutic options - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Placebo controlled double-blind study to test the efficacy of the aromatase inhibitor this compound in patients with benign prostatic hyperplasia not requiring operation. The Schering 90.062 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hormonesandwellness.com [hormonesandwellness.com]
- 7. Side Effects of Aromatase Inhibitors and Low Estrogen in Men - TeleTest.ca [teletest.ca]
Addressing variability in Atamestane experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results involving Atamestane. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as 1-methylandrosta-1,4-diene-3,17-dione, is a steroidal aromatase inhibitor.[1] It acts as a competitive and irreversible inhibitor of aromatase (cytochrome P450 19A1), the enzyme responsible for converting androgens to estrogens.[1][2][3] By blocking this enzyme, this compound effectively reduces the levels of estrogen in the body.[4] This mechanism of action is often referred to as "suicide inhibition," where the inhibitor forms a permanent, inactivating bond with the enzyme.[5]
Q2: What are the common causes of variability in this compound experimental results?
Variability in this compound experiments can arise from several factors:
-
Metabolism: this compound is extensively metabolized, and the patterns can differ between species (e.g., rats, monkeys, humans) and sexes.[6] Some metabolites may retain partial pharmacological activity, influencing the overall effect.[6]
-
Experimental System: The choice between a cell-free and a cell-based assay can significantly impact results. Cell-free assays directly measure enzyme inhibition, while cell-based assays also account for factors like cell permeability and potential cytotoxicity.[7][8]
-
Compound Purity and Stability: The purity of the this compound used can affect its potency. Proper storage and handling are crucial to prevent degradation.[9][10]
-
Assay Conditions: Variations in incubation time, substrate concentration, and the presence of other compounds can alter the measured inhibitory effect.
-
Cell Line Characteristics: In cell-based assays, the specific cell line used, its passage number, and its expression levels of aromatase and other relevant proteins can introduce variability.
-
Feedback Mechanisms: this compound inhibits the estrogen-related negative feedback on the pituitary-hypothalamic axis, which can lead to counter-regulatory increases in androgen levels, showing species- and sex-specific differences.[2][3]
Q3: How does the metabolism of this compound differ across species?
Studies have shown that while the primary metabolic pathways of this compound are similar in rats, cynomolgus monkeys, and humans, there are species- and sex-related differences in the metabolite patterns observed in plasma, urine, and bile.[6] The main routes of metabolism involve the action of 17-beta-hydroxysteroid dehydrogenase and hydroxylation of the 1-methyl group followed by other enzymatic modifications.[6] These differences can lead to variations in the in vivo efficacy and side-effect profiles observed in different animal models and in clinical trials.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in in vitro aromatase inhibition assays.
| Potential Cause | Troubleshooting Steps |
| Compound solubility issues | This compound is sparingly soluble in aqueous buffers. Ensure it is first dissolved in an appropriate organic solvent like DMSO and then diluted.[9][10] Verify that the final solvent concentration does not affect enzyme activity. |
| Assay type discrepancy | Results from cell-free and cell-based assays may not be directly comparable. Cell-based assays can be influenced by cellular uptake and metabolism.[7][8] It is recommended to perform both types of assays to get a comprehensive understanding.[7] |
| Substrate concentration | Ensure the substrate (e.g., androstenedione) concentration is appropriate for the assay and consistent across experiments. High substrate concentrations may require higher concentrations of this compound for effective inhibition. |
| Enzyme activity variation | If using recombinant aromatase, ensure the enzyme is active and has been stored correctly. For cell-based assays, monitor the expression and activity of aromatase in the cell line. |
| Incorrect incubation times | As an irreversible inhibitor, the inhibitory effect of this compound is time-dependent. Optimize and standardize the pre-incubation and incubation times. |
Issue 2: Discrepancy between in vitro and in vivo results.
| Potential Cause | Troubleshooting Steps |
| Pharmacokinetics and Metabolism | This compound is rapidly and extensively metabolized in vivo.[6] The active concentration reaching the target tissue might be lower than the nominal concentration used in vitro. Consider the pharmacokinetic profile of this compound in the specific animal model. |
| Physiological feedback loops | In vivo, this compound's reduction of estrogen can trigger a feedback mechanism leading to increased gonadotropin and androgen levels, which might counteract the intended effect.[2][3][11] This is particularly relevant in premenopausal models. |
| Route of administration | The bioavailability and efficacy of this compound can differ based on the route of administration (e.g., oral vs. subcutaneous).[12] |
| Species-specific differences | The endocrine system and drug metabolism can vary significantly between species.[2][6] Results from animal models may not always directly translate to humans. |
Experimental Protocols
Cell-Free Aromatase Inhibition Assay (Fluorometric)
This protocol is a generalized method based on commercially available kits.
-
Reagent Preparation:
-
Prepare this compound stock solutions in DMSO.
-
Prepare a reaction buffer containing a fluorogenic substrate and NADPH.
-
Prepare a solution of recombinant human aromatase.
-
-
Assay Procedure:
-
Add the reaction buffer to the wells of a microplate.
-
Add serial dilutions of this compound or a control inhibitor (e.g., letrozole) to the wells.
-
Initiate the reaction by adding the aromatase solution.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate against the logarithm of the this compound concentration to determine the IC50 value.
-
Cell-Based Aromatase Inhibition Assay (MCF-7aro Cells)
This protocol utilizes an estrogen-responsive breast cancer cell line engineered to express aromatase.
-
Cell Culture:
-
Culture MCF-7aro cells in an appropriate medium supplemented with fetal bovine serum.
-
For the assay, switch to a medium containing charcoal-stripped serum to remove endogenous steroids.
-
-
Assay Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of this compound in the presence of an androgen substrate (e.g., testosterone).
-
Include appropriate controls (e.g., vehicle control, positive control with estrogen).
-
Incubate for a period sufficient to allow for cell proliferation (typically 3-5 days).
-
-
Measurement of Cell Proliferation:
-
Quantify cell viability using a suitable method, such as an MTT or resazurin-based assay.[13]
-
-
Data Analysis:
-
Normalize the proliferation data to the vehicle control.
-
Plot the percentage of proliferation against the logarithm of the this compound concentration to determine the IC50 value.
-
Data Presentation
Table 1: Comparative Efficacy of this compound in a Clinical Trial for Benign Prostatic Hyperplasia
| Treatment Group | Daily Dose | Change in Serum Estradiol | Change in Serum Estrone | Clinical Symptom Improvement |
| Placebo | N/A | No significant change | No significant change | Observed |
| This compound | 100 mg | Significant reduction | Significant reduction | No significant difference from placebo |
| This compound | 300 mg | Significant reduction | Significant reduction | No significant difference from placebo |
Data summarized from a double-blind, placebo-controlled, randomized clinical trial.[14]
Table 2: Antitumor Activity of this compound in DMBA-Induced Mammary Tumors in Rats
| Treatment (Subcutaneous) | Daily Dose | Tumor Regression | Ovarian Aromatase Activity | Serum Luteinizing Hormone (LH) |
| This compound | 10 mg/kg | No effect | Unaffected | Increased |
| This compound | 50 mg/kg | No effect | Unaffected | Increased |
Data from a comparative study with other aromatase inhibitors.[12]
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a new aromatase inhibitor for the management of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: an aromatase inhibitor for the treatment of benign prostatic hyperplasia. A short review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aromatase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Aromatase inhibition: basic concepts, and the pharmacodynamics of formestane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of the steroidal aromatase inhibitor this compound in rats, cynomolgus monkeys and humans. Isolation and identification of the major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. turkjps.org [turkjps.org]
- 8. Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Placebo controlled double-blind study to test the efficacy of the aromatase inhibitor this compound in patients with benign prostatic hyperplasia not requiring operation. The Schering 90.062 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the effects of the irreversible aromatase inhibitor exemestane with this compound and MDL 18962 in rats with DMBA-induced mammary tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.jp]
- 14. Estrogen reduction by aromatase inhibition for benign prostatic hyperplasia: results of a double-blind, placebo-controlled, randomized clinical trial using two doses of the aromatase-inhibitor this compound. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Atamestane In Vivo Delivery: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the in vivo delivery of Atamestane.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments with this compound, covering formulation, administration, and interpretation of results.
Formulation and Administration
Question 1: What are the primary challenges in formulating this compound for in vivo studies?
This compound, a steroidal aromatase inhibitor, is a lipophilic compound with poor aqueous solubility. This characteristic presents a significant hurdle for achieving consistent and effective in vivo exposure, particularly for oral administration. Key challenges include:
-
Low Aqueous Solubility: Difficulty in preparing homogenous solutions for accurate dosing.
-
Poor Oral Bioavailability: Susceptibility to extensive first-pass metabolism in the liver, which significantly reduces the amount of active drug reaching systemic circulation.[1][2]
-
Vehicle Selection: Identifying a suitable vehicle that can solubilize or suspend this compound without causing toxicity or interfering with the experimental outcomes.
Question 2: What are the recommended delivery methods for this compound in animal models?
The choice of delivery method depends on the experimental goals, such as the desired pharmacokinetic profile (e.g., rapid peak concentration versus sustained exposure).
-
Subcutaneous (SC) Injection: This is often the preferred route for preclinical studies with this compound. It bypasses first-pass metabolism, leading to more consistent and sustained plasma concentrations compared to oral administration.[3]
-
Oral Gavage: While convenient, this route is challenging due to this compound's low oral bioavailability. Formulation strategies are crucial to enhance absorption.[4][5][6][7][8]
-
Intramuscular (IM) Injection: This route can also be used and may provide a depot effect for sustained release.[1]
Question 3: How can I improve the oral bioavailability of this compound?
Several formulation strategies can be employed to enhance the oral absorption of poorly soluble drugs like this compound:
-
Solid Dispersions: Dispersing this compound in a polymer matrix can improve its dissolution rate.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption by forming microemulsions in the gastrointestinal tract.
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution.
-
Cyclodextrin (B1172386) Complexation: Encapsulating this compound within cyclodextrin molecules can enhance its aqueous solubility.[5][6]
Troubleshooting Guide: Formulation and Administration
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Drug precipitation in the formulation vehicle. | - Poor solubility of this compound in the chosen vehicle. - Temperature changes affecting solubility. | - Use a co-solvent system (e.g., DMSO, PEG400), but be mindful of potential toxicity. - Prepare a micronized suspension and ensure uniform mixing before each administration. - Consider lipid-based formulations or cyclodextrin complexes to improve solubility. - Prepare fresh formulations for each experiment. |
| Inconsistent results with oral gavage. | - Inaccurate dosing due to drug settling in the suspension. - Variable absorption due to the fed/fasted state of the animal. - Incomplete administration of the dose. | - Vigorously vortex the suspension immediately before each gavage. - Standardize the feeding schedule of the animals. - Ensure proper gavage technique to deliver the full volume. - Consider using a formulation that improves solubility and absorption. |
| Leakage at the subcutaneous injection site. | - Injection volume is too large for the site. - Needle was not inserted correctly into the subcutaneous space. | - Reduce the injection volume and use multiple sites if necessary. - Ensure the needle creates a "tent" in the skin and aspirate to check for proper placement before injecting.[9][10][11][12][13] |
| Irritation or inflammation at the injection site. | - The formulation vehicle is causing a local reaction. - The pH of the formulation is not physiological. | - Use biocompatible and well-tolerated vehicles (e.g., sesame oil, corn oil). - Ensure the pH of the formulation is close to neutral (pH 7.0-7.4). - If using co-solvents like DMSO, keep the concentration as low as possible. |
Data Presentation
Table 1: Comparison of this compound Delivery Methods in Rats
| Delivery Route | Dosing | Key Findings | Reference |
| Subcutaneous | 10 and 50 mg/kg/day | This compound did not affect the growth of established DMBA-induced mammary tumors. Ovarian aromatase activity was unaffected. | [3] |
| Oral | Not specified in this study | Ineffective in the same DMBA-induced mammary tumor model. | [3] |
Note: This data is from a single study and further research may be needed to fully characterize the efficacy of different delivery routes.
Experimental Protocols
Protocol 1: Preparation of this compound for Subcutaneous Injection
This protocol describes the preparation of a suspension of this compound for subcutaneous administration in rodents.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., sesame oil, 0.5% carboxymethylcellulose in sterile saline)
-
Sterile vials
-
Sterile syringes and needles
-
Mortar and pestle (optional, for particle size reduction)
-
Vortex mixer
-
Sonicator
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile environment.
-
Particle Size Reduction (Optional): If starting with a coarse powder, gently grind the this compound using a sterile mortar and pestle to create a finer powder. This will aid in creating a more uniform suspension.
-
Vehicle Addition: In a sterile vial, add a small amount of the chosen vehicle to the this compound powder to create a paste.
-
Suspension: Gradually add the remaining vehicle while continuously mixing using a vortex mixer.
-
Homogenization: For a more uniform suspension, sonicate the vial in a water bath sonicator for 15-30 minutes.
-
Storage: Store the suspension according to stability data, typically at 2-8°C. Protect from light.
-
Administration: Before each injection, vortex the suspension vigorously to ensure a uniform distribution of the drug.
Protocol 2: Oral Gavage Administration of this compound in Rats
This protocol outlines the procedure for administering an this compound suspension via oral gavage in rats.
Materials:
-
Prepared this compound suspension
-
Flexible gavage needle appropriate for the size of the rat
-
Syringe
-
Animal scale
Procedure:
-
Animal Handling: Gently but firmly restrain the rat to prevent movement and injury.
-
Dose Calculation: Weigh the animal to determine the correct volume of the this compound suspension to administer.
-
Suspension Preparation: Vigorously vortex the this compound suspension immediately before drawing it into the syringe to ensure homogeneity.
-
Gavage Needle Attachment: Attach the gavage needle to the syringe.
-
Administration:
-
Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
The needle should pass with minimal resistance. If resistance is felt, withdraw and re-insert.
-
Once the needle is in the correct position (approximately at the level of the last rib), slowly administer the suspension.
-
-
Post-Administration Monitoring: Observe the animal for any signs of distress, such as difficulty breathing, which could indicate improper administration into the trachea.
Mandatory Visualizations
Signaling Pathway
Caption: this compound's mechanism of action via irreversible inhibition of the aromatase enzyme.
Experimental Workflow
Caption: A generalized workflow for in vivo studies involving this compound.
Logical Relationship: Impact of Delivery Route on Bioavailability
Caption: Comparison of oral and subcutaneous routes on this compound bioavailability.
References
- 1. Metabolism of the steroidal aromatase inhibitor this compound in rats, cynomolgus monkeys and humans. Isolation and identification of the major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Comparison of the effects of the irreversible aromatase inhibitor exemestane with this compound and MDL 18962 in rats with DMBA-induced mammary tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies to improve oral drug bioavailability | Semantic Scholar [semanticscholar.org]
- 8. drughunter.com [drughunter.com]
- 9. research-support.uq.edu.au [research-support.uq.edu.au]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. research.vt.edu [research.vt.edu]
Validation & Comparative
Comparative Analysis of Atamestane and Letrozole in Advanced Breast Cancer
This guide provides a detailed comparison between the steroidal aromatase inhibitor, atamestane, and the non-steroidal aromatase inhibitor, letrozole (B1683767), for the treatment of advanced, hormone receptor-positive breast cancer in postmenopausal women. The comparison is primarily based on a significant head-to-head phase III clinical trial, alongside mechanistic differences and established clinical protocols.
Mechanism of Action
Both this compound and letrozole are aromatase inhibitors (AIs), a class of drugs that target the aromatase enzyme. This enzyme is critical for the final step of estrogen biosynthesis, converting androgens (like testosterone (B1683101) and androstenedione) into estrogens (estradiol and estrone) in peripheral tissues such as body fat.[1][2] In hormone receptor-positive breast cancer, estrogen acts as a fuel for tumor growth. By blocking aromatase, these drugs profoundly suppress plasma estrogen levels, thereby depriving cancer cells of the signals they need to grow and proliferate.[1][2]
Letrozole is a non-steroidal AI that reversibly binds to the heme group of the cytochrome P450 component of the aromatase enzyme.[3] this compound is a steroidal AI, which is expected to bind to the substrate-binding pocket of the enzyme, acting as a competitive inhibitor. While both effectively reduce estrogen levels, their different chemical structures and binding mechanisms can influence their pharmacological profiles.
Figure 1. Mechanism of action of aromatase inhibitors.
Clinical Efficacy and Safety
Direct clinical comparison between this compound and letrozole monotherapies is limited. The most definitive data comes from a large, Phase III, double-blind, controlled trial that compared letrozole monotherapy with a combination therapy of this compound plus the antiestrogen (B12405530) toremifene (B109984) (ATA+TOR).[4] The goal of the combination was to achieve a more complete estrogen blockade.
The study enrolled 865 postmenopausal women with receptor-positive advanced breast cancer.[4] The primary endpoint was Time to Progression (TTP). The results showed that the combination of this compound and toremifene was not superior to letrozole alone.[4]
Table 1: Comparison of Efficacy Endpoints (ATA+TOR vs. LET)
| Endpoint | This compound + Toremifene (ATA+TOR) | Letrozole (LET) | Hazard Ratio (LET/ATA+TOR) | P-value |
|---|---|---|---|---|
| Median Time to Progression (TTP) | 11.2 months | 11.2 months | 1.00 (95% CI, 0.92-1.08) | < .92 |
| Median Time to Treatment Failure (TTF) | 9.24 months | 10.44 months | 0.99 (95% CI, 0.92-1.06) | N/A |
| Objective Response (OR) | 30% | 36% | N/A | < .1 |
| Overall Survival (OS) Hazard Ratio | N/A | N/A | 0.98 (95% CI, 0.87-1.11) | N/A |
Data sourced from the Phase III trial by Goss et al.[4]
Safety and Tolerability
The safety profiles of the two treatment arms were comparable. The incidence of serious adverse events was 10% in the this compound plus toremifene group versus 11% in the letrozole group.[4][5] This indicates that the combination therapy did not introduce significant additional toxicity compared to letrozole monotherapy.
Table 2: Safety Profile Overview
| Adverse Event Metric | This compound + Toremifene (ATA+TOR) | Letrozole (LET) |
|---|---|---|
| Serious Adverse Events | 10% | 11% |
| General Tolerability | Adverse events were reported as similar between the two arms. |
Data sourced from the Phase III trial by Goss et al.[4][5]
Experimental Protocols
The pivotal Phase III trial provides a robust example of the methodology used to compare these treatments in an advanced breast cancer setting.
Study Design: A Phase III, multicenter, randomized, double-blind, controlled trial.[4]
Patient Population:
-
Postmenopausal women with hormone receptor-positive advanced breast cancer.
-
Eligibility required that any adjuvant hormonal therapy was completed more than 12 months prior to study entry.[4]
-
A total of 865 patients were randomly assigned across 60 centers.[4]
Treatment Arms:
-
Experimental Arm: this compound (500 mg, daily) + Toremifene (60 mg, daily).[4]
-
Control Arm: Letrozole (2.5 mg, daily).[4]
Endpoints:
-
Primary Endpoint: Time to Progression (TTP).[4]
-
Secondary Endpoints: Objective Response (OR), Overall Survival (OS), and Time to Treatment Failure (TTF).[4]
Statistical Power: The study was designed with 80% power to detect a 25% increase in TTP, assuming a median TTP of 9.4 months in the letrozole arm.[4]
Figure 2. Workflow of the comparative Phase III clinical trial.
Conclusion
The available high-level evidence from a large Phase III trial does not support the superiority of a complete estrogen blockade strategy using this compound plus toremifene over letrozole monotherapy for the first-line treatment of advanced breast cancer in postmenopausal women.[4] The efficacy, as measured by the primary endpoint of Time to Progression, was identical in both arms.[4] Furthermore, the safety profiles were comparable.
Letrozole remains a well-established, potent, and effective standard-of-care aromatase inhibitor for this patient population.[6] While this compound demonstrated activity as an aromatase inhibitor, the clinical trial results did not provide evidence to displace letrozole from its role in managing hormone receptor-positive advanced breast cancer.
References
- 1. komen.org [komen.org]
- 2. Aromatase inhibitors (anastrozole, exemestane and letrozole) | Breast Cancer Now [breastcancernow.org]
- 3. droracle.ai [droracle.ai]
- 4. Phase III, double-blind, controlled trial of this compound plus toremifene compared with letrozole in postmenopausal women with advanced receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New guidelines for treatment of early hormone-positive breast cancer with tamoxifen and aromatase inhibitors | British Columbia Medical Journal [bcmj.org]
A Comparative Analysis of Atamestane and Exemestane Efficacy for Aromatase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the efficacy of two steroidal aromatase inhibitors: Atamestane and Exemestane (B1683764). Both agents are irreversible inhibitors of aromatase, the key enzyme in estrogen biosynthesis, and have been investigated for their therapeutic potential in hormone-dependent breast cancer. This document synthesizes available preclinical and clinical data to facilitate an objective comparison of their performance.
Mechanism of Action: Irreversible Aromatase Inhibition
This compound and Exemestane are classified as Type I, or steroidal, aromatase inhibitors. They are analogs of androstenedione, the natural substrate of aromatase. Their mechanism of action involves competitive binding to the active site of the enzyme. Following this binding, the inhibitor is converted to a reactive intermediate that forms a covalent bond with the enzyme, leading to its irreversible inactivation. This "suicide inhibition" effectively halts the conversion of androgens (androstenedione and testosterone) into estrogens (estrone and estradiol), thereby depriving estrogen receptor-positive (ER+) breast cancer cells of their primary growth stimulus.
In Vitro Efficacy: Aromatase Inhibition
Direct comparative in vitro studies of this compound and Exemestane are limited. However, data from various sources provide insights into their relative potencies. It is important to note that IC50 values can vary depending on the experimental conditions, such as the source of the aromatase enzyme (e.g., human placental microsomes, recombinant enzyme) and the assay methodology.
| Compound | Enzyme Source | IC50 (nM) | Reference |
| Exemestane | Human Placental Aromatase | 27 | [1] |
| Exemestane | Recombinant Human Aromatase | 22 | [2] |
| Exemestane | Aromatase-overexpressing cell line S9 fraction | 1300 ± 280 | [3] |
| This compound | Not specified | Not directly reported in comparative studies |
In Vivo Efficacy: Preclinical Models
A key head-to-head comparison of this compound and Exemestane was conducted in a 7,12-dimethylbenzanthracene (DMBA)-induced mammary tumor model in rats. This model is a well-established method for studying hormone-dependent breast cancer.
Tumor Growth Inhibition
In a study by Zaccheo et al. (1991), the antitumor activity of subcutaneously administered this compound and Exemestane was evaluated.[4]
| Treatment (50 mg/kg/day, s.c.) | Tumor Regression (%) | Reduction in New Tumor Appearance |
| Exemestane | 73 | Strong |
| This compound | No effect on established tumors | No influence |
Subcutaneous Exemestane demonstrated significant efficacy in inducing the regression of established tumors and preventing the formation of new ones. In contrast, this compound, at the same dose and route of administration, did not show a significant effect on the growth of established tumors.[4]
Effects on Hormonal Parameters
The same study also investigated the effects of these inhibitors on ovarian aromatase activity and serum luteinizing hormone (LH) levels.
| Treatment (50 mg/kg/day, s.c.) | Ovarian Aromatase Activity Inhibition (%) | Effect on Serum LH Levels |
| Exemestane | 85-93 | Reduced |
| This compound | Unaffected | Increased |
Subcutaneous Exemestane potently inhibited ovarian aromatase activity and led to a reduction in LH levels, which may be attributed to a slight androgenic effect contributing to its antitumor activity in this model.[4] this compound, however, did not affect ovarian aromatase activity and resulted in an increase in LH levels.[4]
Clinical Efficacy
Direct head-to-head clinical trials comparing this compound and Exemestane have not been conducted. The clinical development of this compound did not progress as far as that of Exemestane, which is an approved and widely used treatment for breast cancer.
Exemestane Clinical Data
Exemestane has been extensively studied in numerous clinical trials and has demonstrated efficacy in various settings of hormone receptor-positive breast cancer in postmenopausal women, including:
-
Adjuvant treatment: As initial therapy, after 2-3 years of tamoxifen (B1202), and in the extended adjuvant setting.
-
Metastatic breast cancer: As first-line and subsequent lines of therapy.
In a pivotal trial, switching to exemestane after 2 to 3 years of tamoxifen resulted in a significant improvement in disease-free survival compared to continuing with tamoxifen for a total of 5 years.[5]
This compound Clinical Data
A notable Phase III clinical trial evaluated this compound (500 mg daily) in combination with the selective estrogen receptor modulator (SERM) toremifene (B109984), compared to letrozole (B1683767) (a non-steroidal aromatase inhibitor) in postmenopausal women with advanced receptor-positive breast cancer.[6]
| Treatment Arm | Median Time to Progression (months) | Objective Response Rate (%) |
| This compound + Toremifene | 11.2 | 30 |
| Letrozole | 11.2 | 36 |
The combination of this compound and toremifene demonstrated a median time to progression identical to that of letrozole, indicating comparable efficacy in this setting.[6]
Experimental Protocols
In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds on aromatase.
-
Microsome Preparation: Human placental tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in aromatase.[7]
-
Incubation: The test compound (this compound or Exemestane) at various concentrations is pre-incubated with the placental microsomes and a NADPH-generating system (cofactor) in a phosphate (B84403) buffer (pH 7.4) at 37°C.[8]
-
Reaction Initiation: The reaction is initiated by adding a radiolabeled substrate, typically [1β-³H]-androstenedione.[8]
-
Reaction Termination and Product Measurement: After a defined incubation period, the reaction is stopped. The amount of tritiated water (³H₂O) released during the aromatization of the substrate is measured using liquid scintillation counting. This is proportional to the aromatase activity.[8]
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of aromatase activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo DMBA-Induced Mammary Tumor Model in Rats
This protocol describes a common method for evaluating the efficacy of aromatase inhibitors in a preclinical setting.
-
Tumor Induction: Female Sprague-Dawley rats, typically at 50-55 days of age, are administered 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) via oral gavage or subcutaneous injection to induce the development of mammary tumors.[4]
-
Treatment Initiation: Once palpable tumors are established, the rats are randomized into treatment and control groups.
-
Drug Administration: this compound, Exemestane, or a vehicle control is administered daily, for example, via subcutaneous injection at doses ranging from 10 to 50 mg/kg.[4]
-
Tumor Monitoring: Tumor size is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2. The appearance of new tumors is also recorded.
-
Hormonal Analysis: At the end of the study, blood samples are collected for the measurement of serum hormone levels (e.g., estradiol, LH). Ovarian tissue may also be collected to determine aromatase activity.[4]
-
Efficacy Evaluation: The primary endpoints are the regression of existing tumors and the inhibition of new tumor formation in the treated groups compared to the control group.
Signaling Pathways and Experimental Workflows
Aromatase Inhibition and Estrogen Synthesis Pathway
Experimental Workflow for In Vivo Efficacy Testing
Conclusion
References
- 1. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the effects of the irreversible aromatase inhibitor exemestane with this compound and MDL 18962 in rats with DMBA-induced mammary tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Phase III, double-blind, controlled trial of this compound plus toremifene compared with letrozole in postmenopausal women with advanced receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Atamestane's Anti-Tumor Efficacy In Vivo: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-tumor activity of Atamestane, a steroidal aromatase inhibitor, with other commonly used alternatives. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
This compound, a selective, irreversible aromatase inhibitor, has been evaluated for its potential in treating hormone-dependent breast cancer. Its mechanism of action lies in blocking the aromatase enzyme, which is critical for the conversion of androgens to estrogens, thereby reducing the levels of circulating estrogens that can fuel the growth of estrogen receptor-positive (ER+) breast tumors. This guide delves into the preclinical in vivo evidence validating its anti-tumor activity, drawing comparisons with other aromatase inhibitors such as exemestane (B1683764), letrozole (B1683767), and anastrozole (B1683761).
Comparative In Vivo Efficacy of Aromatase Inhibitors
The anti-tumor activity of this compound has been most directly compared to the steroidal aromatase inhibitor Exemestane in a well-established animal model of breast cancer. Studies in 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced mammary tumors in rats have provided key insights into the relative efficacy of these agents.
In one significant study, subcutaneous administration of Exemestane at doses of 10 and 50 mg/kg for four weeks resulted in a 30% and 73% regression of established tumors, respectively, and markedly reduced the emergence of new tumors.[1] In stark contrast, this compound, administered under the same conditions, did not show an effect on the growth of established tumors or the appearance of new neoplasms.[1]
Table 1: Comparison of In Vivo Anti-Tumor Activity and Hormonal Effects of this compound and Exemestane in DMBA-Induced Mammary Tumors in Rats
| Parameter | This compound (10 and 50 mg/kg, s.c.) | Exemestane (10 and 50 mg/kg, s.c.) |
| Tumor Regression | No effect on established tumors | 30% and 73% regression, respectively |
| New Tumor Appearance | No influence | Strongly reduced |
| Ovarian Aromatase Activity | Unaffected | Reduced by 85%-93% |
| Serum Luteinizing Hormone (LH) Levels | Increased | Reduced |
Data sourced from a study on DMBA-induced mammary tumors in rats.[1]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data. The following protocol outlines the key steps in the DMBA-induced mammary tumor model used for evaluating the in vivo efficacy of aromatase inhibitors.
DMBA-Induced Mammary Tumor Model in Rats
This model is a widely accepted standard for studying hormone-dependent breast cancer.
1. Animal Model:
-
Species: Female Sprague-Dawley or Wistar rats are commonly used.[2][3][4]
-
Age: Typically, rats are around 50-55 days old at the time of carcinogen administration.[2]
2. Tumor Induction:
-
Carcinogen: 7,12-dimethylbenz[a]anthracene (DMBA).
-
Administration: A single oral gavage or subcutaneous injection of DMBA is administered.[2][4] A common dosage for oral administration is 20 mg of DMBA.[5] For subcutaneous injection, a dose of 80 mg/kg has been used.[2]
-
Vehicle: DMBA is typically dissolved in an oil-based vehicle like corn oil.[2]
3. Treatment:
-
Drug Administration: Once tumors are established and reach a palpable size, treatment with the test compounds (e.g., this compound, Exemestane) is initiated.
-
Dosage and Route: In the comparative study, this compound and Exemestane were administered subcutaneously at daily doses of 10 and 50 mg/kg for 4 weeks.[1]
-
Control Group: A control group receiving the vehicle alone is essential.
4. Tumor Measurement and Data Collection:
-
Tumor Palpation: Rats are palpated weekly to monitor for tumor development.[2]
-
Tumor Volume: Tumor size is measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (length x width^2)/2.
-
Hormone Levels: At the end of the study, blood samples are collected to measure serum levels of hormones such as estradiol (B170435) and luteinizing hormone (LH).
-
Aromatase Activity: Ovarian or tumor tissue can be collected to measure aromatase activity.
Mechanism of Action and Signaling Pathways
This compound, like other aromatase inhibitors, exerts its anti-tumor effect by blocking the synthesis of estrogens. This action is particularly relevant in postmenopausal women where peripheral tissues, including breast tumors themselves, are a major source of estrogen production.
The binding of estrogen to its receptor can trigger a cascade of downstream signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival. By depleting the ligand (estrogen) for the estrogen receptor, aromatase inhibitors indirectly suppress the activation of these pro-survival pathways in hormone-dependent tumors.
Logical Comparison of Aromatase Inhibitors
Aromatase inhibitors can be broadly categorized into steroidal (Type I) and non-steroidal (Type II) inhibitors. This compound and Exemestane belong to the steroidal class, while Letrozole and Anastrozole are non-steroidal. A key difference lies in their mechanism of inhibition: steroidal inhibitors are typically irreversible, while non-steroidal inhibitors are reversible.
One notable characteristic of some steroidal aromatase inhibitors is the potential for androgenic side effects. In the comparative study, the reduction in LH levels by subcutaneous Exemestane was suggested to be due to a slight androgenic effect.[1] Conversely, this compound caused an increase in LH levels.[1] Other studies have also investigated the anti-androgenic and androgenic effects of this compound.[6][7][8][9]
Conclusion
The available in vivo data provides a clear, albeit limited, validation of this compound's anti-tumor activity. The direct comparison with Exemestane in the DMBA-induced rat mammary tumor model indicates that, under the tested conditions, this compound is less effective at inducing tumor regression. The lack of direct preclinical in vivo comparisons with non-steroidal aromatase inhibitors like letrozole and anastrozole represents a significant data gap and an area for future research. The provided experimental protocols and pathway diagrams offer a framework for designing and interpreting further studies to comprehensively position this compound within the landscape of aromatase inhibitors for the treatment of hormone-dependent breast cancer.
References
- 1. Comparison of the effects of the irreversible aromatase inhibitor exemestane with this compound and MDL 18962 in rats with DMBA-induced mammary tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DMBA-induced Modulate Estrogen Receptors α and β Breast Cancer’s Animal Model | Rosdianto | Majalah Kedokteran Bandung [journal.fk.unpad.ac.id]
- 5. scielo.br [scielo.br]
- 6. Anti-androgen effects of the aromatase inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a new aromatase inhibitor for the management of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: an aromatase inhibitor for the treatment of benign prostatic hyperplasia. A short review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aromatase inhibitors in men: effects and therapeutic options - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Aromatase Inhibitor Resistance: A Comparative Guide to Atamestane and Other AIs
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Cross-Resistance and Efficacy in Aromatase Inhibitor Sequencing.
The development of resistance to aromatase inhibitors (AIs) presents a significant challenge in the treatment of estrogen receptor-positive (ER+) breast cancer. A key strategy to overcome this resistance is the sequential use of different AIs, leveraging the observed lack of complete cross-resistance between steroidal and non-steroidal agents. This guide provides a comprehensive comparison of the performance of the steroidal AI Atamestane and its class counterparts with non-steroidal AIs, supported by experimental data from clinical and preclinical studies.
Clinical Efficacy in Sequential Therapy: A Quantitative Comparison
Clinical evidence demonstrates that patients who develop resistance to a non-steroidal AI (e.g., anastrozole (B1683761), letrozole) can still achieve a clinical benefit when switched to a steroidal AI (e.g., exemestane (B1683764), formestane). The following tables summarize the key efficacy data from studies evaluating this sequential approach. Due to the limited availability of recent clinical data specifically for this compound, data for the structurally related and well-documented steroidal AIs, Exemestane and Formestane (B1683765), are presented as primary comparators.
Table 1: Efficacy of Steroidal AIs Following Progression on Non-Steroidal AIs
| Study/Drug | Patient Population | Prior Non-Steroidal AI | Objective Response Rate (ORR) (CR+PR) | Clinical Benefit Rate (CBR) (CR+PR+SD ≥24 wks) | Median Time to Progression (TTP) |
| Exemestane | Postmenopausal women with advanced breast cancer | Letrozole or Anastrozole | 8.7% (2 PR)[1] | 43.5%[1] | 5.1 months[1] |
| Exemestane | Postmenopausal women with advanced breast cancer | Anastrozole | 8% (1 CR + 3 PR)[2] | 44%[2] | 5 months[2] |
| Exemestane | Postmenopausal women with advanced/metastatic breast cancer | Non-steroidal AI | 19.4% (2 CR + 4 PR)[3] | 54.8%[3] | Not Reported |
| Formestane | Postmenopausal women with metastatic breast cancer | Letrozole or Anastrozole | Not specified (1 PR with prior LTZ) | 55% | 6 months[4] |
CR: Complete Response; PR: Partial Response; SD: Stable Disease; LTZ: Letrozole; ANZ: Anastrozole.
Table 2: Efficacy of Non-Steroidal AIs Following Progression on a Steroidal AI
| Study/Drug | Patient Population | Prior Steroidal AI | Objective Response Rate (ORR) (CR+PR) | Clinical Benefit Rate (CBR) (CR+PR+SD ≥24 wks) | Median Time to Progression (TTP) |
| Letrozole/Anastrozole | Postmenopausal women with advanced breast cancer | Exemestane | Not specified | 55.6%[1] | 9.3 months[1] |
These data collectively support the principle of partial non-cross-resistance, indicating that the mechanisms of resistance to steroidal and non-steroidal AIs are not entirely overlapping.
Preclinical Comparative Data: this compound vs. Other Steroidal AIs
Direct preclinical comparisons of this compound with other AIs are limited. However, a study in a rat model of DMBA-induced mammary tumors provides some insights into its activity relative to exemestane.
Table 3: Preclinical Comparison of Steroidal AIs in DMBA-Induced Rat Mammary Tumors
| Compound (Dose) | Tumor Regression | Ovarian Aromatase Activity Inhibition | Effect on Serum Luteinising Hormone (LH) |
| This compound (10-50 mg/kg, s.c.) | No effect on established tumors | Unaffected | Increased |
| Exemestane (10 mg/kg, s.c.) | 30% regression | 85%-93% reduction | Reduced |
| Exemestane (50 mg/kg, s.c.) | 73% regression | 85%-93% reduction | Reduced |
Data from a study comparing the effects of different steroidal AIs in a rat model[1]. s.c.: subcutaneous. This preclinical evidence suggests potential differences in the biological activity of steroidal AIs, which may contribute to variations in their efficacy and resistance profiles.
Mechanisms of Action and Resistance
The lack of complete cross-resistance is rooted in the distinct mechanisms of action of steroidal and non-steroidal AIs and the subsequent development of different resistance pathways.
Classes of Aromatase Inhibitors
Aromatase inhibitors are broadly classified into two types based on their structure and interaction with the aromatase enzyme.
-
Type I (Steroidal): this compound, exemestane, and formestane are androgen analogues that bind irreversibly to the substrate-binding site of the aromatase enzyme, leading to its permanent inactivation. This is often referred to as "suicide inhibition."
-
Type II (Non-Steroidal): Letrozole and anastrozole are non-steroidal compounds that bind reversibly to the heme group of the cytochrome P450 component of the aromatase enzyme.
Signaling Pathways in AI Resistance
Acquired resistance to AIs often involves the activation of alternative signaling pathways that promote estrogen-independent cancer cell growth. While some pathways are common to both AI classes, preclinical models suggest that the specific molecular alterations can differ.
References
- 1. Comparison of the effects of the irreversible aromatase inhibitor exemestane with this compound and MDL 18962 in rats with DMBA-induced mammary tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New experimental models for aromatase inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exemestane after non-steroidal aromatase inhibitors for post-menopausal women with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formestane, a steroidal aromatase inhibitor after failure of non-steroidal aromatase inhibitors (anastrozole and letrozole): is a clinical benefit still achievable? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Atamestane and Anastrozole in Aromatase Inhibition
In the landscape of endocrine therapies targeting estrogen-sensitive pathologies, aromatase inhibitors play a pivotal role. This guide provides a detailed head-to-head comparison of two such inhibitors: Atamestane, a steroidal, irreversible inhibitor, and Anastrozole, a non-steroidal, reversible inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, pharmacological profiles, and clinical findings supported by experimental data.
Chemical and Pharmacological Profile
This compound and Anastrozole, while both targeting the aromatase enzyme, belong to different chemical classes and exhibit distinct mechanisms of inhibition. This compound is a steroidal compound that acts as an irreversible, or "suicide," inhibitor of aromatase.[1][2] In contrast, Anastrozole is a non-steroidal, triazole-based compound that competitively and reversibly binds to the aromatase enzyme.[3][4]
| Property | This compound | Anastrozole |
| Chemical Class | Steroidal | Non-steroidal |
| IUPAC Name | (8R,9S,10S,13S,14S)-1,10,13-Trimethyl-7,8,9,11,12, 14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione | 2,2'-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile) |
| Molecular Formula | C₂₀H₂₆O₂ | C₁₇H₁₉N₅ |
| Molar Mass | 298.42 g/mol | 293.374 g·mol⁻¹[3] |
| Mechanism of Action | Irreversible, competitive "suicide" inhibitor of aromatase[1][5] | Reversible, competitive inhibitor of aromatase[3] |
Mechanism of Action: Signaling Pathway
The primary mechanism of action for both this compound and Anastrozole is the inhibition of the aromatase enzyme (cytochrome P450 19A1), which is responsible for the final step in estrogen biosynthesis—the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol). By blocking this conversion, both drugs effectively reduce circulating estrogen levels.
The key difference lies in the nature of their interaction with the enzyme. This compound, being a suicide inhibitor, forms a covalent bond with the enzyme, leading to its permanent inactivation. Anastrozole, on the other hand, binds reversibly to the active site.
Pharmacokinetics
The pharmacokinetic profiles of this compound and Anastrozole differ, which may influence their dosing and clinical application. Anastrozole is well-absorbed orally and has a long elimination half-life, allowing for once-daily dosing.[3] Detailed pharmacokinetic data for this compound is less readily available in the public domain.
| Parameter | This compound | Anastrozole |
| Bioavailability | Not specified | Well-absorbed in animals[3] |
| Protein Binding | Not specified | 40%[3] |
| Metabolism | Not specified | Hepatic (N-dealkylation, hydroxylation, glucuronidation)[3] |
| Elimination Half-life | Not specified | 40-50 hours[3] |
| Excretion | Not specified | Primarily hepatic metabolism (~85%), renal excretion (~11%)[3] |
Pharmacodynamics and Efficacy
Both drugs have demonstrated the ability to significantly suppress estrogen levels. Anastrozole, at a 1 mg/day dose, achieves a 96.7% to 97.3% inhibition of aromatase, leading to a greater than 85% reduction in estradiol levels in postmenopausal women.[3]
Clinical trials for this compound have explored its use in benign prostatic hyperplasia (BPH) and breast cancer. In BPH, this compound effectively reduced serum estrogen concentrations but did not show a significant clinical improvement over placebo.[6][7] A phase III trial in advanced breast cancer evaluated this compound in combination with toremifene (B109984) against letrozole (B1683767), showing comparable time to progression.[8]
Anastrozole is extensively studied and widely approved for the treatment of hormone receptor-positive breast cancer in postmenopausal women.[9]
| Indication | This compound Clinical Trial Findings | Anastrozole Clinical Trial Findings |
| Benign Prostatic Hyperplasia | Reduced serum estradiol and estrone, but no significant improvement in clinical symptoms compared to placebo.[6][7] | Not a primary indication. |
| Breast Cancer | In combination with toremifene, showed identical time to progression as letrozole in advanced receptor-positive breast cancer.[8] | Established efficacy in adjuvant and metastatic settings for hormone receptor-positive breast cancer.[9] |
Experimental Protocols
In Vitro Aromatase Inhibition Assay (Fluorometric)
This protocol outlines a common method to determine the inhibitory concentration (IC₅₀) of a compound against aromatase.
Materials and Reagents:
-
Recombinant Human Aromatase (CYP19A1)
-
Test Inhibitor (this compound or Anastrozole)
-
Positive Control Inhibitor (e.g., Letrozole)
-
Aromatase Assay Buffer
-
Fluorogenic Aromatase Substrate (e.g., dibenzylfluorescein)[10]
-
NADPH Generating System
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor and a stock solution of the positive control.
-
In a 96-well plate, pre-incubate the test inhibitor or control with an NADPH regenerative buffer for 30 minutes at 37°C.[10]
-
Add a mixture of recombinant aromatase and the fluorogenic substrate to each well.
-
Incubate the plate for a defined period (e.g., 30 minutes) at 37°C, protected from light.[10]
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.[11]
-
Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the uninhibited control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Side Effect Profile
The side effect profiles of steroidal and non-steroidal aromatase inhibitors can differ. Anastrozole is commonly associated with musculoskeletal symptoms, hot flashes, and an increased risk of osteoporosis.[3] While detailed, direct comparative safety data with this compound is limited, steroidal aromatase inhibitors as a class may have different effects on bone and lipid metabolism.[4]
| Common Side Effects | This compound | Anastrozole |
| Musculoskeletal | Not well-documented in comparative trials | Joint pain, arthritis, arthralgia, increased fracture risk[9] |
| Vasomotor | Not well-documented in comparative trials | Hot flashes, sweating[3] |
| Metabolic | Not well-documented in comparative trials | Potential for increased cholesterol |
| Other | In BPH trials, 300mg dose showed a slightly increased incidence of side effects compared to placebo[6] | Fatigue, mood changes, nausea, carpal tunnel syndrome[9] |
Conclusion
This compound and Anastrozole represent two distinct classes of aromatase inhibitors with different mechanisms of action and clinical development trajectories. Anastrozole is a well-established, non-steroidal, reversible inhibitor with proven efficacy in the treatment of hormone receptor-positive breast cancer. This compound, a steroidal, irreversible inhibitor, has been investigated for both breast cancer and BPH, but its clinical development appears less extensive.
While direct head-to-head clinical trial data is lacking, this guide provides a comparative framework based on available preclinical and clinical information. For researchers and drug development professionals, the distinct properties of steroidal and non-steroidal aromatase inhibitors offer different avenues for therapeutic development and optimization. Further research into the nuanced differences in their long-term efficacy and safety profiles is warranted.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pharmakb.com [pharmakb.com]
- 3. Anastrozole - Wikipedia [en.wikipedia.org]
- 4. Aromatase inhibitors: are there differences between steroidal and nonsteroidal aromatase inhibitors and do they matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a new aromatase inhibitor for the management of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estrogen reduction by aromatase inhibition for benign prostatic hyperplasia: results of a double-blind, placebo-controlled, randomized clinical trial using two doses of the aromatase-inhibitor this compound. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Placebo controlled double-blind study to test the efficacy of the aromatase inhibitor this compound in patients with benign prostatic hyperplasia not requiring operation. The Schering 90.062 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase III, double-blind, controlled trial of this compound plus toremifene compared with letrozole in postmenopausal women with advanced receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anastrozole: Package Insert / Prescribing Information / MOA [drugs.com]
- 10. Assessment of the Aromatase Inhibitory Activity of Ma-Huang-Tang (MHT) and Its Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Evaluating the Androgenic Effects of Atamestane vs. Exemestane: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced pharmacological profiles of aromatase inhibitors is critical. This guide provides an objective comparison of the androgenic effects of two steroidal aromatase inhibitors, Atamestane and Exemestane, supported by experimental data and detailed methodologies.
Executive Summary
This compound and Exemestane are both steroidal aromatase inhibitors used in endocrine therapy. However, their interactions with the androgen receptor (AR) and subsequent androgenic effects appear to differ significantly. Evidence suggests that Exemestane, primarily through its metabolite 17-hydroexemestane, exhibits notable androgenic properties. In contrast, this compound has been reported to have anti-androgenic effects in specific tissues or to lack intrinsic hormonal activity. This guide synthesizes the available experimental data to elucidate these differences.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data on the androgenic effects of this compound and Exemestane. Direct comparative studies evaluating both compounds under identical experimental conditions are limited; therefore, the data is presented for each compound individually.
Table 1: Androgen Receptor (AR) Binding Affinity
| Compound | Active Moiety | Assay Type | System | IC50 (nM) | Relative Binding Affinity |
| Exemestane | 17-hydroexemestane | Competitive Binding | Rat Prostate Cytosol | ~10.44[1] | High (Comparable to DHT) |
| This compound | This compound | Competitive Binding | Rat Ventral Prostate | Data not available | Reported to have anti-androgenic effects by competing with androgens for AR binding in the prostate[2] |
IC50: Half-maximal inhibitory concentration, indicating the concentration of a ligand that displaces 50% of a radiolabeled ligand from the receptor. DHT: Dihydrotestosterone, a potent natural androgen.
Table 2: In Vivo Androgenic Effects (Hershberger Assay)
| Compound | Species | Dosage | Effect on Androgen-Dependent Tissues (Ventral Prostate, Seminal Vesicles) | Conclusion |
| Exemestane | Rat (castrated) | 10 mg/kg | Slightly androgenic[1] | Weak androgenic activity |
| 17-hydroexemestane | Rat (castrated) | Not specified | Strong androgenic effects[1] | Potent androgen |
| This compound | Rat (intact) | 70 mg/kg/day | 17% reduction in ventral prostate weight[2] | Anti-androgenic in the prostate |
The Hershberger assay is an in vivo screening test for androgenic and anti-androgenic activity based on the weight changes of androgen-dependent tissues in castrated male rats.
Table 3: Androgen Receptor Transcriptional Activation
| Compound | Cell Line | Assay Type | Effect |
| Exemestane | U2-OS | Reporter Gene Assay | Significant activation of the androgen receptor[1] |
| 17-hydroexemestane | T47D | Reporter Gene Assay | Activation of androgen receptor at low nanomolar concentrations[3] |
| This compound | Not specified | Not specified | Data not available |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of a test compound to the androgen receptor.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled androgen (e.g., [3H]-R1881) for binding to the AR in a sample, typically a cytosol preparation from a target tissue like the rat prostate.[4]
Materials:
-
Rat ventral prostate tissue
-
Radiolabeled androgen (e.g., [3H]-R1881)
-
Unlabeled test compounds (this compound, Exemestane) and a reference androgen (e.g., Dihydrotestosterone)
-
Assay buffer (e.g., Tris-EDTA-dithiothreitol-glycerol buffer)
-
Scintillation cocktail and counter
Procedure:
-
Preparation of Cytosol: Homogenize fresh or frozen rat ventral prostate tissue in ice-cold assay buffer. Centrifuge the homogenate at high speed to obtain the supernatant containing the cytosolic AR.[5]
-
Competitive Binding: In assay tubes, incubate a fixed concentration of radiolabeled androgen with varying concentrations of the unlabeled test compound and a constant amount of the cytosol preparation.[6]
-
Incubation: Incubate the mixture at 4°C for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.[6]
-
Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the free radioligand using a method such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal.[6]
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.[6]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC50 value is determined from the resulting dose-response curve.[6]
Hershberger Assay
Objective: To assess the in vivo androgenic or anti-androgenic activity of a substance.
Principle: This bioassay is based on the weight changes of five androgen-dependent tissues in castrated peripubertal male rats following administration of a test substance.[7][8]
Animals: Immature male rats, castrated at approximately 42 days of age.[9]
Procedure:
-
Animal Preparation: Allow the rats a post-castration recovery period of at least seven days.[9]
-
Dosing: Administer the test substance (e.g., this compound, Exemestane) daily for 10 consecutive days via oral gavage or subcutaneous injection. For testing anti-androgenic activity, the test substance is co-administered with a reference androgen like testosterone (B1683101) propionate (B1217596) (TP).[8][10]
-
Necropsy: Approximately 24 hours after the final dose, euthanize the animals and carefully dissect the following five androgen-dependent tissues: ventral prostate, seminal vesicles (including coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.[8][9]
-
Weighing: Record the wet weight of each excised tissue.
-
Data Analysis: Compare the mean tissue weights of the treated groups to the vehicle control group (for androgenicity) or the TP-treated control group (for anti-androgenicity). A statistically significant change in the weight of at least two of the five tissues indicates a positive response.[10]
Androgen-Responsive Reporter Gene Assay
Objective: To measure the ability of a compound to activate or inhibit androgen receptor-mediated gene transcription.
Principle: Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an androgen response element (ARE). Activation of the AR by a ligand leads to the expression of the reporter gene, which can be quantified.[11][12]
Materials:
-
A suitable cell line (e.g., U2-OS, T47D, or a cell line engineered to express AR and the reporter construct).
-
An expression vector for the human androgen receptor (if the cell line does not endogenously express it).
-
A reporter plasmid containing an ARE-driven luciferase gene.
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
Transfection reagent.
-
Test compounds.
-
Luciferase assay reagent.
Procedure:
-
Cell Culture and Transfection: Plate the cells and transfect them with the AR expression vector (if necessary), the ARE-luciferase reporter plasmid, and the control plasmid.[13]
-
Treatment: After an appropriate incubation period, treat the transfected cells with various concentrations of the test compound.
-
Cell Lysis: After the treatment period (e.g., 24 hours), lyse the cells to release the reporter enzymes.
-
Luciferase Assay: Measure the activity of both firefly and Renilla luciferase in the cell lysates using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The fold induction of luciferase activity relative to the vehicle control indicates the level of AR transcriptional activation.[14]
Mandatory Visualizations
Androgen Receptor Signaling Pathway
The following diagram illustrates the classical androgen receptor signaling pathway, which is activated by androgenic compounds.
Caption: Simplified schematic of the androgen receptor signaling pathway.
Experimental Workflow: Hershberger Assay
The workflow for conducting the Hershberger assay is outlined below.
Caption: Workflow of the OECD 441 Hershberger Bioassay.
Conclusion
The available evidence strongly suggests that Exemestane, through its metabolite 17-hydroexemestane, possesses significant androgenic properties, including high-affinity binding to the androgen receptor and the ability to activate AR-mediated gene transcription and stimulate androgen-dependent tissue growth in vivo. In contrast, this compound appears to exhibit anti-androgenic effects in the prostate or lacks intrinsic hormonal activity. This fundamental difference in their androgenic profiles may have important implications for their clinical applications and side-effect profiles. Further direct comparative studies are warranted to provide a more definitive quantitative comparison of the androgenic effects of these two aromatase inhibitors. Researchers are encouraged to utilize the detailed protocols provided herein to conduct such investigations.
References
- 1. The beneficial androgenic action of steroidal aromatase inactivators in estrogen-dependent breast cancer after failure of nonsteroidal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-androgen effects of the aromatase inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exemestane's 17-hydroxylated metabolite exerts biological effects as an androgen. [vivo.health.unm.edu]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oecd.org [oecd.org]
- 11. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 12. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
Atamestane's Effect on Tumor Growth: A Statistical Validation and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Atamestane's performance in inhibiting tumor growth against other aromatase inhibitors, supported by experimental data. Detailed methodologies for key experiments are presented to ensure reproducibility and critical evaluation.
Comparative Efficacy of this compound on Tumor Growth
Experimental data on the anti-tumor efficacy of this compound, particularly in preclinical models, is limited. However, available studies provide a basis for comparison with other steroidal aromatase inhibitors.
A key study evaluated the effects of this compound on 7,12-dimethylbenzanthracene (DMBA)-induced mammary tumors in rats and compared its efficacy to Exemestane (B1683764) and another steroidal aromatase inhibitor, MDL 18962.[1] In this model, this compound, administered subcutaneously, did not demonstrate an inhibitory effect on the growth of established tumors.[1] In contrast, subcutaneous administration of Exemestane led to a significant regression of these tumors.[1]
Another study investigating the in vitro effects of this compound on the growth of aromatase-transfected human breast cancer cells (Ac-1) found it to be less potent than tamoxifen (B1202) and toremifene (B109984).[2] The in vivo part of this study focused on a combination therapy of this compound and toremifene, which did not show a significant benefit over toremifene or tamoxifen alone in inhibiting tumor growth.[2]
The following table summarizes the quantitative data from the comparative study of steroidal aromatase inhibitors in the DMBA-induced rat mammary tumor model.
Table 1: Comparison of this compound and Alternatives on DMBA-Induced Mammary Tumor Growth in Rats [1]
| Treatment Group | Dose (mg/kg/day, s.c.) | Tumor Response | Ovarian Aromatase Activity Inhibition |
| Control | Vehicle | - | - |
| This compound | 10, 50 | No effect on tumor growth | Unaffected |
| Exemestane | 10 | 30% regression | 85% - 93% |
| Exemestane | 50 | 73% regression | 85% - 93% |
| MDL 18962 | 10, 50 | No effect on tumor growth | 25% - 59% |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data.
DMBA-Induced Mammary Tumor Model in Rats
This widely used model for studying hormone-dependent breast cancer involves the following key steps:
-
Animal Model: Female Sprague-Dawley rats are typically used.
-
Carcinogen Induction: At approximately 50-55 days of age, rats are administered 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), a potent carcinogen, to induce mammary tumors. Administration is often done via oral gavage.
-
Tumor Development and Monitoring: Palpable mammary tumors typically develop within 8 to 13 weeks after DMBA administration. Tumor growth is monitored regularly by measuring tumor dimensions with calipers.
-
Treatment Administration: Once tumors reach a specified size, animals are randomized into treatment and control groups. The drugs (e.g., this compound, Exemestane) are administered, often subcutaneously, at specified doses and schedules. A control group receives the vehicle used to dissolve the drugs.
-
Endpoint Measurement: The primary endpoint is typically the change in tumor volume over the treatment period. Tumor regression, stasis, or progression are recorded. At the end of the study, tumors and relevant tissues (e.g., ovaries) may be excised for further analysis, such as measuring aromatase activity.
Signaling Pathways and Experimental Workflow
Visual diagrams of the signaling pathways and experimental workflows provide a clear understanding of the underlying mechanisms and study design.
Estrogen Signaling Pathway and Aromatase Inhibition
Aromatase inhibitors like this compound target the synthesis of estrogens, which are key drivers of hormone receptor-positive breast cancer. The following diagram illustrates the estrogen signaling pathway and the mechanism of action of aromatase inhibitors.
Caption: Mechanism of this compound in blocking estrogen synthesis and subsequent tumor growth.
Experimental Workflow for In Vivo Evaluation
The following diagram outlines the typical workflow for evaluating the efficacy of this compound in a preclinical animal model.
Caption: Workflow for assessing this compound's anti-tumor effect in an animal model.
References
- 1. Comparison of the effects of the irreversible aromatase inhibitor exemestane with this compound and MDL 18962 in rats with DMBA-induced mammary tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toremifene – this compound; Alone or In Combination: Predictions from the Preclinical Intratumoral Aromatase Model - PMC [pmc.ncbi.nlm.nih.gov]
Atamestane vs. Letrozole: A Comparative Analysis of Their Impact on Bone Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of atamestane (a steroidal aromatase inactivator) and letrozole (B1683767) (a non-steroidal aromatase inhibitor) on bone health. The information is compiled from various clinical studies to assist researchers and drug development professionals in understanding the nuanced differences between these two widely used cancer therapeutics.
Executive Summary
Both this compound and letrozole are effective in reducing estrogen levels, a key strategy in hormone-receptor-positive breast cancer treatment. However, this estrogen suppression is known to have a significant impact on bone metabolism, leading to an increased risk of bone loss and fractures.[1][2][3] This guide synthesizes experimental data to compare the specific effects of this compound and letrozole on bone mineral density (BMD) and bone turnover markers (BTMs). While both drugs contribute to bone resorption, evidence suggests that this compound may have a less detrimental effect on bone, potentially due to its unique androgenic properties.[4][5][6][7][8][9]
Comparative Impact on Bone Mineral Density (BMD)
Clinical studies have demonstrated that both this compound and letrozole can lead to a decrease in BMD. However, the extent of this reduction appears to differ between the two agents.
| Parameter | This compound (Exemestane) | Letrozole | Key Findings & Citations |
| Lumbar Spine BMD Change | -1.0% | -3.2% | Letrozole was associated with a significantly greater decrease in lumbar spine BMD compared to exemestane (B1683764) (p = 0.0016).[5][6] |
| Hip BMD Change | -0.17 (T-score change) | -0.27 (T-score change) | Letrozole caused a greater decrease in hip BMD than exemestane (p=0.03).[4] |
Comparative Impact on Bone Turnover Markers (BTMs)
Bone turnover markers provide a dynamic view of bone metabolism, reflecting the balance between bone formation and resorption.
| Bone Marker | This compound (Exemestane) | Letrozole | Key Findings & Citations |
| Procollagen Type I N-terminal Propeptide (PINP) - Formation Marker | Increased | No significant change or smaller increase | Exemestane uniquely and consistently increased serum levels of the bone formation marker PINP after 24 weeks.[7][9][10] |
| Urine N-telopeptide (NTx) - Resorption Marker | Significantly increased | Not significantly increased in some studies | Urine NTx was significantly increased in patients treated with exemestane but not letrozole in one study.[5][6] Other studies show increases with both.[11] |
| Serum C-telopeptide (CTX) - Resorption Marker | Increased | Increased | Both drugs show an increase in this resorption marker.[11] |
| Bone-specific Alkaline Phosphatase (ALP) - Formation Marker | Increased | Increased | Both drugs show an increase in this formation marker.[11] |
Experimental Protocols
The data presented is derived from various clinical trials with specific methodologies. Below are summaries of representative experimental protocols.
Exemestane and Letrozole Pharmacogenetics (ELPh) Trial
-
Objective: To assess associations between UGT2B17 gene deletion and bone health before and after 24 months of AI treatment.
-
Participants: Postmenopausal women with hormone receptor-positive (HR+) breast cancer.
-
Treatment Arms:
-
Exemestane
-
Letrozole
-
-
Duration: 24 months for BMD measurements and 3 months for BTM measurements.
-
Bone Health Assessment: Bone mineral density (BMD) and bone turnover markers (BTMs) were measured at baseline and at specified follow-up times.[4]
Randomized Trial of Exemestane versus Letrozole
-
Objective: To investigate if single nucleotide polymorphisms (SNPs) predict the effects of AIs on bone turnover.
-
Participants: Early-stage HR-positive breast cancer patients.
-
Treatment Arms:
-
Exemestane
-
Letrozole
-
-
Data Collection: Paired BMD data were available for 123 letrozole-treated and 101 exemestane-treated patients. Paired BTM data were available for 175 and 173 patients, respectively.
Comparative Study in Healthy Postmenopausal Women
-
Objective: To compare the effects of exemestane with anastrozole (B1683761) and letrozole on bone turnover markers.
-
Participants: Healthy postmenopausal women.
-
Treatment Arms:
-
Exemestane (25 mg/day)
-
Letrozole (2.5 mg/day)
-
Anastrozole (1 mg/day)
-
Placebo
-
-
Duration: 24 weeks.
-
Primary Endpoint: Percentage change from baseline in bone turnover marker levels at week 24.[7][9][10]
Signaling Pathways and Mechanisms of Action
The primary mechanism by which aromatase inhibitors impact bone is through the profound suppression of estrogen, a crucial hormone for maintaining bone homeostasis.[1][2] Estrogen deficiency leads to an increase in bone resorption by osteoclasts that is not fully compensated by bone formation by osteoblasts.
Caption: Impact of Aromatase Inhibitors on Bone Metabolism.
This compound, being a steroidal aromatase inactivator, possesses a chemical structure similar to androgens. This may lead to weak androgenic activity, which could have a modest protective effect on bone, potentially by stimulating osteoblast function. This is supported by findings that this compound uniquely increases the bone formation marker PINP.[7][9]
References
- 1. The effect of aromatase inhibitors on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of aromatase inhibitors on bone metabolism. | Semantic Scholar [semanticscholar.org]
- 3. Aromatase Inhibitors and Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exemestane may be less detrimental than letrozole to bone health in women homozygous for the UGT2B17*2 gene deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Associations between genetic variants and the effect of letrozole and exemestane on bone mass and bone turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Associations between genetic variants and the effect of letrozole and exemestane on bone mass and bone turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of steroidal and nonsteroidal aromatase inhibitors on markers of bone turnover in healthy postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the Steroidal Aromatase Inhibitor Exemestane and the Nonsteroidal Aromatase Inhibitor Letrozole on Bone and … [ouci.dntb.gov.ua]
- 9. Effects of steroidal and nonsteroidal aromatase inhibitors on markers of bone turnover in healthy postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A study of the effects of the aromatase inhibitors anastrozole and letrozole on bone metabolism in postmenopausal women with estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Clinical Trial Findings of Atamestane in a Laboratory Setting: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for replicating the clinical findings of Atamestane, a steroidal aromatase inhibitor, in a controlled laboratory environment. It offers a comparative analysis of this compound's performance against other aromatase inhibitors, supported by data from clinical trials and detailed protocols for key in vitro experiments. This document is intended to aid researchers in designing and executing studies to further elucidate the pharmacological profile of this compound.
Introduction
This compound, also known as 1-methyl-androsta-1,4-diene-3,17-dione, is a selective and irreversible steroidal inhibitor of the aromatase enzyme.[1][2] Aromatase is a critical enzyme in the biosynthesis of estrogens from androgens. By blocking this conversion, this compound effectively reduces circulating estrogen levels, a key therapeutic strategy in hormone-sensitive conditions such as estrogen receptor-positive (ER+) breast cancer and benign prostatic hyperplasia (BPH).[2][3] Clinical trials have evaluated the efficacy of this compound in these indications, demonstrating its ability to suppress estrogen levels and impact disease progression.[1][4] This guide outlines the necessary steps to translate these clinical observations into reproducible laboratory experiments.
Clinical Trial Data Summary
The following tables summarize key quantitative findings from clinical trials involving this compound. These data provide a benchmark for laboratory-based investigations.
Table 1: Estrogen Suppression in Patients with Benign Prostatic Hyperplasia (BPH)
| Parameter | This compound (400 mg/day) | Placebo | Reference |
| Mean Estradiol Reduction | ~40% | No significant change | [3] |
| Mean Estrone Reduction | ~60% | No significant change | [3] |
Table 2: Efficacy in Advanced Receptor-Positive Breast Cancer (Phase III Trial)
| Parameter | This compound (500 mg/day) + Toremifene (B109984) | Letrozole (B1683767) (2.5 mg/day) | Reference |
| Median Time to Progression (TTP) | 11.2 months | 11.2 months | [4] |
| Objective Response (OR) | 30% | 36% | [4] |
| Serious Adverse Events | 10% | 11% | [4] |
Replicating Findings in the Lab: Experimental Protocols
To investigate the mechanism and efficacy of this compound in a laboratory setting, the following experimental protocols are recommended. These will allow for a direct comparison with other aromatase inhibitors, such as the widely used steroidal inhibitor Exemestane and non-steroidal inhibitors like Letrozole and Anastrozole.
In Vitro Aromatase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the aromatase enzyme and compare its potency to other inhibitors.
Methodology:
-
Enzyme Source: Human recombinant aromatase (CYP19) or microsomes isolated from human placenta.
-
Substrate: A fluorogenic or radiolabeled aromatase substrate (e.g., dibenzylfluorescein (B31604) or [3H]-androstenedione).
-
Inhibitors: this compound, Exemestane (positive control, steroidal), Letrozole (positive control, non-steroidal) at a range of concentrations.
-
Procedure:
-
Pre-incubate the aromatase enzyme with varying concentrations of this compound or control inhibitors.
-
Initiate the enzymatic reaction by adding the substrate and a NADPH-generating system.
-
Incubate for a defined period at 37°C.
-
Measure the product formation using a fluorescence plate reader or liquid scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
ER-Positive Breast Cancer Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of estrogen-dependent breast cancer cells.
Methodology:
-
Cell Line: MCF-7 or T-47D (ER-positive human breast adenocarcinoma cell lines). To mimic the in vivo setting where androgens are converted to estrogens, it is advantageous to use MCF-7 cells stably transfected to overexpress aromatase (MCF-7aro).
-
Treatments:
-
Vehicle control (e.g., DMSO).
-
Testosterone (as a substrate for aromatase).
-
This compound at various concentrations in the presence of testosterone.
-
Exemestane or Letrozole as positive controls in the presence of testosterone.
-
Estradiol (as a positive control for cell proliferation).
-
-
Procedure:
-
Seed cells in 96-well plates in phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum to remove exogenous steroids.
-
After cell attachment, replace the medium with fresh medium containing the respective treatments.
-
Incubate for 5-7 days, with a medium change if necessary.
-
Assess cell proliferation using a suitable method such as:
-
Crystal Violet Staining: Stains total protein content.
-
MTS/MTT Assay: Measures mitochondrial metabolic activity.
-
BrdU Incorporation Assay: Measures DNA synthesis.
-
-
Quantify the results and express them as a percentage of the control.
-
Cell Cycle Analysis
Objective: To determine the effect of this compound on the cell cycle distribution of ER-positive breast cancer cells.
Methodology:
-
Cell Line and Treatments: As described in the proliferation assay.
-
Procedure:
-
Treat cells with this compound, control inhibitors, or vehicle for 48-72 hours.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol.
-
Stain the cells with a DNA-binding dye such as propidium (B1200493) iodide (PI) in the presence of RNase A.
-
Analyze the DNA content of the cells by flow cytometry.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Aromatase inhibitors are expected to induce a G0/G1 phase arrest.[5]
-
Visualizing the Mechanism and Workflow
This compound's Mechanism of Action
This compound functions by irreversibly binding to and inactivating the aromatase enzyme, thereby blocking the conversion of androgens (androstenedione and testosterone) into estrogens (estrone and estradiol). In ER-positive breast cancer cells, the resulting estrogen deprivation leads to reduced activation of the estrogen receptor, which in turn inhibits the transcription of genes necessary for cell proliferation and survival, ultimately leading to cell cycle arrest.
Caption: Mechanism of this compound in inhibiting estrogen synthesis and ER+ breast cancer cell proliferation.
Experimental Workflow for In Vitro Evaluation
The following workflow outlines the key steps for the laboratory-based replication and comparative analysis of this compound's effects.
Caption: Workflow for the in vitro evaluation of this compound's efficacy.
Conclusion
This guide provides a comprehensive framework for the laboratory investigation of this compound, bridging the gap between clinical trial observations and preclinical experimental design. By following the outlined protocols, researchers can systematically evaluate the potency and cellular effects of this compound in comparison to other aromatase inhibitors. The data generated from these studies will be invaluable for a deeper understanding of this compound's pharmacological profile and its potential applications in the treatment of hormone-sensitive diseases.
References
- 1. Estrogen reduction by aromatase inhibition for benign prostatic hyperplasia: results of a double-blind, placebo-controlled, randomized clinical trial using two doses of the aromatase-inhibitor this compound. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new aromatase inhibitor for the management of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Placebo controlled double-blind study to test the efficacy of the aromatase inhibitor this compound in patients with benign prostatic hyperplasia not requiring operation. The Schering 90.062 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase III, double-blind, controlled trial of this compound plus toremifene compared with letrozole in postmenopausal women with advanced receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Atamestane
For researchers, scientists, and drug development professionals, the safe and effective handling of potent compounds like Atamestane is paramount. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans. By adhering to these procedural guidelines, laboratories can ensure the safety of their personnel and the integrity of their research. This compound, a steroidal aromatase inhibitor, requires careful handling due to its potential reproductive toxicity.
Quantitative Data Summary
To facilitate a clear understanding of its properties, the following table summarizes key quantitative data for this compound and the closely related compound, Exemestane.
| Property | Value | Notes |
| This compound | ||
| Molecular Formula | C₂₀H₂₆O₂ | |
| Molecular Weight | 298.42 g/mol | |
| Melting Point | 165-166 °C[1] | |
| Exemestane (as a reference) | ||
| Solubility in Ethanol | ~20 mg/mL[2][3] | Data for Exemestane is provided as a reference due to the lack of specific public data for this compound. |
| Solubility in DMSO | ~30 mg/mL[2][3] | Data for Exemestane is provided as a reference due to the lack of specific public data for this compound. |
| Solubility in DMF | ~30 mg/mL[2][3] | Data for Exemestane is provided as a reference due to the lack of specific public data for this compound. |
| Aqueous Solubility (DMSO:PBS 1:1) | ~0.5 mg/mL[2][3] | Data for Exemestane is provided as a reference due to the lack of specific public data for this compound. |
| Stability (solid) | ≥2 years at -20°C[3] | General guideline for solid chemical compounds. |
| Stability (aqueous solution) | Not recommended for more than one day[2][3] | General guideline for aqueous solutions. |
| Acute Oral Toxicity (LD50, rat) | > 5050 mg/kg[4] | Data for Exemestane is provided as a reference due to the lack of specific public data for this compound. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the necessary steps from receiving the compound to its use in experimental procedures.
Figure 1. Workflow for the safe handling of this compound from receipt to experimental use.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure. The level of PPE required varies with the procedure being performed.
| Scenario | Required PPE |
| Receiving and Unpacking | Single pair of nitrile gloves, lab coat.[5] |
| Weighing and Preparing Solutions | Double nitrile gloves (chemotherapy-rated), disposable gown, safety goggles with side shields or a full-face shield.[6][7] |
| Administering to Cell Cultures | Nitrile gloves, lab coat. |
| Handling Waste | Double nitrile gloves, disposable gown.[8] |
| Spill Cleanup | Double chemotherapy-rated gloves, disposable gown, safety goggles, and a NIOSH-approved respirator (e.g., N95).[6] |
Experimental Protocols
Detailed methodologies are critical for safety and reproducibility. The following protocols provide step-by-step guidance for common laboratory procedures involving this compound.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Don appropriate PPE (double nitrile gloves, disposable gown, safety goggles). Perform all steps in a chemical fume hood.[9][10][11]
-
Weighing:
-
Place a weigh boat on a calibrated analytical balance and tare.
-
Carefully add the desired amount of this compound powder to the weigh boat. For a 1 mL stock solution, weigh out 2.984 mg of this compound (Molecular Weight = 298.42 g/mol ).
-
Record the exact weight.
-
-
Dissolving:
-
Transfer the weighed this compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the this compound is completely dissolved.
-
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Administration of this compound to Adherent Cell Cultures
-
Preparation: Work within a Class II biological safety cabinet. Don nitrile gloves and a lab coat.
-
Dilution:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.
-
-
Administration:
-
Remove the old medium from the cell culture plates.
-
Gently add the medium containing the desired concentration of this compound to the cells.
-
-
Incubation: Return the cell culture plates to the incubator for the desired treatment period.
Mechanism of Action: Aromatase Inhibition
This compound functions as a steroidal aromatase inhibitor. It blocks the aromatase enzyme, which is responsible for the conversion of androgens to estrogens. This inhibition reduces the levels of estrogen, which can be crucial in estrogen-receptor-positive cancers.
Figure 2. Simplified signaling pathway illustrating the mechanism of action of this compound.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.[12][13]
Waste Segregation and Collection
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, weigh boats, and pipette tips, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[14][10] This container should be lined with a thick plastic bag.[10]
-
Liquid Waste: Unused stock solutions and cell culture medium containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.
-
Sharps: Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container labeled "Hazardous Drug Waste ONLY".[10]
Storage and Disposal
-
Store all hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Keep containers closed except when adding waste.
-
Contact your institution's EHS department for pickup and disposal of hazardous waste. Follow all federal, state, and local regulations for hazardous waste disposal.[12]
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
Accidental Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[15][16][17] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[15][17] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Spill Cleanup
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or involves a significant amount of airborne powder, evacuate the area.
-
Don PPE: Before cleaning, don the appropriate spill cleanup PPE.
-
Containment:
-
Powders: Gently cover the spill with damp paper towels to avoid raising dust.
-
Liquids: Absorb the spill with absorbent pads, working from the outside in.
-
-
Cleanup: Carefully collect all contaminated materials and place them in the designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable decontaminating agent, followed by a thorough wash with soap and water.
-
Reporting: Report the incident to your laboratory supervisor and EHS department.
References
- 1. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. fishersci.com [fishersci.com]
- 5. cancercareontario.ca [cancercareontario.ca]
- 6. arinursing.org [arinursing.org]
- 7. resources.schn.health.nsw.gov.au [resources.schn.health.nsw.gov.au]
- 8. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. ehso.emory.edu [ehso.emory.edu]
- 11. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 12. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 14. ehs.wisc.edu [ehs.wisc.edu]
- 15. awarens.ca [awarens.ca]
- 16. pogo.ca [pogo.ca]
- 17. kingstonhsc.ca [kingstonhsc.ca]
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
